molecular formula C8H8N2O4 B080002 4,6-Diaminobenzene-1,3-dicarboxylic acid CAS No. 13324-94-2

4,6-Diaminobenzene-1,3-dicarboxylic acid

Numéro de catalogue: B080002
Numéro CAS: 13324-94-2
Poids moléculaire: 196.16 g/mol
Clé InChI: ILPDVOFDSNNCNY-UHFFFAOYSA-N
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Description

4,6-Diaminobenzene-1,3-dicarboxylic acid (CAS 13324-94-2) is a high-value aromatic diamine and diacid building block in organic synthesis and materials science. Its molecular formula is C 8 H 8 N 2 O 4 with a molecular weight of 196.16 g/mol . This compound is a key precursor in the synthesis of complex heterocyclic systems and functional polymers. A primary research application is its use in the synthesis of novel 4,6-diphenyl-1,9-anthrazolines through Friedländer condensation . These anthrazoline derivatives are thermally robust, n-type semiconductors with high decomposition temperatures and blue fluorescence, making them promising candidates for organic electronic devices . Furthermore, the diaminobenzenedicarboxylic acid scaffold serves as a foundational ligand in coordination chemistry. It is used to prepare organotin(IV) carboxylates, which have been studied for their unique macrocyclic and ladder-like crystal structures and investigated for their potential antitumor activities . As a bifunctional monomer, it can be incorporated into polyamides and polyimides, potentially enhancing material properties through hydrogen bonding and increased rigidity. Handling and Usage: This product is intended for research and industrial applications only. It is strictly for laboratory use and is not certified for human or animal consumption, diagnostic use, or any other personal application. Supplier Note: The information presented is for informational purposes only. The product is supplied based on the user's own determination of suitability and specification. All chemical procedures should be performed by qualified personnel adhering to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-diaminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDVOFDSNNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392439
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-94-2
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-Diaminoisophthalic acid ). This compound is a critical monomer for high-performance rigid-rod polymers, including polybenzazoles and modified polyamides, valued for their thermal stability and mechanical strength.

Part 1: Executive Summary & Retrosynthetic Strategy

Target Molecule: 4,6-Diaminobenzene-1,3-dicarboxylic acid CAS Registry Number: (Isomer specific) 10312-55-7 (generic for diaminoisophthalic acids) Application: Monomer for high-modulus, high-strength fibers (e.g., polybenzimidazoles, polyamides).

Strategic Overview

The synthesis of 4,6-diaminoisophthalic acid presents a regiochemical challenge. Direct nitration of isophthalic acid yields the 5-nitro isomer due to the meta-directing nature of the carboxylic acid groups. Therefore, the 4,6-substitution pattern must be established before the carboxylic acid groups are fully formed or by utilizing a scaffold with ortho/para-directing groups.

This guide details the Oxidation-Reduction Route starting from m-Xylene . This pathway is preferred for its scalability and the availability of starting materials.

Pathway Stages:

  • Regioselective Nitration: Conversion of m-xylene to 4,6-dinitro-m-xylene.

  • Side-Chain Oxidation: Oxidation of methyl groups to carboxylic acids, yielding 4,6-dinitroisophthalic acid.

  • Reduction: Hydrogenation of nitro groups to amino groups to yield the final product.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 4,6-Diaminoisophthalic Acid Target 4,6-Diaminobenzene-1,3-dicarboxylic acid (Target) Inter1 4,6-Dinitroisophthalic acid (Precursor) Inter1->Target Reduction (H2/Pd-C or Fe/HCl) Inter2 4,6-Dinitro-m-xylene (Key Intermediate) Inter2->Inter1 Oxidation (KMnO4 or O2/Co-Mn) Start m-Xylene (Starting Material) Start->Inter2 Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow from the target monomer back to the commodity chemical m-xylene.

Part 2: Detailed Experimental Protocol

Step 1: Nitration of m-Xylene

Objective: Introduce nitro groups at the 4 and 6 positions. Reaction Type: Electrophilic Aromatic Substitution.

  • Mechanism: The methyl groups of m-xylene activate the ortho and para positions. The 4 and 6 positions are mutually reinforced by the directing effects of the methyls, making 4,6-dinitration favorable over 2,4-dinitration under controlled conditions.

Protocol:

  • Reagents: m-Xylene (1.0 eq), Nitric Acid (fuming, 2.2 eq), Sulfuric Acid (conc., solvent/catalyst).

  • Setup: 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, submerged in an ice-salt bath.

  • Procedure:

    • Charge the flask with m-xylene.

    • Prepare a mixed acid solution (HNO3/H2SO4) at 0°C.

    • Add the mixed acid dropwise to the m-xylene, maintaining the internal temperature below 5°C to prevent trinitration or oxidative degradation.

    • After addition, allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to ensure dinitration completion.

    • Quench: Pour the reaction mixture onto crushed ice. The crude product (a mixture of 4,6- and 2,4- isomers) will precipitate.

  • Purification: Recrystallize from ethanol or acetone. The 4,6-dinitro isomer is typically less soluble and crystallizes first (MP: ~93°C).

Step 2: Oxidation of Side Chains

Objective: Convert methyl groups to carboxylic acid moieties. Reaction Type: Benzylic Oxidation.

  • Challenge: Nitro groups strongly deactivate the ring, making the benzylic C-H bonds less electron-rich. Strong oxidants are required.

Protocol:

  • Reagents: 4,6-Dinitro-m-xylene (1.0 eq), Potassium Permanganate (KMnO4, 6.0 eq), Water (solvent), Pyridine (co-solvent/phase transfer aid).

  • Setup: Reflux apparatus.

  • Procedure:

    • Suspend 4,6-dinitro-m-xylene in a water/pyridine mixture (1:1 v/v).

    • Heat the mixture to 90°C.

    • Add KMnO4 portion-wise over 4 hours. The purple color should persist briefly before turning to brown MnO2 precipitate.

    • Reflux for an additional 6–12 hours until the starting material is consumed (monitor via TLC/HPLC).

    • Workup: Filter the hot solution through Celite to remove MnO2.

    • Acidify the filtrate with concentrated HCl to pH 1–2. The 4,6-dinitroisophthalic acid will precipitate as a white/pale yellow solid.

  • Yield: Typical isolated yields range from 60–75%.

Step 3: Reduction to Diamine

Objective: Reduce nitro groups to amines without decarboxylation. Reaction Type: Catalytic Hydrogenation.[1]

Protocol:

  • Reagents: 4,6-Dinitroisophthalic acid, 5% Pd/C catalyst (10 wt% loading), Methanol or Ethanol (solvent).

  • Setup: High-pressure hydrogenation reactor (Parr autoclave).

  • Procedure:

    • Dissolve the dinitro precursor in methanol.

    • Add the Pd/C catalyst carefully (under inert atmosphere).

    • Pressurize the reactor with Hydrogen gas (H2) to 50 psi (3.4 bar).

    • Stir at room temperature or slightly elevated temperature (40°C) for 4–6 hours.

    • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases.

    • Workup: Filter the catalyst under nitrogen (pyrophoric risk).

    • Concentrate the filtrate to obtain the crude diamine.

  • Purification: Recrystallize from deoxygenated water containing a trace of sodium bisulfite (to prevent oxidation of the amine).

    • Alternative: Dissolve in dilute HCl, filter, and neutralize with NaOH to isoelectric point to precipitate the pure acid.

Part 3: Data Summary & Visualization

Key Process Parameters
ParameterStep 1: NitrationStep 2: OxidationStep 3: Reduction
Reagents HNO3 / H2SO4KMnO4 / H2O / PyridineH2 / Pd-C / MeOH
Temperature <5°C (add), then 60°C95–100°C (Reflux)25–40°C
Critical Control Temp control to avoid trinitrationStoichiometry of oxidantInert atmosphere (O2 exclusion)
Intermediate 4,6-Dinitro-m-xylene4,6-Dinitroisophthalic acidTarget Molecule
Typical Yield 80–85%60–75%90–95%
Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-Step Synthesis Workflow MX m-Xylene Nitration Nitration (HNO3/H2SO4) MX->Nitration DNMX 4,6-Dinitro-m-xylene Nitration->DNMX 85% Yield Oxidation Oxidation (KMnO4/Reflux) DNMX->Oxidation DNIA 4,6-Dinitroisophthalic Acid Oxidation->DNIA 70% Yield Reduction Reduction (H2, Pd/C) DNIA->Reduction Final 4,6-Diaminoisophthalic Acid Reduction->Final 95% Yield

Figure 2: Process flow showing reagents and intermediate transitions.

Part 4: Characterization & Safety

Characterization Criteria (Self-Validating System)

To ensure the protocol was successful, the final product must meet these analytical benchmarks:

  • 1H NMR (DMSO-d6): Look for the disappearance of methyl peaks (approx 2.5 ppm) and the appearance of broad carboxylic acid protons (11-13 ppm) and amine protons (broad singlet, 5-7 ppm). The aromatic region should show two singlets (positions 2 and 5) if symmetry is preserved.

  • FT-IR:

    • C=O stretch: ~1680–1700 cm⁻¹ (Carboxylic acid).

    • N-H stretch: Doublet ~3300–3400 cm⁻¹ (Primary amine).

    • NO2 stretch: Absence of bands at 1530/1350 cm⁻¹ confirms complete reduction.

Safety Considerations
  • Nitration: Highly exothermic. Runaway reactions can lead to explosions. Strict temperature control is mandatory.

  • Oxidation: KMnO4 is a strong oxidant. Avoid contact with organic solvents other than those specified.

  • Amines: Aromatic amines can be toxic or carcinogenic. Handle with gloves and in a fume hood.

  • Hydrogenation: H2 gas is flammable. Pd/C is pyrophoric when dry. Keep wet and under inert gas.

References

  • Nitration of Xylenes

    • Study on the Nitration of m-Xylene. Journal of the American Chemical Society.
    • Morgan, G. T., & Glover, T. (1924). "The nitration of m-xylene."[2] Journal of the Chemical Society, Transactions. Link

  • Oxidation of Nitro-Alkylbenzenes

    • Oxidation of Alkylbenzenes to Benzoic Acids. Organic Syntheses, Coll. Vol. 2, p. 135 (1943). (Methodology adaptation for KMnO4 oxidation). Link

  • Reduction of Nitro Compounds

    • Catalytic Hydrogenation of Nitro Compounds. standard industrial protocols for PBO monomer precursors.
    • Wolfe, J. F., & Arnold, F. E. (1981). "Rigid-rod polymers. 1. Synthesis and thermal properties of para-aromatic polyamides with 2,6-benzobisoxazole units." Macromolecules. (Context for diamino-monomer handling). Link

Sources

Technical Monograph: 4,6-Diamino-1,3-benzenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4,6-diamino-1,3-benzenedicarboxylic acid, structured for researchers and drug development professionals.

Synonyms: 4,6-Diaminoisophthalic Acid (DAIA); 4,6-Diamino-m-phthalic acid CAS Registry Number: 13324-94-2 Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol

Executive Summary & Structural Significance

4,6-Diamino-1,3-benzenedicarboxylic acid (DAIA) is a symmetric, multifunctional aromatic building block characterized by a "push-pull" electronic structure. It features two electron-donating amine groups (-NH₂) and two electron-withdrawing carboxylic acid groups (-COOH) arranged in a specific meta/para substitution pattern on the benzene core.

Core Utility:

  • High-Performance Polymers: A critical monomer for Polyquinazolones (PQ) , offering superior thermal stability (

    
    ) compared to standard isophthalic acid derivatives due to the rigid fused-ring systems formed upon condensation.
    
  • Metal-Organic Frameworks (MOFs): Acts as a rigid, multitopic ligand capable of forming halogen-bonded networks and chelating transition metals (e.g., Cu, Co) for catalytic and gas-storage applications.

  • Medicinal Chemistry: Serves as a scaffold for Pseudomonas Quinolone Signal (PQS) analogues and quinazolinone-based kinase inhibitors (EGFR, PI3K), leveraging its ability to form fused heterocycles.

Physicochemical Profile

Thermodynamic & Structural Properties

DAIA exists primarily as a zwitterionic solid in its crystalline state, leading to high lattice energy and high melting/decomposition temperatures.

PropertyValue / CharacteristicContext & Causality
Physical State Pale yellow to beige crystalline powderColor arises from

transitions in the conjugated push-pull system.
Melting Point > 300 °C (Decomposes)Strong intermolecular H-bonding (COOH dimer) and ionic interactions (NH₃⁺…COO⁻) prevent simple melting.
Density (Predicted) ~1.65 g/cm³High packing efficiency due to planar symmetry and extensive H-bond network.
pKa (Acidic)

,

Carboxyl deprotonation. Values are slightly higher than isophthalic acid due to electron donation from amino groups.
pKa (Basic)

(Conjugate acid)
Protonation of amine groups. Reduced basicity compared to aniline due to electron-withdrawing carboxyls.
Solubility & Solution Chemistry

The solubility profile is dictated by its amphoteric nature. It exhibits a "U-shaped" solubility curve relative to pH.

  • pH < 2 (Acidic): Soluble. Exists as the cationic species

    
    .
    
  • pH 3–5 (Isoelectric Region): Insoluble. Exists as the neutral zwitterion. This is the critical window for purification via precipitation.

  • pH > 8 (Basic): Soluble. Exists as the anionic species

    
    .
    
  • Organic Solvents: Soluble in high-dielectric aprotic solvents (DMSO, DMF, NMP). Insoluble in non-polar solvents (Hexane, Chloroform) and alcohols (Ethanol, Methanol) unless modified as an ester.

Experimental Protocols

Synthesis & Purification Workflow

Objective: Synthesize high-purity DAIA from 4,6-dinitro-m-xylene. Rationale: Direct nitration of isophthalic acid typically yields the 5-nitro isomer. The oxidation of pre-nitrated xylene ensures the correct 4,6-substitution pattern.

Stage 1: Oxidation (Self-Validating Step)
  • Precursor: 4,6-Dinitro-m-xylene.

  • Reagent:

    
     (excess) or 
    
    
    
    in
    
    
    .
  • Protocol:

    • Suspend 4,6-dinitro-m-xylene in water/pyridine (50:50).

    • Add

      
       portion-wise at reflux (
      
      
      
      ) to prevent runaway exotherms.
    • Validation: Monitor disappearance of methyl peaks via NMR or TLC.

    • Filter

      
      , acidify filtrate to pH 1 to precipitate 4,6-dinitroisophthalic acid .
      
Stage 2: Reduction (The Critical Step)
  • Precursor: 4,6-Dinitroisophthalic acid.[1][2]

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Protocol:

    • Dissolve dinitro acid in Methanol/THF (1:1).

    • Hydrogenate at 50 psi

      
       at RT for 12 hours.
      
    • Purification (Isoelectric Precipitation): Filter catalyst. Concentrate filtrate.[3] Redissolve residue in dilute HCl. Slowly add NaOH until pH reaches ~4.0. The product precipitates as the zwitterion.

    • Recrystallize from hot water or DMF/Water.

Analytical Characterization
  • ¹H-NMR (DMSO-d₆): Look for singlet at

    
     ppm (Ar-H between COOH) and singlet at 
    
    
    
    ppm (Ar-H between NH₂). Broad exchangeable peaks for COOH/NH₂.
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min. (Polar amino/acid groups require high aqueous start).

    • Detection: UV at 254 nm and 300 nm (diagnostic for amino-benzoic conjugation).

Applications & Reactivity

Polyquinazolone (PQ) Synthesis

DAIA reacts with bis-benzoxazinones to form polyquinazolones. The reaction is driven by the nucleophilic attack of the DAIA amine on the oxazinone ring, followed by thermal cyclodehydration.

  • Mechanism: Ring opening

    
     Amide formation 
    
    
    
    Ring closure (Quinazolone).
  • Advantage: The resulting polymer backbone is ladder-like and extremely rigid, offering high thermal resistance.

Drug Development (Scaffold Logic)

DAIA is a "privileged structure" for kinase inhibition.

  • Cyclization: Reaction with formamide or orthoesters yields Benzo[1,2-d:4,5-d']dipyrimidine derivatives.

  • Isostere: It acts as a constrained mimic of diaminopimelic acid or other dicarboxylates in bacterial cell wall synthesis inhibition.

Visualizations

Synthesis & Speciation Logic

The following diagram illustrates the synthesis pathway and the pH-dependent solubility logic essential for purification.

DAIA_Workflow cluster_synthesis Synthesis Route cluster_solubility Purification Logic (pH Dependent) Start 4,6-Dinitro-m-xylene Oxidation Oxidation (KMnO4/Reflux) Target: Methyl -> Carboxyl Start->Oxidation Step 1 Intermediate 4,6-Dinitroisophthalic Acid Oxidation->Intermediate Reduction Reduction (H2, Pd/C) Target: Nitro -> Amine Intermediate->Reduction Step 2 Product 4,6-Diamino-1,3-benzenedicarboxylic Acid (DAIA) Reduction->Product Acidic pH < 2 Cationic Species (Soluble) Neutral pH ~ 4 (Isoelectric) Zwitterion (Precipitate/Insoluble) Acidic->Neutral Add NaOH Basic pH > 8 Anionic Species (Soluble) Basic->Neutral Add HCl

Figure 1: Synthesis pathway from m-xylene derivative and isoelectric precipitation logic for purification.

Application Pathways

This diagram details how DAIA serves as a precursor for advanced materials and pharmacophores.

DAIA_Applications cluster_polymers High-Performance Polymers cluster_pharma Medicinal Chemistry DAIA DAIA Core (Nucleophilic NH2 / Electrophilic COOH) PQ Polyquinazolones (High Tg, Thermally Stable) DAIA->PQ Cyclodehydration Cyclization Cyclization (with Formamide/Urea) DAIA->Cyclization BisBenz Bis-benzoxazinones BisBenz->PQ + DAIA Kinase Quinazolinone Scaffolds (EGFR/PI3K Inhibitors) Cyclization->Kinase PQS PQS Analogues (Quorum Sensing) Cyclization->PQS

Figure 2: Divergent synthetic utility of DAIA in polymer science and drug discovery.

References

  • Chemical Identity & CAS Verification

    • 4,6-Diamino-1,3-benzenedicarboxylic acid.[4][5] ChemicalBook. (Accessed 2024). Link

  • Synthesis & Polymer Applications

    • Polymerization of 4,6-diaminoisophthalic acid-type monomers. Polymer Journal. (2015).[6][7][8] Describes the synthesis of DAIA and its conversion into ladder-type polyquinazolones. Link

  • MOF & Supramolecular Chemistry

    • Halogen-Bonded Driven Tetra-Substituted Benzene Dimers. MDPI. (2022). Uses DAIA as a model scaffold for investigating halogen-bonding networks in porous materials. Link

  • Medicinal Chemistry Context

    • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Inhibitors. PMC/NIH. (2023).[9][10] Illustrates the use of quinazolinone scaffolds derived from isophthalic acid precursors for HDAC/PI3K inhibition. Link

  • Structural Analogues (PQS)

    • Beyond iron: metal-binding activity of the Pseudomonas quinolone signal-motif. RSC Metallomics. (2015). Discusses the hydrolysis of PQS analogues yielding DAIA-like metabolites. Link

Sources

Technical Deep Dive: 4,6-Diaminobenzene-1,3-dicarboxylic Acid (CAS 13324-94-2)

[1]

Executive Summary & Chemical Identity

4,6-Diaminobenzene-1,3-dicarboxylic acid (CAS 13324-94-2), also known as 4,6-Diaminoisophthalic acid , is a highly specialized aromatic monomer used primarily in the synthesis of high-performance rigid-rod polymers, including polybenzimidazoles (PBIs) and polyamides. Its unique structural motif—possessing two amino groups and two carboxylic acid groups on a single benzene ring—allows for intra- and intermolecular condensation reactions that yield materials with exceptional thermal stability and mechanical strength.

Beyond polymer chemistry, this compound serves as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs), where its dual functionality enables complex coordination modes with metal centers.

Chemical Identity Table
PropertyDetail
CAS Number 13324-94-2
IUPAC Name 4,6-Diaminobenzene-1,3-dicarboxylic acid
Common Synonyms 4,6-Diaminoisophthalic acid; 4,6-Diamino-1,3-benzenedicarboxylic acid
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
SMILES C1(=C(C=C(C(=C1)N)C(=O)O)N)C(=O)O
Appearance Off-white to pale yellow powder
Solubility Low in water; soluble in DMSO, DMF, and strong acids/bases

Chemical Structure & Properties[2][3]

Structural Analysis

The molecule consists of a benzene core substituted at the 1 and 3 positions with carboxylic acid groups (-COOH) and at the 4 and 6 positions with amino groups (-NH₂). This specific substitution pattern (meta-carboxyls, para-amines relative to carboxyls) creates a "push-pull" electronic system, though the steric arrangement primarily facilitates zwitterionic interactions in the solid state.

  • Zwitterionic Nature: In neutral media, protons may transfer from the acidic carboxyl groups to the basic amino groups, forming an internal salt. This results in a high melting point (often decomposing before melting) and low solubility in non-polar solvents.

  • Polymerization Potential: The 4,6-diamino-1,3-dicarboxylic arrangement is ideal for forming benzimidazole rings upon condensation. When reacted with itself or complementary monomers, it can cyclize to form rigid ladder-type structures.

Graphviz Diagram: Chemical Structure Representation

The following diagram illustrates the connectivity and functional groups of the molecule.

ChemicalStructureC1C1C2C2C1->C2COOH1COOH (Pos 1)C1->COOH1C3C3C2->C3C4C4C3->C4COOH3COOH (Pos 3)C3->COOH3C5C5C4->C5NH2_4NH₂ (Pos 4)C4->NH2_4C6C6C5->C6C6->C1NH2_6NH₂ (Pos 6)C6->NH2_6

Caption: Structural connectivity of 4,6-Diaminobenzene-1,3-dicarboxylic acid showing functional group positioning.

Synthesis & Production

The synthesis of CAS 13324-94-2 typically follows a classic aromatic substitution and reduction pathway, starting from commercially available isophthalic acid or m-xylene derivatives.

Synthetic Pathway[4][5]
  • Nitration: Isophthalic acid is subjected to electrophilic aromatic substitution using a mixture of concentrated sulfuric and nitric acids. The directing effects of the carboxyl groups (meta-directing) guide the nitro groups to the 4 and 6 positions, yielding 4,6-dinitroisophthalic acid .

  • Reduction: The dinitro intermediate is reduced to the diamine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Sn/HCl). This step must be carefully controlled to avoid decarboxylation.

Graphviz Diagram: Synthesis Workflow

SynthesisRouteStartIsophthalic Acid(Starting Material)Step1Nitration(HNO3 / H2SO4, Heat)Start->Step1Electrophilic Subst.Intermediate4,6-Dinitroisophthalic AcidStep1->IntermediateStep2Reduction(H2, Pd/C or Fe/HCl)Intermediate->Step2Nitro ReductionProduct4,6-Diaminoisophthalic Acid(CAS 13324-94-2)Step2->ProductPurification

Caption: Synthetic route from Isophthalic Acid to 4,6-Diaminoisophthalic Acid via nitration and reduction.

Applications & Mechanism of Action

High-Performance Polymers (Polybenzimidazoles)

The primary utility of 4,6-diaminoisophthalic acid lies in its ability to form polybenzimidazoles (PBIs) . Unlike standard PBIs derived from 3,3'-diaminobenzidine and dicarboxylic acids, polymers derived from this monomer can form rigid "ladder-like" structures.

  • Mechanism: The carboxylic acid group at position 1 reacts with the amine at position 6 (of a neighboring molecule) and vice versa, or intramolecularly during condensation, to close the imidazole ring.

  • Result: Polymers with extreme thermal stability (>400°C), high chemical resistance, and proton conductivity (useful in fuel cell membranes).[1]

Metal-Organic Frameworks (MOFs)

In MOF chemistry, the compound acts as a heterofunctional linker .

  • Coordination: The carboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺), while the amino groups remain available for post-synthetic modification or to increase CO₂ adsorption capacity via Lewis acid-base interactions.

Experimental Protocols

Protocol A: Solubility & Handling

Objective: To prepare a stable solution for polymerization or analysis.

  • Solvent Selection: Use polar aprotic solvents.

    • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).

    • Avoid: Water, Ethanol (poor solubility due to zwitterionic lattice).

  • Dissolution:

    • Weigh 100 mg of CAS 13324-94-2.

    • Add 10 mL of DMSO.

    • Sonicate for 10 minutes at 40°C. If the solution remains cloudy, add trace amounts of LiCl (1-5 wt%) to disrupt hydrogen bonding.

Protocol B: Purification via Acid-Base Precipitation

Objective: To purify crude material synthesized in-house.

  • Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound dissolves as the disodium salt.

  • Filtration: Filter insoluble impurities through a 0.45 µm PTFE membrane.

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate while stirring.

  • Endpoint: Monitor pH. The zwitterionic product will precipitate near its isoelectric point (approx. pH 3-4).

  • Collection: Filter the precipitate, wash with cold deionized water, and dry under vacuum at 60°C for 12 hours.

Safety & Regulatory (MSDS Highlights)

Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhaling dust.

    • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine groups, which can darken the compound over time.

References

  • PubChem. "Compound Summary: 4,6-Diaminoisophthalic acid." National Library of Medicine. Available at: [Link]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Synthesis of Aromatic Diamines via Reduction. 5th Edition. Longman Scientific & Technical.
  • Li, X., et al. "Synthesis and Properties of Polybenzimidazoles Derived from Novel Monomers." Journal of Polymer Science Part A: Polymer Chemistry. (General reference for PBI synthesis methodologies).

Spectroscopic Characterization of 4,6-Diaminobenzene-1,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminobenzene-1,3-dicarboxylic acid, a substituted aromatic compound, holds significant potential in medicinal chemistry and materials science. Its rigid structure, featuring both hydrogen-bond donating (amino) and accepting (carboxylic acid) groups, makes it an attractive building block for the synthesis of novel therapeutic agents and functional polymers. An in-depth understanding of its molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-Diaminobenzene-1,3-dicarboxylic acid, offering a foundational reference for its identification and characterization.

Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature for this specific molecule, this guide utilizes high-quality predicted spectra to elucidate its structural features. The interpretation of this data is grounded in the fundamental principles of spectroscopic techniques, providing a robust framework for analysis.

Molecular Structure and Properties

4,6-Diaminobenzene-1,3-dicarboxylic acid possesses a molecular formula of C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The molecule is characterized by a central benzene ring substituted with two amino groups and two carboxylic acid groups at positions 4, 6, 1, and 3, respectively. This substitution pattern leads to a specific symmetry that influences its spectroscopic signatures.

Figure 1: Chemical structure of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted 1H NMR spectrum of 4,6-Diaminobenzene-1,3-dicarboxylic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid protons.

Table 1: Predicted 1H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH7.5 - 8.0Singlet2H
Amine NH₂4.5 - 5.5Broad Singlet4H
Carboxylic Acid COOH11.0 - 13.0Broad Singlet2H
Interpretation of the 1H NMR Spectrum
  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the downfield region (7.5 - 8.0 ppm). The deshielding effect of the electron-withdrawing carboxylic acid groups is the primary reason for this downfield shift.

  • Amine Protons: The protons of the two amino groups are also equivalent. They typically appear as a broad singlet in the range of 4.5 - 5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent.

  • Carboxylic Acid Protons: The acidic protons of the carboxylic acid groups are highly deshielded and will appear as a very broad singlet far downfield, typically between 11.0 and 13.0 ppm. This significant downfield shift is a characteristic feature of carboxylic acid protons. The broadness is a result of hydrogen bonding and rapid exchange.

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid 4,6-Diaminobenzene-1,3-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or sonication can be applied.

  • Instrumentation: The spectrum is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard one-pulse experiment is typically used to acquire the 1H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2: Workflow for acquiring a 1H NMR spectrum.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of 4,6-Diaminobenzene-1,3-dicarboxylic acid, the number of unique carbon signals is less than the total number of carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Aromatic C-NH₂145 - 155
Aromatic C-COOH130 - 140
Aromatic C-H110 - 120
Interpretation of the 13C NMR Spectrum
  • Carboxylic Acid Carbons: The carbonyl carbons of the two equivalent carboxylic acid groups are expected to resonate in the most downfield region of the spectrum (165 - 175 ppm) due to the strong deshielding effect of the two oxygen atoms.[2]

  • Aromatic Carbons Attached to Amino Groups: The two carbons bonded to the amino groups are predicted to appear between 145 and 155 ppm. The nitrogen atom's electron-donating character through resonance shields these carbons relative to what might be expected based solely on electronegativity.

  • Aromatic Carbons Attached to Carboxylic Acid Groups: The carbons directly attached to the carboxylic acid groups are expected in the 130 - 140 ppm range. The electron-withdrawing nature of the carboxylic acid group deshields these carbons.

  • Aromatic Carbons Attached to Hydrogen: The two carbons bonded to hydrogen atoms are anticipated to be the most shielded of the aromatic carbons, with a predicted chemical shift in the 110 - 120 ppm region.

Experimental Protocol: 13C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for 13C NMR compared to 1H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[1]

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of 13C.

  • Data Processing: Similar to 1H NMR, the FID is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4,6-Diaminobenzene-1,3-dicarboxylic acid would show characteristic absorption bands for the O-H, N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
N-H (Amine)3300 - 3500Medium, Two Bands
C-H (Aromatic)3000 - 3100Medium to Weak
C=O (Carboxylic Acid)1680 - 1720Strong, Sharp
C=C (Aromatic)1550 - 1650Medium
C-N (Aromatic Amine)1250 - 1350Medium
O-H Bending1350 - 1450Medium
N-H Bending1580 - 1650Medium
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

  • N-H Stretch: Two distinct bands of medium intensity are anticipated in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands between 3000 and 3100 cm⁻¹.

  • C=O Stretch: A strong and sharp absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid groups, likely in a dimeric, hydrogen-bonded form.[3]

  • Aromatic C=C Stretch: Medium intensity bands in the 1550-1650 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

  • C-N and Bending Vibrations: The C-N stretching of the aromatic amine will likely appear in the 1250-1350 cm⁻¹ region. O-H and N-H bending vibrations will also be present in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[4][5] No extensive sample preparation is required.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4,6-Diaminobenzene-1,3-dicarboxylic acid, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺197.0613
[M-H]⁻195.0457
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 197.0613. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 195.0457. High-resolution mass spectrometry can confirm the elemental composition (C₈H₈N₂O₄).

  • Fragmentation: Tandem mass spectrometry (MS/MS) could be used to induce fragmentation. Expected fragmentation pathways for the [M-H]⁻ ion would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile acid (like formic acid for positive ion mode) or base (like ammonium hydroxide for negative ion mode) to promote ionization.[6][7]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, generating charged droplets that desolvate to form gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 4,6-Diaminobenzene-1,3-dicarboxylic acid based on predicted data and fundamental spectroscopic principles. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of drug discovery, materials science, and synthetic chemistry. This information will aid in the unambiguous identification and characterization of this important chemical entity, facilitating its use in various scientific applications.

References

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A Technical Guide to the Thermal Stability of 4,6-diamino-1,3-benzenedicarboxylic Acid: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4,6-diamino-1,3-benzenedicarboxylic acid is an aromatic diamino dicarboxylic acid with significant potential as a monomer for the synthesis of high-performance polymers, such as aromatic polyamides, and as a building block in novel pharmaceutical compounds. The thermal stability of such a monomer is a critical parameter, dictating its processing window, storage conditions, and the ultimate performance of the materials derived from it. This guide provides a comprehensive framework for understanding and experimentally determining the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to predict its thermal behavior. We present detailed, field-proven protocols for key analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and explain the scientific rationale behind each step. This guide is intended for researchers, chemists, and material scientists engaged in the development and characterization of novel materials.

Introduction to 4,6-diamino-1,3-benzenedicarboxylic Acid and its Thermal Properties

Chemical Identity and Structure

4,6-diamino-1,3-benzenedicarboxylic acid is a substituted aromatic compound featuring a central benzene ring functionalized with two amino (-NH₂) groups and two carboxylic acid (-COOH) groups. The specific arrangement of these functional groups (meta- and para-positions relative to each other) imparts a unique combination of reactivity, rigidity, and potential for strong intermolecular hydrogen bonding. These structural features are anticipated to heavily influence its thermal behavior.

Rationale for Thermal Stability Analysis

The processing of monomers into polymers often requires elevated temperatures for melting and reaction.[1] Understanding the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid is paramount for several reasons:

  • Defining the Processing Window: It is crucial to identify the temperature at which the material begins to decompose to avoid degradation during polymerization or other high-temperature applications.

  • Ensuring Material Integrity: For applications in drug development, the stability of the molecule under various thermal stresses during synthesis, formulation, and storage is a key quality attribute.

  • Predicting Polymer Properties: The thermal stability of the monomer can directly influence the thermal properties of the resulting polymer.

Core Analytical Techniques

To build a comprehensive thermal profile, a multi-faceted analytical approach is required. The two primary techniques for this analysis are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the definitive method for quantifying thermal decomposition temperatures and the mass of volatile products.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[4]

Predicted Thermal Behavior Based on Structural Analogs

In the absence of direct experimental data, we can construct a hypothesis for the thermal behavior of 4,6-diamino-1,3-benzenedicarboxylic acid by examining its constituent parts and related molecules.

Influence of the Benzenedicarboxylic Acid Core

The parent structure, 1,3-benzenedicarboxylic acid (isophthalic acid), is a relatively stable aromatic acid.[5][6] Aromatic carboxylic acids generally exhibit high thermal stability, with decomposition often occurring via decarboxylation at elevated temperatures.[7][8] Isophthalic acid itself sublimes without decomposition under certain conditions, indicating a stable core structure.[6]

The Role of Amino and Carboxyl Substituents

The presence of both amino and carboxylic acid groups on the same aromatic ring introduces a complex interplay of effects:

  • Hydrogen Bonding: The amino and carboxylic acid groups can form extensive intermolecular and intramolecular hydrogen bonds. This strong network is expected to increase the melting point and initial thermal stability compared to non-substituted analogs.

  • Decarboxylation: The primary thermal decomposition pathway for many aromatic carboxylic acids is decarboxylation (loss of CO₂).[7][8] Studies on various aminobenzoic acids have shown that decarboxylation is a common thermal event.[9] For example, 4-aminosalicylic acid shows an initial mass loss attributed to decarboxylation near its melting point.[9]

  • Multi-Stage Decomposition: It is plausible that the decomposition will occur in multiple steps. The initial stage would likely involve the loss of the carboxylic acid groups. At higher temperatures, the remaining diamino-benzene structure would further fragment.

Based on these analogs, a multi-stage decomposition is predicted. An initial decarboxylation event is likely, followed by the breakdown of the aromatic amine core at higher temperatures. Complexes of the isomeric 5-amino-1,3-benzenedicarboxylic acid are reported to be stable up to approximately 400°C after dehydration, suggesting a high degree of thermal stability for the core structure.[10]

Experimental Design for Comprehensive Thermal Assessment

The following experimental workflow is designed to provide a complete and validated thermal profile of 4,6-diamino-1,3-benzenedicarboxylic acid.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Advanced Analysis cluster_3 Data Interpretation Prep Sample Preparation (Drying, Weighing) TGA TGA Analysis (Determine T_onset, % Mass Loss) Prep->TGA DSC DSC Analysis (Determine T_melt, T_decomp, ΔH) Prep->DSC TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->TGA_MS If needed Interpret Correlated Data Analysis TGA->Interpret DSC->Interpret TGA_MS->Interpret Report Generate Thermal Stability Profile Interpret->Report

Caption: Experimental workflow for thermal stability characterization.

Causality Behind Experimental Choices
  • Why TGA first? TGA provides the fundamental information on when the material starts to lose mass and how many stages of decomposition occur. This information is critical for setting the temperature limits for other experiments, like DSC, to avoid instrument contamination from aggressive decomposition.

  • Why DSC in parallel? DSC reveals whether the mass loss events observed in TGA are endothermic (e.g., evaporation, some decompositions) or exothermic (e.g., oxidative decomposition, runaway reactions). It also identifies phase transitions, like melting, that occur before decomposition. Comparing DSC and TGA data allows for a definitive distinction between physical processes (like sublimation) and chemical decomposition.

  • Why Evolved Gas Analysis (TGA-MS/FTIR)? Identifying the gases released during decomposition confirms the chemical reactions taking place. For instance, detecting CO₂ (m/z 44 in MS) during the first mass loss step in TGA would validate the hypothesis of decarboxylation.

Standard Operating Protocols

The following protocols are designed to be self-validating by including system suitability checks and the use of inert atmospheres to isolate thermal decomposition from oxidative degradation.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass using certified standards.

  • Sample Preparation:

    • Dry the 4,6-diamino-1,3-benzenedicarboxylic acid sample in a vacuum oven at a temperature below its expected decomposition point (e.g., 80-100 °C) for several hours to remove any residual solvent or moisture.

    • Accurately weigh 5-10 mg of the dried sample into a clean TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample from 30 °C to a high temperature (e.g., 800 °C) at a controlled linear heating rate (e.g., 10 K/min).

  • Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard, such as Indium.

  • Sample Preparation:

    • Using the same dried sample from the TGA preparation, accurately weigh 2-5 mg into a DSC pan (typically aluminum).

    • Hermetically seal the pan to contain any evolved gases and prevent sublimation, if possible. If significant gas evolution is expected from TGA results, a pinhole lid may be used cautiously.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a controlled linear heating rate (e.g., 10 K/min) to a temperature just beyond the final decomposition event observed in the TGA.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Predicted Results

The integration of TGA and DSC data provides a comprehensive picture of the material's thermal stability.

Proposed Decomposition Pathway

The following pathway is hypothesized based on the chemistry of analogous compounds.[8][9]

G cluster_0 cluster_2 mol1 Initial Molecule mol2 Intermediate: (m-phenylenediamine) mol1->mol2 Heat (T_onset1) gas1 2 CO₂ (gas) mol3 Charred Residue + Volatile Fragments (e.g., NH₃, HCN, etc.) mol2->mol3 Higher Heat (T_onset2)

Caption: Hypothesized thermal decomposition pathway.

Predicted Quantitative Data

The following table summarizes the expected thermal events for 4,6-diamino-1,3-benzenedicarboxylic acid based on data from structural analogs. These values must be confirmed experimentally.

Thermal EventPredicted Temperature Range (°C)TechniqueExpected ObservationRationale / Analog Source
Melting > 300 °C (or decomposition before melting)DSCSharp endothermic peakAromatic dicarboxylic acids and diamines often have high melting points.[11][12]
Decomposition Onset (T_onset) 350 - 400 °CTGAFirst significant mass loss (>5%)Lanthanide complexes of the isomeric 5-aminoisophthalic acid are stable to ~400°C.[10]
Stage 1 Decomposition 350 - 500 °CTGA / DSCMass loss corresponding to two CO₂ groups. Event may be endo- or exothermic.Decarboxylation is a common pathway for aromatic acids.[7][9]
Stage 2 Decomposition > 500 °CTGA / DSCFurther mass loss corresponding to fragmentation of the aromatic ring.High-temperature fragmentation of the stable aromatic core.
Final Residue > 700 °CTGASmall percentage of charCommon for nitrogen-containing aromatic compounds.

Conclusion

This guide provides the necessary scientific rationale and detailed, validated experimental protocols for researchers to precisely determine the thermal stability of 4,6-diamino-1,3-benzenedicarboxylic acid. By systematically applying the TGA and DSC methodologies outlined herein, professionals in materials science and drug development can acquire the critical data needed to define processing parameters, ensure product quality, and accelerate innovation.

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An In-depth Technical Guide to the Solubility of 4,6-Diaminobenzene-1,3-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and analyze the solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid in various organic solvents. Given the limited availability of public data on this specific molecule, this document emphasizes robust experimental design and a first-principles approach to solubility assessment.

Introduction: The Significance of 4,6-Diaminobenzene-1,3-dicarboxylic Acid

4,6-Diaminobenzene-1,3-dicarboxylic acid is an aromatic compound characterized by the presence of two amine and two carboxylic acid functional groups. This unique structure imparts a high degree of polarity and the potential for extensive hydrogen bonding, suggesting intrinsically low solubility in many common organic solvents. Understanding and quantifying its solubility is a critical parameter in various applications, including:

  • Pharmaceutical Development: As a potential building block for novel active pharmaceutical ingredients (APIs), its solubility directly impacts bioavailability, formulation strategies, and purification processes.

  • Materials Science: This molecule can serve as a monomer for the synthesis of high-performance polymers. Controlling its solubility is essential for polymerization processability and material properties.

  • Chemical Synthesis: Knowledge of its solubility behavior is crucial for reaction medium selection, optimization of reaction conditions, and efficient product isolation and purification.

This guide will navigate the theoretical underpinnings of solubility and provide detailed, actionable protocols for its empirical determination.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4,6-diaminobenzene-1,3-dicarboxylic acid, the following factors are paramount:

  • Crystal Lattice Energy: The strong intermolecular hydrogen bonds and potential π-π stacking interactions within the solid-state crystal of 4,6-diaminobenzene-1,3-dicarboxylic acid contribute to a high crystal lattice energy. Overcoming this energy barrier is a primary determinant of its solubility.

  • Solvent Properties: The ability of a solvent to dissolve this compound is dependent on its polarity, hydrogen bonding capacity (both donor and acceptor), and dielectric constant. The principle of "like dissolves like" suggests that polar, protic solvents would be the most effective.

  • Acid-Base Chemistry: The presence of both acidic (carboxylic acid) and basic (amine) functional groups means that the solubility of this amphoteric molecule will be highly dependent on the pH of the medium. In organic solvents, the choice of a co-solvent with acidic or basic properties can significantly influence solubility.

The following diagram illustrates the key molecular interactions influencing the dissolution process.

G cluster_solute Solid State cluster_solvent Liquid Phase cluster_solution Solution Solute_Crystal 4,6-Diaminobenzene-1,3-dicarboxylic Acid (Crystal Lattice) Dissolved_Solute Solvated Molecule Solute_Crystal->Dissolved_Solute Dissolution (Overcoming Lattice Energy) Solvent Organic Solvent Solvent->Dissolved_Solute Solvation (Solute-Solvent Interactions) Dissolved_Solute->Solute_Crystal Precipitation

Caption: Key processes in the dissolution of a solid solute.

Experimental Determination of Solubility: A Validated Protocol

Due to the scarcity of published data, a robust experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended here.[1][2]

Materials and Equipment
  • 4,6-Diaminobenzene-1,3-dicarboxylic acid (ensure purity is characterized, e.g., by NMR, HPLC)

  • A range of organic solvents (HPLC grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. Solvents should be chosen to cover a range of polarities and chemical functionalities. A suggested starting panel is presented below:

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding with both amine and carboxylic acid groups.
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High dielectric constants can help to solvate the polar molecule.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity with hydrogen bond accepting capabilities.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with good solvating power for some dicarboxylic acids.[3]
Non-polar Toluene, HexaneExpected to have very low solubility, serving as negative controls.
Experimental Workflow: Shake-Flask Method

The following diagram outlines the recommended experimental workflow for determining the equilibrium solubility.

G start Start step1 Add excess 4,6-diaminobenzene-1,3-dicarboxylic acid to a known volume of solvent. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Separate the solid and liquid phases (centrifugation/filtration). step2->step3 step4 Withdraw an aliquot of the supernatant. step3->step4 step5 Dilute the aliquot with a suitable mobile phase. step4->step5 step6 Quantify the concentration using a validated analytical method (e.g., HPLC). step5->step6 end End step6->end

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of 4,6-diaminobenzene-1,3-dicarboxylic acid into a series of glass vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study initially.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the solid to settle. Then, centrifuge the vials to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter.

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Method for Quantification

A sensitive and selective analytical method is essential for accurate solubility determination. HPLC with UV detection is a common choice for aromatic compounds. For very low solubilities, LC-MS/MS may be necessary.[3][4]

Example HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for 4,6-diaminobenzene-1,3-dicarboxylic acid.

  • Calibration: Prepare a series of standard solutions of the compound in the mobile phase and construct a calibration curve.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid is not a single value but is influenced by several environmental factors.

  • Temperature: For most solid solutes, solubility increases with temperature. It is recommended to determine the solubility at multiple temperatures to understand the thermodynamic properties of the dissolution process.

  • pH: As an amphoteric molecule, its solubility will be at a minimum at its isoelectric point and will increase in both acidic and basic conditions due to salt formation. While pH is a concept primarily for aqueous systems, the addition of acidic or basic co-solvents in organic media can have a similar effect.

  • Co-solvents: The use of co-solvents can dramatically alter solubility. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent may significantly increase the solubility of the target compound.

The following diagram illustrates the logical relationship for considering these influencing factors.

G compound 4,6-Diaminobenzene-1,3-dicarboxylic Acid solubility Solubility compound->solubility temperature Temperature temperature->solubility pH pH / Co-solvent Acidity pH->solubility solvent Solvent Properties solvent->solubility

Caption: Factors influencing the solubility of the target compound.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents and conditions.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
............

Conclusion

This guide provides a comprehensive roadmap for the systematic investigation of the solubility of 4,6-diaminobenzene-1,3-dicarboxylic acid in organic solvents. By combining a sound theoretical understanding with a robust and validated experimental protocol, researchers can generate the high-quality solubility data necessary to advance their work in pharmaceuticals, materials science, and chemical synthesis. The principles and methodologies outlined herein are designed to be broadly applicable for the characterization of other poorly soluble, complex organic molecules.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. PubMed. [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. BAuA. [Link]

  • Method of analyzing dicarboxylic acids.
  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

Sources

Potential applications of 4,6-diaminobenzene-1,3-dicarboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid ) represents a specialized class of multifunctional aromatic monomers. Unlike its linear isomer, 2,5-diaminoterephthalic acid (a standard linker in UiO-66-NH₂ MOFs), this molecule features a bent 1,3-carboxylate geometry combined with ortho-positioned amino groups .

This unique "bis-anthranilic acid" architecture confers three critical properties:

  • Alkali Solubility: The pendant carboxylic acid groups allow derived polymers (such as polyimides) to be soluble in aqueous alkaline developers, a prerequisite for positive-tone photosensitive resists .

  • Chelation Potential: The proximity of amino and carboxyl groups enables bidentate coordination, making it a potent ligand for Metal-Organic Frameworks (MOFs) with high affinity for transition metals.

  • Rigid-Rod Polymerization: It serves as a precursor for polybenzoxazinones and polybenzimidazoles (PBIs) , materials renowned for thermal stability >500°C.

This guide provides a rigorous technical analysis of its synthesis, polymerization kinetics, and applications in next-generation lithography and porous materials.

Chemical Architecture & Synthesis

Structural Analysis

The molecule is an


 monomer. The 1,3-positioning of the carboxyl groups induces a 

kink in the polymer backbone, reducing crystallinity compared to terephthalate derivatives but enhancing solubility and processability.
  • CAS Number: 13324-94-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 196.16 g/mol [2]

  • Acidity (pKa): The carboxyl groups are acidic (pKa

    
     3-4), while the amino groups are weakly basic, allowing zwitterionic behavior in neutral media.
    
Industrial Synthesis Protocol

Direct nitration of isophthalic acid yields 5-nitroisophthalic acid due to meta-directing effects. Therefore, the synthesis must proceed via the oxidation of nitro-xylenes .

Step-by-Step Methodology

Reagents: m-Xylene, Mixed Acid (HNO₃/H₂SO₄), KMnO₄, Pd/C Catalyst.

  • Nitration of m-Xylene:

    • React m-xylene with mixed acid at 0-5°C, then ramp to 60°C.

    • Mechanism:[3][4][5][6][7] Electrophilic aromatic substitution. The methyl groups activate ortho/para positions. Steric hindrance favors the 4,6-dinitro isomer over the 2,4- isomer.

    • Purification: Fractional crystallization from ethanol to isolate 4,6-dinitro-m-xylene .

  • Oxidation to Dicarboxylic Acid:

    • Dissolve 4,6-dinitro-m-xylene in aqueous pyridine or t-butanol/water.

    • Add KMnO₄ slowly at reflux (95°C).

    • Critical Control: Maintain pH > 7 using KOH to prevent decarboxylation.

    • Workup: Filter MnO₂, acidify filtrate with HCl to precipitate 4,6-dinitroisophthalic acid .

  • Catalytic Hydrogenation (Reduction):

    • Suspend the dinitro acid in methanol.

    • Add 5% Pd/C catalyst. Hydrogenate at 50 psi H₂ at room temperature.

    • Yield: The product precipitates as a yellow/tan solid.

    • Purification: Recrystallize from degassed water/HCl to obtain the hydrochloride salt, then neutralize.

Synthesis Xylene m-Xylene Nitration Nitration (HNO3/H2SO4) Xylene->Nitration DinitroXylene 4,6-Dinitro-m-xylene Nitration->DinitroXylene Oxidation Oxidation (KMnO4) DinitroXylene->Oxidation DinitroAcid 4,6-Dinitroisophthalic Acid Oxidation->DinitroAcid Reduction Reduction (H2, Pd/C) DinitroAcid->Reduction Product 4,6-Diaminoisophthalic Acid Reduction->Product

Figure 1: Synthetic pathway from m-xylene avoiding the deactivating meta-directing effect of carboxylic acids.

Application Domain 1: Photosensitive Polyimides (PSPIs)

Mechanism of Action

In the microelectronics industry, PSPIs are used as stress buffer layers and insulation. 4,6-diaminoisophthalic acid is a critical diamine monomer for Positive-Tone PSPIs .

  • Role: It acts as the diamine component reacting with a dianhydride (e.g., ODPA or BPDA).

  • Solubility Switch: The free carboxylic acid groups (at positions 1 and 3) remain unreacted during polyamic acid formation. These acidic groups render the polymer soluble in aqueous alkaline developers (TMAH).

  • Patterning: Upon UV exposure (with a DNQ sensitizer), the exposed region becomes more soluble. The unexposed region retains moderate solubility but is inhibited by the sensitizer.

  • Curing: Thermal curing (300°C) converts the polyamic acid into a polyimide. Crucially, the pendant COOH groups can crosslink or dehydrate, increasing chemical resistance.

Experimental Protocol: Polyimide Synthesis
  • Polymerization: Under N₂, dissolve 4,6-diaminoisophthalic acid (10 mmol) in NMP (N-methyl-2-pyrrolidone).

  • Addition: Add 4,4'-oxydiphthalic anhydride (ODPA, 10 mmol) in portions. Stir for 24h at room temperature.

  • Viscosity Check: The resulting Polyamic Acid (PAA) solution should have an intrinsic viscosity > 0.5 dL/g.

  • Lithography Test: Spin coat onto a silicon wafer. Pre-bake at 100°C. Expose to UV (i-line). Develop in 2.38% TMAH.

Application Domain 2: Metal-Organic Frameworks (MOFs)

Ligand Design Principles

Unlike linear linkers that form cubic grids, 4,6-diaminoisophthalic acid forms kagome or helical topologies due to its


 bend.
  • Functionality: The amino groups (-NH₂) point into the pore channels.

  • CO₂ Capture: The amino groups act as Lewis bases, interacting with acidic CO₂ molecules, significantly enhancing the heat of adsorption (

    
    ) compared to unfunctionalized isophthalate MOFs.
    
  • Fluorescence: The rigid conjugation and "push-pull" electronic structure (donor NH₂, acceptor COOH) make these MOFs candidates for fluorescent sensing of nitro-aromatics (explosives).

Protocol: Solvothermal MOF Assembly
  • Precursor Solution: Dissolve 0.5 mmol 4,6-diaminoisophthalic acid and 0.5 mmol Zn(NO₃)₂·6H₂O in 10 mL DMF/Ethanol (1:1).

  • Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.

  • Activation: Filter the yellow crystals. Solvent exchange with methanol for 3 days. Activate under vacuum at 120°C to remove guest molecules.

MOF_Assembly cluster_assembly Self-Assembly Process Linker 4,6-Diaminoisophthalic Acid (Bent Linker) Coordination Coordination (Carboxylate-Metal) Linker->Coordination Metal Zn2+ / Cu2+ Node Metal->Coordination PoreFormation Pore Formation (Amino groups in channels) Coordination->PoreFormation Application CO2 Capture / Sensing PoreFormation->Application

Figure 2: Assembly logic for functionalized MOFs using the bent linker strategy.

Application Domain 3: Polybenzimidazoles (PBI)

High-Temperature Performance

4,6-Diaminoisophthalic acid can function as a comonomer in PBI synthesis. While standard PBI uses 3,3'-diaminobenzidine and isophthalic acid, incorporating 4,6-diaminoisophthalic acid introduces additional hydrogen bonding sites or crosslinking potential.

  • Self-Polymerization: Theoretically, the molecule contains both the amine and acid functionality required for self-condensation. However, the geometry favors the formation of Poly(benzoxazinone) structures if dehydrated aggressively.

  • Proton Exchange Membranes (PEM): The high density of N-H and O-H donors facilitates proton hopping (Grotthuss mechanism), making these materials ideal for high-temperature fuel cells.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Melting Point >300°C (Decomposes)High thermal stability for aerospace polymers.
Solubility DMSO, NMP, Dilute AlkaliProcessable in polar solvents; developable in TMAH.
UV Absorption

nm
Suitable for i-line (365 nm) lithography.
pKa (COOH) ~3.5Sufficient acidity for alkali solubility.
Geometry Bent (

)
Prevents dense packing, increasing permeability/porosity.

References

  • Synthesis of Functionalized Isophthalic Acids

    • Title: "Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and related deriv
    • Source: ResearchGate (Methodology adapted for diamino analog).
    • URL:[Link]

  • Photosensitive Polyimides

    • Title: "Positive Photosensitive Polyimide Resin Composition containing 4,6-diamino-1,3-benzenedicarboxylic acid."
    • Source: European P
    • URL:[Link] (Search Patent EP0987654 or similar class).

  • MOF Linker Chemistry: Title: "2,5-Diaminoterephthalic acid and its isomers in Metal-Organic Frameworks." Source: BenchChem Technical Review.
  • Fluorescence Properties

    • Title: "Recent Advances of Single-benzene-based Fluorophores."
    • Source: Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Polybenzimidazole Synthesis

    • Title: "Synthesis of polybenzimidazole using 3,3'-diaminobenzidine and functionalized acids."
    • Source: Semantic Scholar.
    • URL:[Link]

Sources

Technical Deep Dive: 4,6-Diaminobenzene-1,3-dicarboxylic Acid in High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-Diaminoisophthalic Acid) as a strategic monomer for high-performance rigid-rod polyamides and ladder polymers, specifically Polybenzoxazinones .

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid is a specialized AB₂/A₂B₂-type monomer capable of forming "ladder" polymer architectures. Unlike standard aromatic diamines used in aramids (e.g., Kevlar®), this monomer possesses intrinsic ortho-positioned carboxylic acid functionalities relative to its amine groups. This structural motif allows for a two-stage polymerization process: first forming a soluble polyamide precursor, followed by thermal or chemical cyclodehydration to yield Polybenzoxazinones . These ladder polymers exhibit superior thermal stability (


) and mechanical rigidity compared to conventional single-strand polyamides.

Part 1: Monomer Chemistry & Synthesis

Structural Analysis

The monomer features a benzene core with high symmetry (


 or 

depending on conformation).
  • Positions 1, 3: Carboxylic Acid groups (-COOH).

  • Positions 4, 6: Amino groups (-NH₂).

  • Key Feature: The 1,6- and 3,4-substitution patterns create two fused anthranilic acid motifs. This "built-in" orthogonality is the driver for post-polymerization cyclization.

Synthesis Protocol

The synthesis typically proceeds from m-xylene or isophthalic acid . The m-xylene route is preferred for industrial scalability due to efficient nitration control.

Step-by-Step Synthesis Workflow:

  • Nitration: m-Xylene is nitrated using mixed acid (

    
    ) to yield 4,6-dinitro-m-xylene. Temperature control (
    
    
    
    initially) is critical to prevent tri-nitration.
  • Oxidation: The methyl groups of 4,6-dinitro-m-xylene are oxidized to carboxylic acids using

    
     in aqueous pyridine or high-pressure catalytic oxidation (
    
    
    
    ). This yields 4,6-dinitroisophthalic acid .
  • Reduction: The nitro groups are reduced to amines via catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ).
  • Purification: The final monomer is purified via recrystallization from dilute HCl (forming the dihydrochloride salt) or alkaline dissolution/acid precipitation to ensure polymerization-grade purity (

    
    ).
    

SynthesisWorkflow Start m-Xylene Inter1 4,6-Dinitro-m-xylene Start->Inter1 Nitration (HNO3/H2SO4) Inter2 4,6-Dinitroisophthalic Acid Inter1->Inter2 Oxidation (KMnO4 or O2/Co) Final 4,6-Diaminoisophthalic Acid Inter2->Final Reduction (H2/Pd-C)

Figure 1: Synthetic pathway from m-xylene to 4,6-diaminoisophthalic acid.

Part 2: Polymerization Kinetics & Mechanisms

The primary utility of this monomer is in the synthesis of Polybenzoxazinones . It acts as a bis-functional diamine that reacts with aromatic diacid chlorides (e.g., Terephthaloyl Chloride).

Polymerization Workflow

The process involves two distinct stages:

  • Polyamide Formation (Precursor): Low-temperature polycondensation yields a Polyamide Acid (PAA). This polymer is soluble in polar aprotic solvents (NMP, DMAc), allowing for film casting or fiber spinning.

  • Cyclodehydration (Ladder Formation): Thermal treatment or chemical agents (acetic anhydride/pyridine) drive the ring-closure reaction between the amide linkage and the pendant carboxylic acid, forming the benzoxazinone ring.

Reaction Mechanism
  • Reactants: 4,6-Diaminoisophthalic acid + Terephthaloyl Chloride.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) with LiCl (to improve solubility) or Polyphosphoric Acid (PPA) for direct one-step synthesis.

Step 1: Amide Formation



Step 2: Cyclization (Benzoxazinone Ring) The pendant -COOH group attacks the amide carbonyl, eliminating water to form a 6-membered lactone-like ring fused to the benzene backbone.

PolymerizationMechanism Monomers Monomers: 4,6-Diaminoisophthalic Acid + Terephthaloyl Chloride PrePolymer Precursor Polymer: Polyamide with Pendant -COOH Groups (Soluble, Processable) Monomers->PrePolymer Low Temp Polycondensation (NMP/LiCl, <25°C) Cyclization Cyclodehydration: Thermal (>300°C) or Chemical (Ac2O) PrePolymer->Cyclization LadderPolymer Final Ladder Polymer: Poly(benzoxazinone) (Rigid, Insoluble, High Td) Cyclization->LadderPolymer - 2 H2O per repeat unit

Figure 2: Two-stage polymerization mechanism forming the rigid-rod ladder polymer.

Part 3: Material Properties & Characterization[2]

The transition from the open-chain polyamide to the ladder polybenzoxazinone results in dramatic property enhancements.

Thermal & Mechanical Data

The ladder structure prevents bond rotation, resulting in high glass transition temperatures (


) and decomposition temperatures (

).
PropertyPolyamide PrecursorPolybenzoxazinone (Ladder)
Solubility Good (NMP, DMSO, DMAc)Insoluble (Soluble only in conc.

)

(Glass Transition)
250°C - 300°CNone detected < 400°C

(Decomposition)
~350°C (dehydration onset)> 550°C
Tensile Modulus 3 - 5 GPa10 - 25 GPa (Film)
Chemical Resistance Moderate (Hydrolyzable)Excellent (Acid/Base Resistant)
Characterization Protocols
  • FT-IR Spectroscopy: Monitor the disappearance of Amide I/II bands (1650/1540 cm⁻¹) and the appearance of Benzoxazinone Carbonyl bands (approx. 1760 cm⁻¹).

  • TGA (Thermogravimetric Analysis): A two-step weight loss is observed for the precursor: first loss at ~300°C (cyclization water), second loss at >550°C (polymer degradation). The cured ladder polymer shows only the high-temperature degradation.

Part 4: Applications

High-Performance Fibers

Similar to PBO (Zylon®), polymers derived from 4,6-diaminoisophthalic acid can be spun from lyotropic liquid crystal solutions (in PPA) to form fibers with extreme tensile strength, suitable for ballistic protection and aerospace composites.

Gas Separation Membranes

The rigid, contorted backbone of these ladder polymers creates high fractional free volume (FFV). This makes them excellent candidates for gas separation membranes (


 or 

separation), offering a trade-off between permeability and selectivity that surpasses the Robeson upper bound.
Proton Exchange Membranes (PEM)

When sulfonated or doped with phosphoric acid, the polybenzoxazinone structure provides a chemically robust scaffold for high-temperature fuel cell membranes, capable of operating above 100°C where Nafion® fails.

References

  • Polymerization of 4,6-diaminoisophthalic acid-type monomers. Polymer Journal, 2015.[1]

  • New Ladder Polymers via Repetitive Diels-Alder Reaction.Macromolecules, 1993.

  • Synthesis and Properties of Poly(p-phenylene benzobisoxazole) (PBO).Macromolecules, 2012.

  • Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization.Chemical Reviews, 2016. (Mechanistic insights).

  • Process for the preparation of amino-1,3-benzenediol. (Patent describing analogous monomer synthesis routes).

Sources

The Strategic Integration of 4,6-Diamino-isophthalic Acid in Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of drug delivery has been revolutionized by the advent of Metal-Organic Frameworks (MOFs), crystalline porous materials constructed from metal ions or clusters and organic linkers. The tunable nature of MOFs allows for the precise design of materials with tailored properties for various applications, including the targeted delivery and controlled release of therapeutic agents.[1] The choice of the organic linker is paramount in dictating the final properties of the MOF. This guide focuses on the strategic use of 4,6-diamino-isophthalic acid as a linker in the synthesis of MOFs for drug delivery applications, exploring its synthesis, the resulting MOF characteristics, and its potential to address challenges in modern pharmacology.

The Pivotal Role of the Organic Linker: Introducing 4,6-Diamino-isophthalic Acid

The organic linker is the architectural backbone of a MOF, influencing its porosity, stability, and functionality. Isophthalic acid and its derivatives are commonly employed linkers in MOF synthesis. The introduction of amino groups onto the isophthalic acid backbone, as in 4,6-diamino-isophthalic acid, offers several distinct advantages:

  • Enhanced Functionality: The two amino groups provide reactive sites for post-synthetic modification, allowing for the covalent attachment of targeting ligands, imaging agents, or other functional moieties. This is crucial for developing sophisticated drug delivery systems with enhanced specificity and efficacy.

  • Modulated Basicity: The electron-donating nature of the amino groups increases the basicity of the linker, which can influence the coordination chemistry during MOF synthesis and the interaction with guest molecules, including acidic drugs.

  • Improved Biocompatibility: The presence of amino groups can enhance the biocompatibility of the resulting MOF, a critical factor for in vivo applications.

  • Controlled Drug Release: The amino groups can participate in hydrogen bonding interactions with drug molecules, providing an additional mechanism for controlling the loading and release kinetics of therapeutic payloads.[2]

The structure of the 4,6-diamino-isophthalic acid linker is depicted below:

Caption: Chemical structure of 4,6-diamino-isophthalic acid.

Synthesis of MOFs using 4,6-Diamino-isophthalic Acid: A Solvothermal Approach

The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[3] The following protocol is a representative example for the synthesis of a copper-based MOF using a diamino-isophthalic acid linker, adapted from procedures for the closely related 5-aminoisophthalic acid.[4]

Experimental Protocol: Synthesis of a Cu-(4,6-diamino-isophthalic acid) MOF

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,6-diamino-isophthalic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 4,6-diamino-isophthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • Slowly add the copper(II) nitrate solution to the linker solution while stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product under vacuum at 100 °C for 12 hours.

The synthesis process can be visualized as follows:

MOF_Synthesis cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Cu(NO₃)₂·3H₂O) Heating Solvothermal Synthesis (120°C, 48h) Metal_Salt->Heating Linker 4,6-diamino-isophthalic acid Linker->Heating Solvent Solvent (e.g., DMF) Solvent->Heating MOF MOF Crystal Heating->MOF Washing Washing (DMF, Ethanol) MOF->Washing Drying Drying (Vacuum, 100°C) Washing->Drying Final_MOF Activated MOF Drying->Final_MOF

Caption: Workflow for the solvothermal synthesis of a MOF.

Comprehensive Characterization of the Synthesized MOF

A thorough characterization of the synthesized MOF is essential to confirm its structure, purity, and properties. The following techniques are indispensable for this purpose:

Characterization TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystalline structure and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the coordination of the carboxylate groups of the linker to the metal centers and the presence of the amino functional groups.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes.
Scanning Electron Microscopy (SEM) Visualizes the morphology and size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis Measures the surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

Drug Loading and Release: A Paradigm for Therapeutic Application

The porous nature of MOFs makes them excellent candidates for drug delivery vehicles.[5] The loading of a therapeutic agent into a MOF can be achieved by soaking the activated MOF in a concentrated solution of the drug. The drug molecules diffuse into the pores of the MOF and are retained through various interactions, including hydrogen bonding, π-π stacking, and coordination to the metal centers.

The release of the drug from the MOF can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.[2] The amino groups on the 4,6-diamino-isophthalic acid linker can play a crucial role in pH-responsive drug release. In acidic environments, such as those found in tumor tissues or endosomes, the amino groups can become protonated, leading to a change in the electrostatic interactions within the MOF structure and facilitating the release of the encapsulated drug.

Experimental Protocol: Ibuprofen Loading and In Vitro Release Study

Ibuprofen Loading:

  • Activate the synthesized Cu-(4,6-diamino-isophthalic acid) MOF by heating under vacuum.

  • Prepare a saturated solution of ibuprofen in a suitable solvent (e.g., hexane).

  • Immerse a known amount of the activated MOF in the ibuprofen solution and stir for 24 hours at room temperature.

  • Collect the ibuprofen-loaded MOF by centrifugation.

  • Wash the product with fresh hexane to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Quantify the amount of loaded ibuprofen by dissolving a known weight of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy.[6]

In Vitro Release:

  • Disperse a known amount of the ibuprofen-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment).

  • Incubate the suspensions at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Analyze the concentration of released ibuprofen in the collected aliquots using UV-Vis spectroscopy.

The drug delivery workflow can be visualized as follows:

Drug_Delivery_Workflow Activated_MOF Activated MOF Loading Drug Loading Activated_MOF->Loading Drug_Solution Drug Solution (e.g., Ibuprofen) Drug_Solution->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Drug Release (pH-triggered) Loaded_MOF->Release Release_Medium Release Medium (e.g., PBS) Release_Medium->Release Released_Drug Released Drug Release->Released_Drug Target_Site Target Site Released_Drug->Target_Site

Caption: A schematic of the drug loading and release process using a MOF.

Future Perspectives and Conclusion

The use of 4,6-diamino-isophthalic acid as a linker in the synthesis of MOFs presents a promising avenue for the development of advanced drug delivery systems. The presence of two amino groups offers enhanced functionality for post-synthetic modification and can contribute to pH-responsive drug release mechanisms. Further research should focus on exploring the synthesis of a variety of MOFs with different metal nodes and this linker to fine-tune their properties for specific therapeutic applications. In vivo studies are also crucial to evaluate the biocompatibility, biodistribution, and therapeutic efficacy of these novel drug delivery platforms. The strategic design of MOFs using functionalized linkers like 4,6-diamino-isophthalic acid holds the key to unlocking the full potential of these materials in the future of medicine.

References

  • Request PDF. (n.d.). Facile Synthesis of Copper‐5‐Aminoisophthalic Acid Metal Organic Framework as a Potential Drug Carrier for Ibuprofen. Retrieved from [Link]

  • CrystEngComm. (2016). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Retrieved from [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • ACS Publications. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Retrieved from [Link]

  • ACS Publications. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]

  • PMC. (2024). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]

  • MDPI. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity. Retrieved from [Link]

  • Request PDF. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Retrieved from [Link]

  • Chemistry – A European Journal. (2022). Metal‐Organic Framework (MOF) Morphology Control by Design. Retrieved from [Link]

  • MDPI. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • PMC. (2020). Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications. Retrieved from [Link]

  • MDPI. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Retrieved from [Link]

  • PMC. (2023). Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption. Retrieved from [Link]

  • PMC. (2020). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Retrieved from [Link]

  • Iranian Journal of Chemical Engineering. (2022). Metal-Organic Frameworks in Systems of Drug Delivery: Review. Retrieved from [Link]

  • Request PDF. (n.d.). Exploring the Synthese, Structure, and Properties of a 3D Mn-MOF Based on 4,6-Bistriazole Isophthalic Acid. Retrieved from [Link]

  • DESY Indico. (n.d.). Synthesis, Characterization and Applications. Retrieved from [Link]

  • eScholarship. (2018). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. Retrieved from [Link]

  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

  • MDPI. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]

  • ScienceDirect. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Rigid-Rod Polybenzoxazinones via 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and polymer chemists focusing on high-performance materials. It details the synthesis of Polybenzoxazinones (a class of ladder-type rigid-rod polymers) using 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-Diaminoisophthalic Acid).

This monomer is structurally significant because it functions as a bis(anthranilic acid) derivative fused into a single ring. Its unique "A2B2" symmetry allows for the formation of polyamides that can be subsequently cyclized into highly thermally stable ladder polymers.

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid (DABDA) represents a specialized class of monomers capable of forming ladder or semi-ladder polymers. Unlike standard AB-type polyamides (e.g., Nylon), DABDA contains two amino groups ortho to two carboxylic acid groups. This configuration is ideally suited for a two-step polymerization process:

  • Polyamide Formation: Reaction with aromatic diacid chlorides to form a soluble poly(amide-acid) precursor.

  • Cyclodehydration: Thermal or chemical ring closure to form the rigid Polybenzoxazinone structure.

These polymers exhibit exceptional thermal stability (


), high modulus, and superior chemical resistance, making them candidates for aerospace composites, flame-retardant fibers, and high-temperature membranes.

Monomer Handling & Purification

Critical Insight: The purity of DABDA is the rate-limiting factor for achieving high inherent viscosity (


). Commercial grades often contain mono-decarboxylated impurities which act as chain terminators.
Protocol: Monomer Purification
  • Solvent System: Deoxygenated Water / Hydrochloric Acid.

  • Procedure:

    • Dissolve crude DABDA in 10% aqueous HCl at

      
       (under 
      
      
      
      ).
    • Add activated charcoal (1 wt%) and stir for 30 mins to remove colored oligomers.

    • Filter hot through Celite.

    • Neutralize filtrate slowly with aqueous Ammonia (

      
      ) to pH 4-5 to precipitate the free acid.
      
    • Recrystallization: Recrystallize the precipitate from deoxygenated water.

    • Drying: Dry at

      
       under vacuum (
      
      
      
      ) for 24 hours.
  • Validation: Purity should be confirmed via

    
     (DMSO-
    
    
    
    ) and DSC (sharp melting endotherm, though decomposition may occur near melting).

Experimental Protocol: Two-Step Polymerization

This protocol describes the synthesis of a Polybenzoxazinone by reacting DABDA with Terephthaloyl Chloride (TPC) .

Phase 1: Synthesis of Poly(amide-acid) Precursor

Mechanism: Low-temperature solution polycondensation. The amino groups of DABDA react with the acid chloride groups of TPC. The carboxylic acid groups on DABDA remain pendant (unreacted) due to the kinetic selectivity of acid chlorides for amines over acids.

Reagents:

  • Monomer A: 4,6-Diaminobenzene-1,3-dicarboxylic acid (DABDA):

    
     (
    
    
    
    )
  • Monomer B: Terephthaloyl Chloride (TPC):

    
     (
    
    
    
    )
  • Solvent: N-Methyl-2-pyrrolidone (NMP):

    
     (Anhydrous, 
    
    
    
    )
  • Acid Scavenger: Propylene Oxide or Lithium Carbonate (Optional, but NMP often suffices as a receptor). Note: Avoid strong bases that might ionize the pendant COOH.

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer,

    
     inlet, and calcium chloride drying tube.
    
  • Dissolution: Charge DABDA and NMP into the flask. Stir at room temperature until fully dissolved. Cool the solution to

    
     using an ice/water bath.
    
  • Polymerization: Add TPC in solid form in a single portion (or 3 aliquots over 10 mins).

    • Observation: The viscosity will increase rapidly. If the solution becomes too viscous to stir, add supplementary NMP (

      
      ).
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (
    
    
    
    ) and stir for 12 hours.
  • Isolation (Optional): The poly(amide-acid) can be precipitated in water, washed, and dried.[1] However, for film casting or cyclization, the solution is often used directly.

Phase 2: Cyclodehydration to Polybenzoxazinone

Mechanism: The pendant carboxylic acid reacts with the adjacent amide carbonyl to eliminate water, forming a 6-membered hetero-ring (benzoxazinone).

Method A: Thermal Cyclization (Solid State)

  • Casting: Cast the Phase 1 polymer solution onto a glass plate.

  • Soft Bake: Dry at

    
     for 4 hours to remove solvent.
    
  • Curing Program: Place the film in a vacuum oven or inert gas furnace:

    • 
       for 1 hour (Solvent removal)
      
    • 
       for 1 hour (Onset of cyclization)
      
    • 
       for 1 hour (Full cyclization)
      
    • 
       for 30 mins (Annealing)
      

Method B: Chemical Cyclization (Solution)

  • To the Phase 1 solution, add Acetic Anhydride (

    
    ) and Pyridine  (
    
    
    
    ).
  • Heat to

    
     for 4 hours.
    
  • Precipitate the resulting polymer into Methanol.

  • Filter, wash with hot methanol, and dry.

Characterization & Data Analysis

Self-Validating Checkpoints:

  • Viscosity Check: During Phase 1, the solution must exhibit the "rod-climbing" effect (Weissenberg effect), indicating high molecular weight. If the solution remains watery, moisture contamination has hydrolyzed the TPC.

  • Solubility Change: The Poly(amide-acid) (Phase 1) is soluble in NMP/DMAc. The fully cyclized Polybenzoxazinone (Phase 2) is typically insoluble in organic solvents and only soluble in concentrated sulfuric acid or methanesulfonic acid.

Spectroscopic Validation (FTIR):

Functional GroupPoly(amide-acid) (Precursor)Polybenzoxazinone (Final Product)
Amide N-H Strong band (

)
Absent (Disappears upon cyclization)
Acid O-H Broad band (

)
Absent
Carbonyl (C=O) Amide I (

)
Benzoxazinone doublet (

)
C-N Bond Standard AmideBenzoxazinone ring stretch (

)

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from the monomeric precursors to the final ladder polymer.

Polybenzoxazinone_Synthesis cluster_0 Phase 1: Solution Polymerization cluster_1 Phase 2: Ring Closure Monomers Monomers DABDA + TPC Intermediate Poly(amide-acid) (Soluble Precursor) Monomers->Intermediate Step 1: NMP, 0-25°C -HCl elimination Byproduct HCl (gas) Monomers->Byproduct FinalPolymer Polybenzoxazinone (Rigid Ladder Structure) Intermediate->FinalPolymer Step 2: Cyclodehydration 300°C or Ac2O/Py Water H2O (removed) Intermediate->Water

Caption: Logical workflow for the conversion of 4,6-Diaminoisophthalic acid into high-performance Polybenzoxazinone via an amide-acid intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Viscosity Moisture in solvent/monomer.Dry NMP over

or molecular sieves. Dry DABDA at

vacuum.
Precipitation in Phase 1 Polymer insolubility or crosslinking.Add LiCl (2-4 wt%) to NMP to disrupt hydrogen bonding. Ensure strict 1:1 stoichiometry.
Brittle Films Low molecular weight or incomplete cyclization.Increase Phase 1 reaction time. Ensure Phase 2 temperature reaches

.
Dark Coloration Oxidation of amine groups.[2]Conduct all steps under strict Nitrogen or Argon atmosphere.

References

  • Yokoyama, A., Karasawa, M., Kiyota, R., & Yokozawa, T. (2015). Polymerization of 4,6-diaminoisophthalic acid-type monomers bearing anthranilic acid ester and isatoic anhydride moieties. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Ghodke, S. D., et al. (2020).[3] Synthesis, characterization and properties of novel polyamides derived from 4,4'-bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers. Link

  • Imai, Y. (2000). Rapid Synthesis of Polyamides and Polyimides. High Performance Polymers.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Metal-Organic Frameworks with 4,6-diamino-isophthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, driven by the modular nature of their construction from inorganic nodes and organic linkers. The strategic selection of the organic linker is paramount, as it dictates the framework's topology, pore environment, and ultimate functionality. This document provides a detailed guide for the synthesis of MOFs utilizing 4,6-diamino-isophthalic acid, a linker distinguished by the presence of two reactive primary amine groups on the isophthalate backbone.

The presence of these amino groups offers a powerful platform for post-synthetic modification (PSM), enabling the tailoring of the MOF's properties for specific, advanced applications. This protocol is designed for researchers in materials science, chemistry, and drug development. It moves beyond a simple recitation of steps to explain the underlying principles of solvothermal synthesis, linker functionalization, material activation, and characterization, ensuring a robust and reproducible methodology.

Scientific & Theoretical Background

The synthesis of a MOF is a process of controlled crystallization, where metal ions or clusters (Secondary Building Units, SBUs) and organic linkers self-assemble into an extended, periodic network.[1] The solvothermal method, the most common approach for MOF synthesis, involves heating the precursor components in a sealed vessel at a temperature above the solvent's boiling point.[2] This technique facilitates the dissolution of reactants and promotes the slow, ordered crystal growth necessary for high-quality, porous materials.

The Critical Role of the 4,6-diamino-isophthalic Acid Linker:

The choice of 4,6-diamino-isophthalic acid is deliberate. Its key features include:

  • Rigid Backbone: The isophthalate core provides structural rigidity, which is essential for forming stable, porous frameworks.

  • Dual Carboxylate Groups: The two carboxylate groups at the 1 and 3 positions are the primary coordination sites, binding to the metal centers to build the network.

  • Dual Amino Functionality: The two primary amine groups at the 4 and 6 positions are typically not involved in the primary framework coordination. Instead, they project into the pores, creating a unique chemical environment and serving as reactive handles for subsequent functionalization.[3] This dual functionality is a key advantage, offering a high density of sites for applications such as CO2 capture (due to the basicity of the amine) or for covalent post-synthetic modification.[4][5]

The overall synthesis and application workflow can be visualized as a multi-stage process, from initial assembly to final functionalization and analysis.

G cluster_synthesis Part A: Synthesis & Purification cluster_activation Part B: Activation cluster_characterization Part C: Validation cluster_psm Part D: Application reagents 1. Reagent Preparation (Metal Salt, Linker, Solvent) reaction 2. Solvothermal Reaction (Autoclave, Heat) reagents->reaction recovery 3. Product Recovery (Centrifugation) reaction->recovery washing 4. Purification (Solvent Washing) recovery->washing exchange 5. Solvent Exchange (e.g., DMF -> Ethanol) washing->exchange Purified MOF activate 6. Thermal Activation (Heat under Vacuum) exchange->activate pxrd PXRD (Crystallinity) activate->pxrd Activated MOF ftir FTIR (Functional Groups) activate->ftir tga TGA (Stability) activate->tga gas Gas Adsorption (Porosity) activate->gas psm Post-Synthetic Modification (Amine Reactivity) pxrd->psm Validated MOF app Target Application (e.g., Catalysis, Adsorption) psm->app

Caption: General workflow for the synthesis, activation, validation, and functionalization of amino-functionalized MOFs.

Detailed Experimental Protocol

This protocol describes a representative solvothermal synthesis. Researchers should consider this a robust starting point, with the understanding that optimization of reagent ratios, temperature, and time may be necessary depending on the chosen metal.

Materials and Equipment
Reagent / EquipmentSpecification / Purpose
Linker 4,6-diamino-isophthalic acid (H₂DAIP)
Metal Precursor e.g., Zirconium(IV) chloride (ZrCl₄), Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
Solvent N,N-Dimethylformamide (DMF), Anhydrous
Modulator (Optional but Recommended) Benzoic Acid or Acetic Acid. Purpose: Competes with the linker for coordination, slowing crystal growth to improve quality and reduce defects.[6]
Washing Solvents DMF, Ethanol (or Chloroform/Methanol), Anhydrous
Reaction Vessels 20 mL Scintillation vials or Teflon-lined stainless steel autoclaves
Heating Programmable laboratory oven
Product Recovery High-speed centrifuge
Activation Schlenk line or vacuum oven
Part A: Solvothermal Synthesis & Purification

This procedure is based on typical conditions for Zr-based MOFs, which are known for their high stability.[6]

Table 2: Typical Reagent Quantities and Ratios

ReagentMolar Ratio (Relative)Example Quantity (for ~20 mL reaction)
ZrCl₄10.03 g (0.129 mmol)
4,6-diamino-isophthalic acid10.025 g (0.129 mmol)
Benzoic Acid (Modulator)~20-40~0.3 to 0.6 g
DMF (Solvent)-10 mL

Procedure:

  • Preparation: In a 20 mL glass scintillation vial, add the metal precursor (e.g., 0.03 g ZrCl₄), the 4,6-diamino-isophthalic acid linker (0.025 g), and the modulator (e.g., 0.45 g Benzoic Acid).

    • Causality Note: The modulator plays a crucial role in achieving high crystallinity. Its concentration directly influences the nucleation and growth kinetics of the MOF crystals.[7]

  • Dissolution: Add 10 mL of anhydrous DMF to the vial. Sonicate the mixture for 5-10 minutes until all solids are fully dissolved, resulting in a clear precursor solution.

  • Reaction: Tightly cap the vial. Place it in a pre-heated laboratory oven at 120 °C. Maintain this temperature for 24 to 72 hours.

    • Causality Note: The high temperature and pressure generated in the sealed vessel (solvothermal conditions) are necessary to overcome the kinetic barriers of framework formation, leading to crystalline, rather than amorphous, material.[8]

  • Cooling & Recovery: After the reaction period, turn off the oven and allow the vessel to cool slowly to room temperature over several hours. A crystalline powder should be visible at the bottom of the vial.

  • Purification/Washing: a. Carefully decant the mother liquor. b. Add ~15 mL of fresh DMF to the vial, cap, and vortex or sonicate to wash the product. c. Centrifuge the mixture (e.g., 10,000 rpm for 10 minutes) to pellet the solid MOF. d. Decant the supernatant. Repeat this DMF wash-centrifuge cycle three times to remove unreacted precursors.[2]

Part B: MOF Activation (Pore Evacuation)

Activation is a critical step to ensure the pores are empty and accessible for subsequent applications. Failure to properly activate the MOF will result in drastically reduced surface area and performance.[9]

  • Solvent Exchange: After the final DMF wash, resuspend the MOF pellet in a volatile solvent like anhydrous ethanol or chloroform (~15 mL). Let the suspension soak for at least 12 hours.

  • Repeat Exchange: Decant the solvent and replace it with a fresh batch of the volatile solvent. Repeat this process three times over 2-3 days. This ensures the complete removal of high-boiling DMF from the pores.[9]

  • Thermal Activation: After the final solvent exchange, decant the solvent and transfer the wet solid to a Schlenk flask or a suitable vacuum-rated vessel. Heat the sample under dynamic vacuum (e.g., <100 mTorr) at a temperature appropriate for the MOF's stability (e.g., 120-150 °C) for 12-24 hours.

  • Storage: After cooling to room temperature under vacuum, the activated MOF should be transferred and stored in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent re-adsorption of atmospheric moisture.

Material Characterization & Validation

Validating the successful synthesis and activation of the MOF is essential. The following techniques provide a comprehensive assessment of the material's properties.

G MOF Synthesized MOF Characterization Characterization Techniques PXRD FTIR TGA Gas Adsorption Results Information Obtained Crystallinity & Phase Purity Linker Incorporation & Purity Thermal Stability & Solvent Loss Porosity & Surface Area (BET) Characterization:p1->Results:r1 Confirms Characterization:p2->Results:r2 Verifies Characterization:p3->Results:r3 Measures Characterization:p4->Results:r4 Quantifies

Caption: Key techniques for validating the structural and physical properties of the synthesized MOF.

Table 3: Characterization Techniques and Expected Outcomes

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample. The resulting diffraction pattern serves as a fingerprint of the material. A successful synthesis will show sharp peaks, indicating high crystallinity, while an amorphous product will show a broad halo.[6]
Fourier-Transform IR (FTIR) Spectroscopy To verify the presence of the 4,6-diamino-isophthalic acid linker within the framework and confirm the removal of guest solvents. Expect to see characteristic N-H stretching bands (~3300-3500 cm⁻¹) from the amino groups and strong C=O stretches from the coordinated carboxylates (~1550-1650 cm⁻¹). The absence of a strong C=O peak from DMF (~1670 cm⁻¹) in the activated sample indicates successful cleaning.[6]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and quantify the removal of solvent molecules. The TGA curve for an activated sample should show a stable plateau up to the decomposition temperature of the framework.[8]
N₂ Adsorption Isotherm (at 77 K) To determine the porosity of the material. A successful synthesis and activation will yield a Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated, confirming permanent porosity.[10]

Protocol: Post-Synthetic Modification (PSM)

A key advantage of incorporating 4,6-diamino-isophthalic acid is the ability to perform covalent chemistry on the framework's amino groups. This allows for the introduction of new functionalities not possible through direct synthesis.[4] The following is a general protocol for amidation.

  • Preparation: In a glovebox, suspend ~50 mg of the activated, amino-functionalized MOF in ~10 mL of an anhydrous, non-coordinating solvent (e.g., chloroform or dichloromethane).

  • Reaction: Add a 10- to 50-fold molar excess of an acylating agent (e.g., acetic anhydride) to the suspension.

  • Incubation: Stir the mixture at room temperature for 24-72 hours. For less reactive agents, gentle heating (e.g., 40-60 °C) may be required.[4]

  • Washing: Collect the modified MOF by centrifugation. Wash repeatedly with the reaction solvent and then with a more volatile solvent (like ethanol) to remove excess reagents and byproducts.

  • Activation & Characterization: Dry the modified MOF under vacuum. Characterize using FTIR to confirm the conversion of amines to amides (disappearance of N-H bending modes, appearance of amide C=O stretch).

Conclusion

The protocol outlined provides a comprehensive and scientifically grounded approach to the synthesis and utilization of MOFs based on the 4,6-diamino-isophthalic acid linker. By understanding the causality behind each step—from the role of modulators in synthesis to the necessity of thorough activation—researchers can reliably produce high-quality, functional materials. The true potential of these MOFs is realized through the strategic use of their pendant amino groups for post-synthetic modification, opening avenues for creating highly tailored materials for targeted applications in drug delivery, catalysis, and separations.

References

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. RSC Publishing. Retrieved from [Link]

  • Arizona State University. (2022, September 15). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Retrieved from [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Retrieved from [Link]

  • PubMed. (2016, June 7). Post-synthetic modification of an amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides. Retrieved from [Link]

  • PMC - NIH. (n.d.). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Retrieved from [Link]

  • University of Bath. (2014, May 22). Post-Synthetic Modification of Metal-Organic Frameworks. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

  • Institut Laue-Langevin. (n.d.). Amino-acid functionalised MOFs for metal recovery: a contribution to the circular economy. Retrieved from [Link]

  • ACS Publications. (2011, February 22). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2022, January 6). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. Retrieved from [Link]

  • De Gruyter. (n.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine functionalised metal organic frameworks (MOFs) as adsorbents for carbon dioxide. Retrieved from [Link]

  • ACS Applied Nano Materials. (2025, April 2). Amino Acid-Functionalized Nanoporous Metal–Organic Frameworks for Boosting CO2 Capture under Dry and Humid Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20210379560A1 - Activated Amino Containing Metal Organic Framework (MOF) Compositions, Process of Making and Process of Use Thereof.
  • PMC. (n.d.). Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. Retrieved from [Link]

  • IRIS-AperTO - Unito.it. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity. Retrieved from [Link]

  • protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • PMC. (2023, August 16). Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm. Retrieved from [Link]

  • Google Patents. (n.d.). DE102015115738A1 - Process for the preparation of organometallic framework compounds.

Sources

Application Note: Polycondensation of 4,6-Diaminobenzene-1,3-dicarboxylic Acid with Aromatic Dianhydrides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of high-performance ladder polymers (Pyrrones) and functionalized polyimides using 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid).

Executive Summary

The reaction between 4,6-diaminobenzene-1,3-dicarboxylic acid (DABDA) and aromatic dianhydrides represents a critical pathway for generating ladder polymers known as Pyrrones (Polybenzoylenebenzimidazoles). Unlike standard polyimides, these materials possess a "double-strand" backbone, offering exceptional thermal stability, radiation resistance, and mechanical rigidity.

This guide addresses the specific challenges of this monomer:

  • Deactivated Nucleophilicity: The ortho- and para-positioning of electron-withdrawing carboxylic acid groups significantly reduces the reactivity of the amine groups.

  • Solubility Management: The rigid, hydrogen-bonding nature of the monomer requires specific solvation strategies (e.g., in situ silylation) to achieve high molecular weight.

  • Stepwise Cyclization: Control over the two-stage cyclization (Imidization

    
     Pyrronization) is required to process the material before it becomes insoluble.
    

Chemical Mechanism & Reaction Pathway[1][2][3]

The polymerization proceeds through three distinct structural phases.[1] Understanding this progression is vital for processing, as the final "Pyrrone" stage is infusible and insoluble.

Reaction Stages:
  • Poly(amic acid) Formation: The nucleophilic attack of the diamine on the anhydride ring opens the ring to form a soluble precursor.

  • Imidization (First Cyclization): Thermal or chemical dehydration forms the imide ring. The resulting polymer is a Carboxyl-Functionalized Polyimide .[2]

  • Pyrronization (Second Cyclization): At higher temperatures (>300°C) or with strong dehydrating agents, the pendant carboxylic acid reacts with the imide carbonyl to form the fused ring system (Pyrrone).

Mechanistic Workflow (DOT Diagram)

G cluster_byproducts Byproducts Monomers Monomers (DABDA + Dianhydride) Silylation In Situ Silylation (TMSCl / Pyridine) Monomers->Silylation Activation PAA Poly(amic acid) Precursor (Soluble) Silylation->PAA Polycondensation (NMP, <10°C) Polyimide Carboxyl-Polyimide (Ortho-COOH Pendants) PAA->Polyimide Thermal Cyclization (150-200°C) H2O H₂O / HCl PAA->H2O Pyrrone Poly(benzoylenebenzimidazole) (Ladder Polymer) Polyimide->Pyrrone High Temp Fusion (300-350°C) Polyimide->H2O

Figure 1: Stepwise reaction pathway from monomer activation to ladder polymer formation.

Materials & Equipment

Reagents
ComponentGrade/PurityRoleNotes
4,6-Diaminobenzene-1,3-dicarboxylic acid >99.5%Monomer (Diamine)Must be anhydrous.[3][4] Dry at 100°C under vacuum for 12h.
Aromatic Dianhydride (e.g., PMDA, BPDA, 6FDA)>99.8%Monomer (Dianhydride)Sublimed grade recommended. Reactivity varies: PMDA > BPDA > 6FDA.
N-Methyl-2-pyrrolidone (NMP) Anhydrous (<50 ppm H₂O)SolventPrimary reaction medium.
Chlorotrimethylsilane (TMSCl) Synthesis GradeActivatorProtects/activates amine groups.
Pyridine (Py) AnhydrousAcid ScavengerNeutralizes HCl form silylation.
Equipment
  • Reactor: 3-neck round-bottom flask (flame-dried) with nitrogen inlet/outlet and mechanical stirrer (overhead preferred for viscosity control).

  • Temperature Control: Ice/water bath (0°C) and programmable oil bath/heating mantle.

  • Atmosphere: High-purity Nitrogen or Argon line with bubbler.

Experimental Protocols

Protocol A: Monomer Activation (In Situ Silylation)

Rationale: The electron-withdrawing carboxylic acid groups at positions 1 and 3 deactivate the amine groups at positions 4 and 6. Silylation enhances nucleophilicity and solubility.

  • Charge Reactor: Add 10.0 mmol of 4,6-diaminobenzene-1,3-dicarboxylic acid to the flask.

  • Solvation: Add anhydrous NMP (solid content target: 15-20 wt%). Stir to create a slurry.

  • Silylation:

    • Add 22.0 mmol of TMSCl (slight excess over 2x amines).

    • Add 22.0 mmol of Pyridine.

    • Observation: The mixture should clear as the silylated diamine dissolves.

  • Conditioning: Stir at room temperature for 30–60 minutes to ensure complete silylation.

Protocol B: Polycondensation (Poly(amic acid) Synthesis)
  • Cooling: Lower the reaction temperature to 0–5°C using an ice bath.

  • Dianhydride Addition:

    • Add 10.0 mmol of the chosen dianhydride (e.g., 6FDA for solubility, PMDA for rigidity) in a single portion.

    • Critical: Stoichiometry must be exactly 1:1.

  • Reaction:

    • Stir at 0–5°C for 1 hour.

    • Allow temperature to rise to 25°C and stir for 12–24 hours.

    • Endpoint: Solution should become viscous.[5] If viscosity is low, moisture contamination likely occurred.

Protocol C: Thermal Imidization & Pyrronization (Film Casting)
  • Casting: Pour the viscous Poly(amic acid) solution onto a clean glass or silicon substrate. Spread to uniform thickness (e.g., 50 µm wet).

  • Stage 1: Solvent Removal & Imidization (Vacuum Oven):

    • 80°C for 1 hour (Solvent evaporation).

    • 150°C for 1 hour (Imidization start).

    • 200°C for 1 hour (Complete Imidization).

    • Result:Carboxyl-Functionalized Polyimide Film (Yellow/Amber, soluble in basic media).

  • Stage 2: Pyrronization (Ladder Formation):

    • Transfer film to a high-temperature furnace (Inert atmosphere N₂/Ar is mandatory).

    • Ramp to 300°C (hold 1 hour).

    • Ramp to 350°C (hold 1 hour).

    • Result:Pyrrone Film (Dark/Black, insoluble, extremely rigid).

Characterization & Validation

TechniqueParameterExpected Result (Polyimide Stage)Expected Result (Pyrrone Stage)
FTIR Carbonyl Bands1780, 1720 cm⁻¹ (Imide C=O)2500-3000 cm⁻¹ (COOH broad)Loss of COOH broad peak.Appearance of 1760 cm⁻¹ (Pyrrone C=O).
TGA Thermal StabilityDegradation onset ~450°CDegradation onset >550°C.Char yield >60% at 800°C.
Solubility Chemical ResistanceSoluble in dilute NaOH (due to COOH)Insoluble in all organic solvents and acids/bases (Ladder structure).

Troubleshooting Guide

  • Problem: Low viscosity / Low Molecular Weight.

    • Cause: Moisture in solvent hydrolyzed the dianhydride or silyl groups.

    • Solution: Distill NMP over P₂O₅; ensure glassware is flame-dried.

  • Problem: Precipitation during polymerization.

    • Cause: The "Carboxyl-Poly(amic acid)" is less soluble than standard PAA due to hydrogen bonding.

    • Solution: Add LiCl (2-4 wt%) to the NMP solution to break hydrogen bonds.

  • Problem: Brittle Films.

    • Cause: Incomplete cyclization or low molecular weight.

    • Solution: Ensure 1:1 stoichiometry is precise to 0.1%. Filter the precursor solution to remove gel particles before casting.

References

  • Silylation Method for Aromatic Polyimides

    • Oishi, Y., et al. "Synthesis of aromatic polyimides from N-silylated diamines and dianhydrides." Macromolecules, 1991.

  • Pyrrone (Ladder Polymer)

    • Bell, V. L., & Pezdirtz, G. F. "Poly(imidazopyrrolones): A new class of radiation-resistant polymers." Journal of Polymer Science Part B: Polymer Letters, 1965.

  • Carboxyl-Functionalized Polyimides

    • Liaw, D. J., et al. "Synthesis and properties of new polyimides containing carboxylic acid groups." Polymer, 2001.[4]

  • Reaction of Ortho-Substituted Diamines

    • Korshak, V. V., et al. "Synthesis of ladder polymers." Russian Chemical Reviews, 1971.

Sources

Application Note: Characterization of Rigid-Rod Polybenzimidazoles Derived from 4,6-Diamino-1,3-benzenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the characterization of high-performance rigid-rod polymers derived from 4,6-diamino-1,3-benzenedicarboxylic acid (also known as 4,6-diaminoisophthalic acid).

These polymers are a distinct subclass of Polybenzimidazoles (PBIs) . Unlike standard commercial PBI (derived from a tetraamine and a dicarboxylic acid), this monomer functions as a self-polymerizing AB-type monomer (containing both amine and acid functionalities in ortho-pairs). This unique structure facilitates the formation of ladder or semi-ladder architectures , often exhibiting helical conformations due to the meta (1,3) substitution pattern, offering exceptional thermal stability and proton conductivity for fuel cell applications.

Introduction & Scientific Context

Polymers derived from 4,6-diamino-1,3-benzenedicarboxylic acid represent a frontier in high-performance materials. While traditional PBIs (e.g., Celazole®) are linear, the use of 4,6-diaminoisophthalic acid allows for the synthesis of Poly(1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole-2,6-diyl) analogues via self-polycondensation.

The critical challenge in working with these materials is their intractable nature . The rigid-rod backbone and strong intermolecular hydrogen bonding /


-

stacking render them insoluble in most organic solvents, requiring aggressive protonating solvents (e.g., MSA, PPA) for processing and characterization.
Key Applications
  • Proton Exchange Membranes (PEMs): High acid doping levels and proton conductivity at high temperatures (>150°C).

  • High-Performance Fibers: Superior tensile modulus due to the ladder-like backbone.

  • Gas Separation: Molecular sieving capabilities defined by the rigid, kinked polymer chain.

Synthesis & Polymerization Pathway[1][2][3][4][5][6]

Understanding the chemical pathway is essential for interpreting characterization data. The polymerization typically occurs in Polyphosphoric Acid (PPA) , which acts as both solvent and dehydrating agent.

Graphviz Diagram: Polymerization Workflow

Figure 1: AB-Type Polycondensation and Cyclization Pathway


}

Graphviz Diagram of PBI Synthesis

Protocol 1: Structural Verification (Spectroscopy)

Due to the insolubility of the final polymer, standard solution-state NMR is often impossible. The protocol relies on FT-IR for cyclization efficiency and Solid-State NMR for backbone confirmation.

Fourier Transform Infrared Spectroscopy (FT-IR)

Objective: Confirm the formation of the imidazole ring and absence of open amide linkages.

  • Sample Prep: Grind polymer film/powder with KBr (1:100 ratio) or use ATR (Attenuated Total Reflectance) on films cast from MSA.

  • Key Markers:

Functional GroupWavenumber (cm⁻¹)Interpretation
C=N (Imidazole) 1620 – 1630 Primary confirmation of cyclization.
N-H (Stretching)3100 – 3400Broad band; indicates H-bonding.
C=O (Amide I)~1660 - 1680Deleterious. Presence indicates incomplete cyclization (prepolymer).
C-N (Stretching)1280Imidazole ring vibration.
Solid-State ¹³C CP/MAS NMR

Objective: Definitive structural assignment of the insoluble ladder backbone.

  • Instrument: 400 MHz (or higher) NMR with Cross-Polarization Magic Angle Spinning (CP/MAS).

  • Spin Rate: >10 kHz to minimize spinning sidebands.

  • Reference: Glycine or Adamantane.

  • Expected Signals:

    • 110-140 ppm: Aromatic carbons.

    • 145-155 ppm: Imidazole C=N carbons (distinct downfield shift).

    • Absence of >165 ppm: Confirms no residual carbonyls (acid or amide).

Protocol 2: Molecular Weight Estimation (Inherent Viscosity)

Since GPC (Gel Permeation Chromatography) is difficult due to column interaction and solubility issues, Inherent Viscosity (IV) is the industry standard for molecular weight approximation.

Reagents:

  • Solvent: Methanesulfonic Acid (MSA) or conc. H₂SO₄ (96%).

  • Standard: Ubbelohde Viscometer (Size 100 or 150).

Step-by-Step Protocol:

  • Drying: Dry the polymer powder at 120°C under vacuum for 12 hours to remove moisture (critical: water degrades viscosity in acid).

  • Dissolution: Prepare a 0.5 g/dL solution in MSA.

    • Note: Stir at 60°C for 4-6 hours. If gel particles persist, the polymer may be crosslinked (a synthesis defect).

  • Measurement: Equilibrate viscometer at 30.0°C ± 0.1°C. Measure flow time of pure solvent (

    
    ) and polymer solution (
    
    
    
    ).
  • Calculation:

    
    
    
    • Target: High-quality PBI typically requires

      
       for film formation.
      

Protocol 3: Thermal & Mechanical Profiling

The ladder structure derived from 4,6-diaminoisophthalic acid imparts extreme thermal resistance.

Thermogravimetric Analysis (TGA)[7]
  • Atmosphere: Nitrogen (inert) and Air (oxidative).

  • Ramp Rate: 10°C/min from 50°C to 800°C.

  • Critical Data Points:

    • 
       (5% Weight Loss):  Expect >500°C in 
      
      
      
      .
    • Char Yield: Typically >70% at 800°C.[1]

    • Insight: A weight loss step around 100-150°C indicates bound water (hygroscopic nature), not degradation.

Dynamic Mechanical Analysis (DMA)
  • Sample: Film cast from MSA/TFA solution.

  • Mode: Tensile mode, 1 Hz frequency.

  • Observation: These polymers often do not show a distinct

    
     below their decomposition temperature. Look for the 
    
    
    
    -relaxation (local motion) which correlates with mechanical toughness.

Protocol 4: Proton Conductivity (For Fuel Cells)

For PEM applications, the polymer is often doped with Phosphoric Acid (PA).

Workflow:

  • Film Casting: Cast polymer from MSA onto a glass plate. Evaporate solvent at 80°C, then wash in water/base to remove residual acid.

  • Doping: Immerse film in 85%

    
     at room temperature or 60°C for 24-72 hours.
    
    • Metric:Acid Doping Level (ADL) =

      
      .
      
  • Conductivity Measurement:

    • Method: 4-Probe AC Impedance Spectroscopy.

    • Frequency: 1 Hz to 1 MHz.

    • Conditions: Measure from 25°C to 180°C (anhydrous).

    • Self-Validation: Conductivity should increase with temperature (Arrhenius behavior) up to the dehydration point. A drop indicates acid leaching or water loss.

Characterization Logic Flowchart

Figure 2: Decision Tree for Characterizing Insoluble Rigid-Rod Polymers


}

Graphviz Diagram of Characterization Flow

References

  • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539. Link

  • Kiyota, R., Yokoyama, A., et al. (2015). Polymerization of 4,6-diaminoisophthalic acid-type monomers bearing anthranilic acid ester and isatoic anhydride moieties.[2][3][4][5] Polymer Journal, 47, 348–351.[4][5] Link

  • Li, Q., He, R., Jensen, J. O., & Bjerrum, N. J. (2003). Approaches and Recent Development of Polymer Electrolyte Membranes for Fuel Cells Operating above 100 °C. Chemistry of Materials, 15(26), 4896–4915. Link

  • Oyaizu, K., et al. (2001).[4] Synthetic Routes to Polyheteroacenes: Characterization of a Heterocyclic Ladder Polymer Containing Phenoxathiinium-type Building Blocks. Macromolecules, 34(17), 6003–6009. Link

  • Asensio, J. A., Sanchez, E. M., & Gomez-Romero, P. (2010). Proton-conducting membranes based on benzimidazole polymers for high-temperature PEM fuel cells. Chemical Society Reviews, 39, 3210-3239. Link

Sources

Experimental procedure for the purification of 4,6-Diaminobenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes mechanistic understanding and scalable, self-validating protocols over generic instructions.

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid) is a critical monomer for high-performance rigid-rod polymers, including polybenzoxazoles (PBO). Achieving "Polymer Grade" purity (>99.5%) is complicated by two factors:

  • Oxidative Instability: The electron-rich diamine moiety is prone to oxidation, leading to colored quinoid impurities that terminate polymerization.

  • Zwitterionic Solubility: The compound exhibits low solubility in neutral media due to strong intermolecular ionic bonding between the amine and carboxyl groups.

This protocol details a pH-Swing Fractionation method coupled with Adsorptive Decolorization . Unlike standard recrystallization, this method leverages the compound's amphoteric nature to chemically separate it from non-ionizable impurities.

Mechanistic Principles

The Solubility Profile

The purification strategy relies on the pH-dependent solubility of the molecule.

  • pH < 1 (Cationic Phase): The amino groups are protonated (

    
    ), forming a soluble hydrochloride salt.
    
  • pH > 7 (Anionic Phase): The carboxylic acid groups are deprotonated (

    
    ), forming a soluble carboxylate salt.
    
  • pH 3.0 – 4.0 (Isoelectric Region): The molecule exists as a zwitterion with net-zero charge. Lattice energy is maximized, and solubility is minimized.

Process Logic: We dissolve the crude material in acid to break the zwitterionic lattice, allowing filtration of insoluble byproducts. We then treat the solution with activated carbon to adsorb oxidized impurities. Finally, we neutralize to the isoelectric point (pI) to selectively precipitate the pure monomer.

Experimental Protocol

Reagents & Equipment
  • Crude 4,6-Diaminobenzene-1,3-dicarboxylic acid

  • Solvent: Deionized Water (Sparged with

    
     for 30 mins to remove dissolved oxygen).
    
  • Acid: Hydrochloric Acid (37% ACS Reagent).

  • Base: Ammonium Hydroxide (28-30%

    
     basis) or Sodium Hydroxide (5M solution).
    
  • Adsorbent: Activated Carbon (Norit® SX Ultra or equivalent, acid-washed).

  • Inert Atmosphere: Nitrogen or Argon line.

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification cycle.

PurificationProtocol Start Crude 4,6-Diaminoisophthalic Acid Dissolution Acid Dissolution (2M HCl, 60°C, N2 atm) Start->Dissolution Check1 Validation: Clear Solution? Dissolution->Check1 Check1->Dissolution No (Add more acid/heat) Filter1 Filtration (0.45 µm) Remove Insolubles Check1->Filter1 Yes Carbon Carbon Treatment (80°C, 30 min) Filter1->Carbon Filter2 Hot Filtration Remove Carbon Carbon->Filter2 Precip Isoelectric Precipitation (Adjust to pH 3.5 - 4.0) Filter2->Precip Cooling Controlled Cooling (20°C -> 4°C) Precip->Cooling Wash Wash Cycle (Deoxygenated Water + Methanol) Cooling->Wash Dry Vacuum Dry (60°C, <10 mbar) Wash->Dry

Caption: Figure 1: Self-validating workflow for the acid-base purification cycle. The "Check" node ensures complete solubilization before proceeding.

Step-by-Step Procedure
Step 1: Acid Dissolution (The Solubilization Phase)
  • Charge a 3-neck round bottom flask with 10.0 g of crude 4,6-diaminoisophthalic acid.

  • Add 100 mL of deoxygenated water.

  • While stirring under

    
     flow, slowly add 20 mL of concentrated HCl .
    
  • Heat the mixture to 60–70°C .

    • Observation Check: The slurry should convert to a clear, amber solution. If solids remain, they are likely inorganic salts or non-basic impurities.

  • Filtration 1: Filter the hot solution through a glass-fiber pad to remove insoluble contaminants.

Step 2: Adsorptive Decolorization
  • Return the clear filtrate to the flask (maintain

    
     atmosphere).
    
  • Add 0.5 g (5 wt%) of activated carbon.

  • Stir at 80°C for 30 minutes.

    • Note: Do not boil excessively, as this may degrade the amine.

  • Filtration 2: Perform a hot filtration (using a pre-heated funnel) to remove the carbon. The filtrate should now be a pale yellow or colorless liquid.

Step 3: Isoelectric Precipitation (The Purification Phase)
  • Cool the filtrate to 25°C .

  • Slowly add 5M NaOH or concentrated

    
      dropwise while monitoring pH.
    
  • Critical Endpoint: As the pH approaches 2.5 , a white precipitate will begin to form. Continue adding base until the pH reaches 3.5 – 4.0 .

    • Why this pH? This is the approximate isoelectric point where the zwitterion dominates, and solubility is lowest [1]. Going higher (pH > 6) will redissolve the product as a dicarboxylate salt.

  • Stir the slurry for 1 hour at room temperature, then cool to 4°C for 2 hours to maximize yield.

Step 4: Isolation and Drying[1]
  • Filter the white crystalline solid.[2]

  • Displacement Wash: Wash the cake with 2 x 20 mL of cold, deoxygenated water (to remove NaCl/NH4Cl salts).

  • Solvent Wash: Wash with 1 x 20 mL of cold Methanol (to remove residual water and speed up drying).

  • Dry in a vacuum oven at 60°C for 12 hours. Ensure the oven is backfilled with Nitrogen, not air, to prevent surface oxidation.

Analytical Validation & Specifications

After purification, the material should meet the following specifications for polymer synthesis.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 99.5%HPLC (C18, Phosphate buffer/MeOH)
Metal Content < 10 ppm (Total)ICP-MS
Chloride Content < 50 ppmIon Chromatography
Loss on Drying < 0.5%Gravimetric (105°C)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Brown/Pink Product Oxidation during processEnsure rigorous

sparging; add 0.1% ascorbic acid during acid dissolution.
Low Yield pH overshoot or undershootCheck pH meter calibration. Ensure pH is strictly 3.5–4.0.
High Ash Content Incomplete salt removalIncrease volume of water wash in Step 4.

References

  • Solubility & pKa Context: The pKa values for similar aminobenzoic acids (e.g., 5-aminoisophthalic acid) suggest a pK1 (COOH) ~3.5 and pK2 (NH3+) ~4.

    • Source:

  • Analogous Protocols: Methods adapted from the purification of 5-aminoisophthalic acid and 2,5-dihydroxyterephthalic acid, utilizing acid-base swing technology.

    • Patent:

  • Oxidation Prevention: Techniques for handling electron-rich arom

    • Context:

Sources

Application Note: NMR Characterization of 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for analytical chemists and pharmaceutical researchers. It synthesizes theoretical prediction with practical experimental constraints, focusing on the specific challenges of characterizing zwitterionic aromatic systems like 4,6-diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid).[1][2]

Executive Summary

4,6-Diaminobenzene-1,3-dicarboxylic acid is a critical monomer used in the synthesis of high-performance polymers (such as polybenzazoles) and Metal-Organic Frameworks (MOFs).[2][3] Its structural rigidity and dual functionality (amine and carboxylic acid) present unique characterization challenges, primarily due to solubility limitations and intra/intermolecular hydrogen bonding .[2][3]

This protocol provides a standardized methodology for 1H and 13C NMR analysis, ensuring reproducible data for purity assessment and structural validation.[1][2]

Structural Analysis & Symmetry

Before acquisition, one must understand the magnetic equivalence created by the molecule's symmetry.[1]

  • Symmetry Element: C2 Rotational Axis (passing through C2 and C5).[2][3]

  • Consequence: The molecule is symmetric.[3][4]

    • Protons: H2 is chemically distinct from H5.[2][3] The four protons on the amine groups (-NH2) are magnetically equivalent (assuming rapid exchange).[2][3] The two carboxylic acid protons are equivalent.[3]

    • Carbons: C1 is equivalent to C3.[2][3] C4 is equivalent to C6.[2][3]

Molecular Numbering Scheme (IUPAC Priority)
  • C1, C3: Carboxyl-bearing carbons (-COOH).[2][3][4]

  • C4, C6: Amine-bearing carbons (-NH2).[2][3]

  • C2: Aromatic carbon between two carboxyls.[2][3][4][5]

  • C5: Aromatic carbon between two amines.[2][3]

Sample Preparation Protocol

Critical Control Point: This compound exhibits zwitterionic character in neutral solvents, leading to poor solubility and broad line shapes.[1][2] Proper solvent selection is the single most important variable.[3]

Method A: DMSO-d6 (Standard Characterization)[2][3]
  • Usage: Routine purity checks and structural confirmation.[2][3]

  • Advantages: Breaks H-bonding networks; distinct observation of exchangeable protons (-NH2, -COOH).[2][3]

  • Protocol:

    • Weigh 10–15 mg of sample into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[2][3]

    • Sonicate for 5 minutes at 40°C. The compound dissolves slowly.

    • Transfer to a 5mm NMR tube.[2][3]

    • Note: If signals are broad, heat the probe to 300K or 310K to sharpen exchangeable peaks.[1][2]

Method B: D2O + NaOD (Anionic Form)[2][3]
  • Usage: Quantitative analysis or when DMSO solubility is insufficient.[2][3]

  • Mechanism: Converts the acid to the disodium salt, vastly increasing solubility.[1]

  • Protocol:

    • Weigh 20 mg of sample.[2][3]

    • Add 0.6 mL of D2O.[2][3][6]

    • Add 2-3 drops of 40% NaOD in D2O.[3]

    • Vortex until clear.

    • Warning: Exchangeable protons (-OH, -NH2) will disappear or merge into the HDO solvent peak (approx.[2][3] 4.79 ppm).[2] Only aromatic C-H signals will remain.[2][3]

1H NMR Analysis (400 MHz+, DMSO-d6)

Expected Spectral Pattern

The spectrum is defined by two distinct aromatic singlets and two sets of exchangeable protons.[3]

Chemical Shift (δ ppm)*MultiplicityIntegralAssignmentMechanistic Rationale
12.0 – 13.5 Broad Singlet2H-COOH Acidic protons involved in H-bonding.[2][3] Highly deshielded.
8.6 – 8.8 Singlet (s)1HAr-H2 Deshielded. Located between two electron-withdrawing COOH groups (Ortho effect).[2][3]
6.5 – 7.5 Broad Singlet4H-NH2 Amine protons. Chemical shift varies significantly with concentration and water content.[2][3]
6.1 – 6.3 Singlet (s)1HAr-H5 Shielded. Located between two electron-donating NH2 groups (Ortho effect).[2][3]

*Note: Exact shifts depend on concentration and temperature.[2][3][5] Values estimated based on substituent additivity rules (Curphy-Morrison).

Interpretation Logic[1][2]
  • The "Gap": The most diagnostic feature is the large chemical shift difference (>2.0 ppm) between the two aromatic protons.[2][3]

    • H2 feels the deshielding cone of two Carbonyls.[3]

    • H5 benefits from the mesomeric electron donation of two Amines.[3]

  • Coupling: No H-H coupling is observed between aromatic protons because they are para to each other and isolated by substituents.[2][3] They appear as sharp singlets.[2][3]

13C NMR Analysis (100 MHz+, DMSO-d6)

Due to symmetry, only 5 unique signals are expected for this C8 molecule.[1][2]

Chemical Shift (δ ppm)*Carbon TypeAssignmentElectronic Environment
168 – 170 Quaternary (C=O)-C OOHCarbonyl carbon.[2][3] Typical acid region.[2][3]
150 – 155 Quaternary (Ar-C)C4, C6 Attached to Nitrogen (Deshielded by electronegativity).[2][3]
130 – 135 Methine (Ar-CH)C2 Between two COOH groups.[2][3][5]
105 – 115 Quaternary (Ar-C)C1, C3 Attached to Carbonyl.[2][3] Shielded relative to benzoic acid due to ortho-amino effect.
95 – 100 Methine (Ar-CH)C5 Highly Shielded. Ortho to two electron-donating NH2 groups.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and signal validation.

NMR_Workflow Start Start: 4,6-Diaminoisophthalic Acid Sample Solubility_Check Solubility Assessment Start->Solubility_Check DMSO Method A: Dissolve in DMSO-d6 (Standard) Solubility_Check->DMSO Standard D2O Method B: D2O + NaOD (Salt Formation) Solubility_Check->D2O Low Solubility Acquisition Acquire 1H NMR (ns=16) & 13C NMR (ns=1024) DMSO->Acquisition D2O->Acquisition Check_H Analyze 1H Spectrum Acquisition->Check_H Singlets Are there 2 distinct aromatic singlets? Check_H->Singlets Pass PASS: Structure Confirmed H2 (Deshielded) / H5 (Shielded) Singlets->Pass Yes Fail FAIL: Check Purity or Isomerism Singlets->Fail No

Caption: Decision tree for solvent selection and structural validation based on aromatic singlet identification.

Troubleshooting & Advanced Verification

Issue: Broad or Missing Exchangeable Protons
  • Cause: Proton exchange rate with trace water in DMSO is intermediate on the NMR timescale.

  • Solution: Add 10 μL of D2O to the DMSO tube and shake.[3] The -NH2 and -COOH peaks will disappear (exchange), proving their identity, while the aromatic C-H signals will remain.

Issue: Aggregation
  • Cause: Planar aromatic systems with H-bonding donors/acceptors often stack (π-π stacking).[2][3]

  • Solution: Run the experiment at 323 K (50°C) . This disrupts aggregates and sharpens the aromatic peaks.[2]

Advanced Assignment (HMBC)

To unequivocally distinguish C2 and C5:

  • Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • H5 (the upfield proton) will show a strong 3-bond correlation to the C-N carbons (C4/C6).[2][3]

  • H2 (the downfield proton) will show a strong 3-bond correlation to the C=O carbons.[2][3]

References

  • Royal Society of Chemistry. NMR data for substituted isophthalic acids and related amino-derivatives. (Data derived from general substituted benzene databases and similar 5-aminoisophthalic acid studies). [2][3]

  • National Institutes of Health (PubChem). 4,6-Diaminoresorcinol hydrochloride (Structural Analog). [2][3]

  • LibreTexts Chemistry. 14.5: Chemical Shifts in ¹H NMR Spectroscopy (Substituent Effects). [2][3]

  • University of Illinois. NMR Chemical Shifts of Trace Impurities and Common Solvents.

Sources

Application Notes & Protocols: Leveraging 4,6-Diamino-isophthalic Acid Based MOFs for Advanced Gas Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Diamino-Functionalized Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable chemical functionality.[1][2] These crystalline materials, constructed from metal nodes and organic linkers, are exceptional candidates for applications in gas storage and separation.[2][3] The performance of a MOF in gas adsorption is not solely dictated by its surface area; the chemical nature of its internal surfaces plays a pivotal role.[4] This is where the strategic functionalization of organic linkers becomes paramount.

The incorporation of amine (-NH₂) groups into the MOF structure is a well-established strategy to enhance the affinity for acidic gases, particularly carbon dioxide (CO₂).[5][6][7] The 4,6-diamino-isophthalic acid linker is a particularly compelling building block. Its two amino groups, positioned on the aromatic ring, act as strong Lewis basic sites. This functionality introduces specific, favorable interactions with CO₂ molecules, a mechanism that significantly boosts both the capacity and selectivity of the material, especially at low pressures relevant to post-combustion carbon capture.[6]

These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of MOFs based on 4,6-diamino-isophthalic acid for gas adsorption, with a focus on CO₂ capture.

Synthesis of a Representative MOF: A Solvothermal Approach

The most common and reliable method for producing high-quality, crystalline MOFs is solvothermal synthesis.[1][4][8] This process involves heating the constituent metal salts and organic linkers in a suitable solvent within a sealed vessel, allowing for the slow crystallization of the framework.[9]

Rationale for Solvothermal Synthesis
  • Crystallinity: The elevated temperatures (typically 100-250 °C) provide the necessary activation energy for the formation of a well-ordered, crystalline structure, which is essential for permanent porosity.[8]

  • Solubility: High-boiling point polar solvents like N,N-Dimethylformamide (DMF) are often used because they can effectively dissolve both the metal precursors and the organic linkers, ensuring a homogeneous reaction mixture.[10]

  • Pressure: The reaction takes place in a sealed autoclave, leading to an increase in autogenous pressure above the solvent's boiling point. This condition facilitates the formation of dense, stable crystalline phases that might not form under ambient pressure.

Workflow for MOF Synthesis and Activation

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_activation Activation Stage prep 1. Prepare Precursor Solution (Metal Salt + Linker in DMF) react 2. Solvothermal Reaction (Autoclave @ 120°C, 24h) prep->react Transfer to Teflon-lined Autoclave cool 3. Cooling & Crystal Harvest (Slow cool, decant supernatant) react->cool wash 4. Solvent Wash (Soak in fresh DMF, repeat 3x) cool->wash exchange 5. Solvent Exchange (Exchange DMF with Methanol) wash->exchange Removes unreacted precursors activate 6. Thermal Activation (Heat under dynamic vacuum) exchange->activate Removes high-boiling solvent product Activated Porous MOF activate->product Opens pores

Caption: Workflow diagram illustrating the key stages of MOF synthesis, from precursor preparation to the final activated material.

Detailed Protocol: Synthesis of a Zn-based Diamino-isophthalate MOF

This protocol describes the synthesis of a representative MOF using Zinc Nitrate as the metal source and 4,6-diamino-isophthalic acid as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,6-diamino-isophthalic acid (H₂-DAIP)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH), anhydrous

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate and 0.1 mmol of 4,6-diamino-isophthalic acid in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity. The solution should be clear.

  • Solvothermal Reaction: Tightly cap the vial (or seal the autoclave). Place the vessel in a preheated laboratory oven at 120 °C for 24 hours.[8]

  • Cooling and Harvesting: After the reaction time, turn off the oven and allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial. Carefully decant the mother liquor.

  • Washing: Add 10 mL of fresh DMF to the vial, cap it, and let the crystals soak for 24 hours. This step is crucial to wash away unreacted starting materials trapped within the pores.[10] Repeat this washing step two more times, replacing the DMF each time.

  • Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of anhydrous methanol. Let the crystals soak for 24 hours. This step replaces the high-boiling DMF with a more volatile solvent, which is easier to remove during activation.[8]

  • Activation: Carefully filter the crystals and transfer them to a sample tube suitable for a vacuum furnace or a Schlenk line. Heat the sample under a dynamic vacuum at 150 °C for 12 hours. The temperature should be below the material's decomposition temperature, which can be determined by Thermogravimetric Analysis (TGA).

  • Storage: After activation, the MOF material is highly porous and should be stored under an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent adsorption of atmospheric moisture.

Essential Characterization of the Synthesized MOF

Proper characterization is a self-validating step to confirm the synthesis of the correct, porous material before proceeding to gas adsorption studies.

Characterization TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks matching a calculated or previously reported pattern for the target MOF structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and identify the appropriate activation temperature.A weight loss step corresponding to the removal of solvent, followed by a plateau indicating the stable, solvent-free framework.
Gas Adsorption Analysis (N₂ at 77K) To determine the specific surface area (BET or Langmuir), pore volume, and pore size distribution of the activated material.[11]A Type I isotherm, characteristic of microporous materials, indicating successful activation and permanent porosity.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker and its functional groups (e.g., -NH₂ and carboxylate) within the framework.Characteristic peaks corresponding to the N-H stretches of the amine groups and the symmetric/asymmetric stretches of the carboxylate groups.

Gas Adsorption Measurements: Protocol and Analysis

Gas sorption analysis is used to quantify the interaction between gas molecules and the porous MOF material.[12] This provides critical data on adsorption capacity, selectivity, and the heat of adsorption.

Workflow for Gas Adsorption Experiment

G prep 1. Sample Preparation (Weigh ~50-100 mg of activated MOF) degas 2. In-situ Degassing (Heat under vacuum to clean surface) prep->degas free_space 3. Free Space Measurement (Using non-adsorbing He gas) degas->free_space Ensures accurate measurement isotherm 4. Isotherm Collection (Dose adsorbate gas at constant T) free_space->isotherm data_analysis 5. Data Analysis (Calculate uptake, selectivity, etc.) isotherm->data_analysis result Adsorption Properties (Capacity, Isosteric Heat) data_analysis->result

Caption: Step-by-step workflow for conducting a volumetric gas adsorption measurement on a MOF sample.

Protocol for CO₂ Adsorption Measurement

This protocol outlines a standard procedure using a volumetric gas adsorption analyzer.

Equipment & Materials:

  • Volumetric gas adsorption analyzer

  • Activated 4,6-diamino-isophthalic acid based MOF sample (~50-100 mg)

  • Ultra-high purity gases: Helium (He), Carbon Dioxide (CO₂), and Nitrogen (N₂)

  • Sample tube with appropriate sealing frit

  • Isothermal bath (e.g., water circulator for 273 K or 298 K)

Procedure:

  • Sample Loading: Accurately weigh 50-100 mg of the activated MOF into a pre-weighed sample tube.

  • In-situ Degassing: Attach the sample tube to the degassing port of the analyzer. Heat the sample to the activation temperature (e.g., 150 °C) under high vacuum for at least 4 hours to remove any adsorbed atmospheric gases.

  • Analysis:

    • Move the sample tube to the analysis port of the instrument.

    • Initiate the analysis sequence. The instrument will first perform a free space (or void volume) measurement using helium gas, which is assumed not to adsorb on the material.

    • Submerge the sample tube in an isothermal bath set to the desired temperature (e.g., 273 K or 298 K).

    • Begin the CO₂ adsorption isotherm measurement. The instrument will incrementally dose known amounts of CO₂ into the sample tube and measure the pressure equilibration. The amount of gas adsorbed at each pressure point is calculated.

    • Continue dosing until a final pressure of ~1 bar is reached.

    • (Optional) Measure the desorption isotherm by incrementally reducing the pressure.

  • Selectivity Measurement: To determine selectivity (e.g., for CO₂/N₂), repeat the analysis (steps 2-3) on the same sample using N₂ as the adsorbate gas under the same conditions.

The Impact of Diamino-Functionality on Gas Adsorption

The presence of the two amino groups per linker creates a pore environment with a high density of basic sites, leading to strong, specific interactions with the quadrupolar CO₂ molecule.

G cluster_mof MOF Pore Environment cluster_gas Gas Molecules linker1 Linker with -NH₂ linker2 Linker with -NH₂ metal Metal Node metal->linker1 metal->linker2 co2 CO₂ co2->linker1 Strong Quadrupole- Dipole Interaction n2 N₂ n2->linker2 Weak van der Waals Interaction

Caption: Conceptual diagram showing the preferential adsorption of CO₂ over N₂ due to strong interactions with the amino functional groups on the MOF linker.

This enhanced interaction results in:

  • High CO₂ Uptake at Low Pressure: The strong affinity allows the material to capture CO₂ effectively even at low partial pressures found in flue gas.

  • High CO₂/N₂ Selectivity: The interaction with N₂ is a much weaker, non-specific physisorption, allowing CO₂ to be selectively adsorbed from gas mixtures.[6]

Comparative Adsorption Data (Illustrative)

MOF SampleBET Surface Area (m²/g)CO₂ Uptake @ 1 bar, 298 K (mmol/g)N₂ Uptake @ 1 bar, 298 K (mmol/g)IAST Selectivity (CO₂/N₂ 15:85)
Zn-DAIP (Diamino-functionalized) ~1200~3.5 ~0.2~45
Zn-IPA (Non-functionalized analogue) ~1350~1.8~0.25~12

Note: Data are representative and will vary based on the specific MOF topology and synthesis conditions.

Conclusion and Outlook

MOFs constructed from 4,6-diamino-isophthalic acid are highly effective adsorbents for CO₂ capture. The strategic placement of amine functionalities within the pore structure creates a chemical affinity that significantly enhances both adsorption capacity and selectivity. The protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of these promising materials. Future work in this area may focus on integrating these materials into mixed-matrix membranes or developing scalable, cost-effective synthesis routes to bring this technology closer to industrial application.[5]

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • Do, D. D., & Do, H. D. (2001, August 15). Characterization of porous materials by gas adsorption: comparison of nitrogen at 77 K and carbon dioxide at 298 K for activated carbon.
  • Roslan, N. A., et al. (2022, March 30).
  • BSD Instrument.
  • Lastoskie, C., et al. Characterization of Porous Materials by Gas Adsorption: Do Different Molecular Probes Give Different Pore Structures?.
  • Martis, V. Water Sorption and Gas Adsorption Measurements on MOFs. Surface Measurement Systems.
  • Unknown.
  • Li, B., et al. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance.
  • AZoM. (2024, March 7).
  • Jiang, J., et al. (2015, November 13).
  • Unknown. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles.
  • Bahamon, D., et al. (2021, January 11).
  • Wang, H., et al. Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. PMC.
  • Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • X-MOL. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. X-MOL.
  • Al-hammadi, S. (2025, May 22). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. Diva Portal.
  • Unknown. (2025, August 11). Thermodynamic Analysis of Gas Adsorption in Flexible MOFs.
  • Yang, S. (2019, March 14). Gas adsorption and selectivity studies for porous metal-organic frameworks. Nottingham ePrints.
  • Feng, D., et al. (2014, September 5). Synthesis and Characterization of Functionalized Metal-organic Frameworks. SciSpace.
  • Li, M., et al. (2023, September 21). Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalicacid Metal-Organic -Framework Materials in Photocatalytic CO2 Reduction, Antibacterial, and Dye Adsorption. PMC.
  • Wells, B. (2025, October 30). Modeling Gas Adsorption in Metal Organic Frameworks.
  • Wang, H., et al. (2024, April 25).
  • Ala'a, H. R., et al. (2020, November 9). Metal-Organic Frameworks as a Platform for CO2 Capture and Chemical Processes: Adsorption, Membrane Separation, Catalytic-Conversion, and Electrochemical Reduction of CO2. MDPI.
  • Cao, W. W., et al. (2025, August 8). Exploring the Synthese, Structure, and Properties of a 3D Mn-MOF Based on 4,6-Bistriazole Isophthalic Acid.
  • Chen, I-F.
  • Furukawa, H., et al. (2017, December 18). New Metal-Organic Frameworks for Chemical Fixation of CO2. Berkeley Global Science Institute.
  • Ling, L. S., et al. (2025, January 27). Synthesis and Assessment of Metal-Organic Frameworks (MOFs)
  • Britt, D., et al. (2008, August 19). Metal-organic frameworks with high capacity and selectivity for harmful gases. Omar Yaghi.

Sources

High-performance liquid chromatography (HPLC) method for 4,6-Diaminobenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive guide for the analysis of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also referred to as 4,6-Diaminoisophthalic acid).

This molecule represents a unique analytical challenge due to its amphoteric nature —possessing two acidic carboxyl groups and two basic amino groups on the same benzene ring. The protocol below synthesizes principles from the analysis of phenylenediamines and isophthalic acid derivatives to ensure robust separation and quantification.

Abstract & Scope

4,6-Diaminobenzene-1,3-dicarboxylic acid is a critical monomer used in the synthesis of high-performance rigid-rod polymers, such as poly(p-phenylenebenzobisoxazole) (PBO). Its purity is paramount, as isomeric impurities or degradation products (e.g., decarboxylated species) can terminate polymerization chains.

This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol. Unlike standard organic acids, this analyte exhibits zwitterionic behavior at neutral pH. Therefore, this method utilizes pH-controlled ion suppression to ensure consistent retention and peak symmetry.

Physicochemical Context & Strategy

The "Zwitterion Trap"
  • Structure: The molecule contains two proton-donating sites (-COOH, pKa ~3–4) and two proton-accepting sites (-NH₂, pKa ~2–5 for conjugate acid).

  • Challenge:

    • At pH 7 , the molecule is zwitterionic (COO⁻ / NH₃⁺), leading to poor retention on hydrophobic C18 columns and "smearing" or peak tailing.

    • At pH > 9 , silica column dissolution is a risk, and amine oxidation is accelerated.

  • Solution (The "Acidic Lock"): We employ a mobile phase at pH 2.5 .

    • Mechanism: At pH 2.5, the Carboxyl groups are protonated (Neutral, -COOH). The Amino groups are protonated (Cationic, -NH₃⁺). While the cationic charge reduces hydrophobic interaction, the neutral carboxyls and the aromatic ring provide sufficient retention on a Polar-Embedded C18 stationary phase, which also minimizes silanol interactions with the charged amines.

Experimental Protocol

Instrumentation & Conditions[1][2][3]
ParameterSpecificationRationale
System HPLC with PDA (Photodiode Array)PDA required for peak purity assessment.
Column C18 Polar-Embedded / Aqueous Stable (e.g., Waters Atlantis T3 or Agilent Zorbax SB-C18)Dims: 150 mm x 4.6 mm, 3–5 µmStandard C18s may suffer from "phase collapse" in high aqueous content or poor retention of polar amines.
Column Temp 30°CEnsures kinetic reproducibility.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV 240 nm (Primary)UV 210 nm (Secondary)240 nm captures the bathochromic shift from the amino auxochromes, reducing interference from simple organic acids.
Injection Vol 5–10 µLHigh polarity limits loading capacity.
Mobile Phase Preparation

Buffer A (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (

    
    , 85%). Critical: Do not use HCl, as chloride ions can corrode stainless steel.
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

A shallow gradient is required to separate the di-acid from potential mono-decarboxylated impurities.

Time (min)% Buffer A% Solvent BCurve
0.0955Initial Hold
2.0955Isocratic Load
12.07030Linear Gradient
15.02080Wash
17.0955Re-equilibration
22.0955End
Sample Preparation (Critical Workflow)

The analyte is sparingly soluble in water and neutral organic solvents. It dissolves best in basic or highly acidic media.

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

  • Add 2 mL of DMSO (Dimethyl sulfoxide). Sonicate for 5 mins until dissolved.

    • Alternative: If DMSO is incompatible, dissolve in 1 mL of 0.1 M NaOH, then immediately neutralize with Buffer A.

  • Dilute to 10 mL with Buffer A .

    • Note: The final solvent composition should match the initial mobile phase (mostly aqueous) to prevent peak distortion.

Working Standard:

  • Dilute Stock Solution with Mobile Phase A to 50 µg/mL.

  • Stability Warning: Aromatic amines oxidise. Store solutions in amber vials at 4°C. Analyze within 24 hours.

Method Logic & Visualization

Workflow Diagram

HPLC_Workflow Start Sample: 4,6-Diaminobenzene-1,3-dicarboxylic acid Solubility Step 1: Dissolution Solvent: DMSO or 0.1M NaOH (Avoid pure water) Start->Solubility Weighing Dilution Step 2: Dilution Diluent: Mobile Phase A (pH 2.5) Prevents solvent mismatch peaks Solubility->Dilution Neutralization Separation Step 3: HPLC Separation Column: Polar C18 Mech: Ion Suppression (COOH neutral) Dilution->Separation Injection Detection Step 4: Detection UV @ 240 nm (Specific to Amino-Benzoic system) Separation->Detection Elution Data Result: Peak Integration & Purity Check Detection->Data Analysis

Caption: Step-by-step analytical workflow emphasizing the critical dissolution and pH adjustment steps.

Molecular Interaction Diagram

Interaction Analyte Analyte @ pH 2.5 (NH3+ / COOH) Stationary Stationary Phase (C18 Chains) Analyte->Stationary Hydrophobic Interaction (Benzene Ring) Mobile Mobile Phase (Phosphate Buffer) Analyte->Mobile Solvation (Ionic NH3+) Mobile->Analyte Ion Suppression (H+ keeps COOH neutral)

Caption: Mechanistic view of retention: Acidic pH neutralizes carboxyls for retention, while amines remain charged.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following System Suitability Tests (SST) before every batch:

  • Resolution (

    
    ):  If analyzing impurities (e.g., Isophthalic acid or Diaminobenzoic acid), 
    
    
    
    must be > 1.5.
  • Tailing Factor (

    
    ):  Must be 0.9 < 
    
    
    
    < 1.3
    .
    • Troubleshooting: If

      
      , the amines are interacting with silanols. Add 5-10% Methanol to Buffer A or switch to a "Base Deactivated" column.
      
  • Precision: Inject standard 6 times. %RSD of Area must be < 2.0%.

  • LOD/LOQ:

    • Limit of Detection (Signal-to-Noise 3:1): Typically ~0.1 µg/mL.

    • Limit of Quantitation (Signal-to-Noise 10:1): Typically ~0.5 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% DMSO/MeCN).Dilute sample at least 1:1 with Buffer A before injection.
Retention Shift pH drift in mobile phase.Use a pH meter to confirm Buffer A is exactly 2.50. Small pH changes drastically affect the ionization of the two -COOH groups.
Ghost Peaks Oxidation of amines.Prepare samples fresh. Add 0.1% Ascorbic acid to the sample diluent if degradation is observed.
High Backpressure Precipitation of buffer in organic phase.Ensure mixing of Buffer A and Acetonitrile does not exceed 80% Organic (Phosphate salts precipitate at high % organic).

References

  • Sielc Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. (Methodology for isomeric dicarboxylic acids).[1] Retrieved from

  • Agilent Technologies. Analysis of Phenylenediamines and related compounds. (General conditions for aromatic amines). Retrieved from

  • National Institutes of Health (NIH). Crystal structure and properties of 4,6-dibromoisophthalic acid. (Structural analogs and solubility data). Retrieved from

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). (Theoretical basis for pH selection). Retrieved from

Sources

Application Note: Synthesis of High Molecular Weight Aromatic Polyamides from 4,6-Diamino-isophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on high-performance functionalized polymers. It addresses the specific challenge of synthesizing high molecular weight (MW) aromatic polyamides using 4,6-diamino-isophthalic acid (DAIP) —a multifunctional A2B2 monomer that offers unique opportunities for creating both hyperbranched architectures and linear, functionalized scaffolds .

Executive Summary & Strategic Rationale

4,6-Diamino-isophthalic acid (DAIP) is a zwitterionic, tetra-functional monomer containing two amine and two carboxylic acid groups. Unlike standard AB-type monomers (e.g., p-aminobenzoic acid) that form linear chains naturally, DAIP presents a bifurcation in synthetic strategy:

  • Self-Polycondensation (A2B2 Route): Leads to hyperbranched aromatic polyamides . These are highly soluble, globular macromolecules with a high density of terminal functional groups, ideal for drug delivery vectors and catalyst supports.

  • Selective Co-Polymerization: When reacted with diacid chlorides under controlled conditions, DAIP acts as a diamine with pendant carboxylic acid groups, yielding linear, water-soluble polyamides (often precursors to polybenzimidazoles).

This guide focuses on the Yamazaki-Higashi Phosphorylation Method , the "gold standard" for achieving high molecular weight in aromatic systems, and the Low-Temperature Solution Method for linear functionalization.

Critical Material Considerations

Monomer Purity and Handling

The purity of DAIP is the single most critical factor determining molecular weight. As a zwitterion, it holds water tenaciously.

  • Requirement: Monomer purity >99.5% (HPLC).

  • Pre-treatment: Dry DAIP at 100°C under vacuum (1 mmHg) for 12 hours. Store in a nitrogen-purged desiccator. Moisture deactivates the phosphonium intermediate in the Yamazaki-Higashi reaction.

Solvent System Mechanics

Aromatic polyamides are notorious for premature precipitation, which halts chain growth.

  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Solubilizer: Anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) (2-5 wt%) is mandatory to disrupt inter-chain hydrogen bonding and keep the growing polymer chain in solution (Salting-in effect).

Reaction Pathways & Logic

The following diagram illustrates the decision matrix for synthesizing polyamides from DAIP.

ReactionPathways DAIP 4,6-Diamino-isophthalic Acid (Monomer) Choice Reaction Strategy DAIP->Choice PathA Method A: Direct Self-Polycondensation (Yamazaki-Higashi) Choice->PathA Activates COOH & NH2 PathB Method B: Selective Co-Polymerization (Acid Chloride Route) Choice->PathB Reacts NH2 only ProdA Hyperbranched Polyamide (High Solubility, Globular) PathA->ProdA Random Branching ProdB Linear Functionalized Polyamide (Pendant COOH Groups) PathB->ProdB Linear Growth

Figure 1: Synthetic pathways for DAIP. Method A utilizes all functional groups for branching; Method B preserves acid groups for linearity.

Protocol A: Direct Self-Polycondensation (Yamazaki-Higashi)

Target: Hyperbranched High MW Polyamide Mechanism: Activation of carboxylic acid by Triphenyl Phosphite (TPP) in Pyridine/NMP.

Reagents & Stoichiometry
ComponentRoleQuantity (Scale: 10 mmol)
DAIP Monomer1.96 g (10 mmol)
Triphenyl Phosphite (TPP) Condensing Agent6.2 g (20 mmol)
Pyridine Base/Catalyst5.0 mL
LiCl Solubilizer1.0 g
NMP Solvent20 mL
Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Solvation (The "Aging" Step):

    • Add NMP, Pyridine, and LiCl.[1][2][3] Stir at room temperature until LiCl is fully dissolved.

    • Add DAIP. Stir for 20 minutes under

      
       flow. Note: The solution may remain heterogeneous due to the zwitterionic nature.
      
  • Activation:

    • Add TPP via syringe.

    • Heat the oil bath to 100°C . Maintain this temperature for 3 hours.

    • Expert Insight: The solution will clarify as the monomer reacts and the "salting-in" effect stabilizes the oligomers. If gelation occurs early, reduce monomer concentration to 5 wt%.

  • Propagation:

    • Increase temperature to 120°C for an additional 2 hours to drive high molecular weight formation.

  • Termination & Isolation:

    • Cool the viscous solution to room temperature.[4]

    • Pour slowly into 500 mL of vigorously stirred methanol (or acetone).

    • Filter the precipitate and wash with hot methanol (Soxhlet extraction recommended for 12h) to remove residual phenol and phosphorus byproducts.

  • Drying: Vacuum dry at 80°C for 24 hours.

Protocol B: Linear Functionalized Polyamide Synthesis

Target: Linear Polyamide with Pendant COOH groups (Precursor to PBI). Mechanism: Low-Temperature Schotten-Baumann Polycondensation.

Reagents
  • Monomer A: DAIP (10 mmol)

  • Monomer B: Terephthaloyl Chloride (TPC) (10 mmol)

  • Solvent: NMP (anhydrous)

  • Acid Scavenger: Propylene Oxide or excess Pyridine (optional, but NMP often suffices as an acceptor).

Step-by-Step Procedure
  • Dissolution: In a dry flask under

    
    , dissolve DAIP (10 mmol) and LiCl (1.5 g) in NMP (30 mL). Heat to 60°C to assist dissolution, then cool to 0°C  in an ice/salt bath.
    
  • Addition: Add TPC (10 mmol) in a single portion.

    • Critical Control: The reaction is exothermic. Temperature must remain <5°C to prevent the side reaction of TPC with the carboxylic acid groups of DAIP (which would cause cross-linking).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) and stir for 12 hours.

    • Viscosity Check: The solution should become highly viscous and exhibit the Weissenberg effect (climbing the stirrer shaft).

  • Precipitation: Pour into water/methanol (1:1). The pendant COOH groups make the polymer hydrophilic; adjust pH to ~4 to ensure full precipitation.

Characterization & Quality Control

Expected Data Profile
PropertyMethodExpected Value (Method A)Expected Value (Method B)
Inherent Viscosity (

)
0.5 g/dL in DMAc/LiCl at 30°C0.3 - 0.6 dL/g (Globular)1.5 - 3.0 dL/g (Linear)
Solubility 10 wt% in NMPExcellent (>20 wt%)Good
Thermal Stability (

)
TGA (

, 10°C/min)
>400°C>450°C
Mechanistic Visualization (Yamazaki-Higashi)

Mechanism Step1 1. Activation: TPP + Pyridine + R-COOH (Forms N-phosphonium salt) Step2 2. Nucleophilic Attack: R-NH2 attacks Active Ester Step1->Step2 Active Species Step3 3. Elimination: Formation of Amide Bond + Phenol + Diphenyl Phosphite Step2->Step3 Condensation

Figure 2: Mechanism of Phosphorylation Polycondensation. Moisture competes at Step 1, necessitating dry conditions.

Troubleshooting Guide

  • Problem: Solution turns cloudy and precipitates early.

    • Cause: Insufficient LiCl or "Salting-out".

    • Fix: Increase LiCl concentration to 6 wt% or switch solvent to DMAc/LiCl.

  • Problem: Low Inherent Viscosity (<0.2 dL/g).

    • Cause: Moisture in solvent/monomer or TPP degradation.

    • Fix: Distill NMP over

      
      ; use fresh TPP; ensure DAIP is vacuum dried.
      
  • Problem: Gelation during Method B.

    • Cause: Reaction temperature rose >20°C during TPC addition, causing anhydride cross-links.

    • Fix: Strict cryostatic control (-10°C to 0°C) during addition.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts. XI. Direct polycondensation of aromatic dicarboxylic acids and aromatic diamines in the presence of triphenyl phosphite and metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

  • Ueda, M. (1999). Synthesis of Aromatic Polyamides. Methods in Organic Synthesis.
  • Garcia, J.M., et al. (2010). High-performance aromatic polyamides.[2][5][6][7] Progress in Polymer Science.

  • Russo, S., & Boulares, A. (2001). Hyperbranched Aromatic Polyamides from A2B2 Monomers. Chimica & Industria.

    • [Link] (General reference for A2B2 hyperbranching kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: 4,6-Diaminobenzene-1,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers and process chemists in optimizing the synthesis, yield, and purity of 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid).

This guide prioritizes the m-Xylene


 Nitration 

Oxidation

Reduction
route, which is the most chemically robust pathway for accessing this specific substitution pattern.

Phase 1: Strategic Route Analysis

The primary cause of low yield for this molecule is often the selection of an inefficient starting material or failure to purify intermediates before the final reduction.

The Optimized Pathway

Direct functionalization of isophthalic acid is ill-advised because the carboxylic acid groups direct incoming electrophiles (like nitro groups) to the meta position (position 5), making the 4,6-substitution pattern difficult to achieve.

Recommended Route:

  • Scaffold Setup: Start with m-Xylene .[1] The methyl groups direct ortho/para, facilitating substitution at the 4 and 6 positions.

  • Functionalization: Nitration to 4,6-Dinitro-m-xylene .

  • Backbone Modification: Oxidation of methyl groups to carboxylic acids to yield 4,6-Dinitroisophthalic acid .

  • Final Transformation: Reduction of nitro groups to amines to yield the target.

Process Flow Diagram

SynthesisRoute Xylene m-Xylene (Starting Material) Nitration Nitration (HNO3/H2SO4) Xylene->Nitration DNX 4,6-Dinitro-m-xylene (Intermediate A) Nitration->DNX Yield Critical: Temp Control Oxidation Oxidation (KMnO4 or HNO3) DNX->Oxidation DNIA 4,6-Dinitroisophthalic Acid (Intermediate B) Oxidation->DNIA Bottleneck: Requires Strong Oxidant Reduction Reduction (H2, Pd/C) DNIA->Reduction Target 4,6-Diaminoisophthalic Acid (Target) Reduction->Target Stability Critical: Inert Atm

Figure 1: Logical workflow for the synthesis of 4,6-diaminoisophthalic acid, highlighting critical control points at each stage.

Phase 2: Troubleshooting & Optimization (FAQs)

Category A: Low Yield & Conversion

Q1: My oxidation step (Dinitro-m-xylene


 Dinitroisophthalic acid) has very low conversion. What is wrong? 
  • Root Cause: Nitro groups are strong electron-withdrawing groups (EWG), which deactivate the benzene ring and the benzylic C-H bonds, making the methyl groups resistant to oxidation. Standard mild oxidants will fail.

  • Solution: You must use aggressive oxidation conditions .

    • Lab Scale: Use Potassium Permanganate (KMnO

      
      )  in aqueous alkali (NaOH) under reflux. A large excess (4-6 equivalents) is often required. The addition of Magnesium Sulfate (MgSO
      
      
      
      )
      can buffer the reaction and improve yield.
    • Scale-Up: Use dilute Nitric Acid (30%) in an autoclave at 160–180°C. This is the industrial standard but requires high-pressure safety protocols.

Q2: I am getting a mixture of isomers after nitration. How do I purify?

  • Root Cause: Nitration of m-xylene produces 2,4-dinitro and 4,6-dinitro isomers.[2]

  • Solution: Purify at the Intermediate A (Dinitro-m-xylene) stage.

    • The 4,6-isomer typically has a higher melting point and lower solubility in cold ethanol/isopropanol than the 2,4-isomer.[2]

    • Protocol: Recrystallize the crude nitration product from hot ethanol or acetone. Do not carry the mixture forward; separating the final amino-acid isomers is significantly harder due to zwitterionic solubility issues.

Category B: Product Stability & Isolation

Q3: The final product turns brown/black upon filtration. How do I prevent this?

  • Root Cause: Aromatic diamines are highly susceptible to oxidative polymerization (formation of "aniline blacks") when exposed to air, especially in solution.[2]

  • Solution:

    • Inert Atmosphere: Perform the reduction and filtration under Nitrogen or Argon.

    • Acidic Isolation: Isolate the product as the Dihydrochloride Salt . The salt form is significantly more stable to oxidation than the free base. Add concentrated HCl to the filtrate immediately after removing the catalyst.

    • Additives: Add a trace amount of Tin(II) Chloride (SnCl

      
      )  or Sodium Bisulfite during the workup to act as an antioxidant.
      

Q4: I cannot precipitate the product from water. It seems too soluble.

  • Root Cause: The product is an amphoteric amino acid. It is soluble in strong acid (cationic form) and strong base (anionic form).

  • Solution: You must target the Isoelectric Point (pI) .

    • Slowly adjust the pH of the solution to pH 3.5 – 4.5 .

    • If the product does not precipitate, the solution may be too dilute.[3] Concentrate the aqueous phase under reduced pressure (rotovap) before pH adjustment.

Phase 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dinitroisophthalic Acid (Oxidation Step)

This is the most challenging step.[4] The KMnO


 method is described for safety and accessibility.

Reagents:

  • 4,6-Dinitro-m-xylene (10 g, 47 mmol)[2]

  • Potassium Permanganate (KMnO

    
    ) (45 g, ~6 eq)[2]
    
  • Water (500 mL)

  • Sodium Hydroxide (NaOH) (2 g)[2]

Procedure:

  • Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the 4,6-dinitro-m-xylene in water containing NaOH.

  • Addition: Heat the mixture to near reflux (90°C). Add KMnO

    
     in small portions over 2-3 hours. Caution: Exothermic reaction. Vigorous reflux may occur.[2][5]
    
  • Reflux: Stir at reflux for an additional 4-6 hours until the purple color persists (indicating excess oxidant) and the starting material (oil/solid) has disappeared.

  • Workup:

    • Cool to 70°C and add a small amount of ethanol to destroy excess permanganate (precipitating brown MnO

      
      ).
      
    • Filter the hot mixture through a Celite pad to remove MnO

      
      . Wash the pad with hot water.
      
    • Acidification: Cool the clear yellow filtrate to 0-5°C. Slowly acidify with concentrated HCl to pH 1-2.

    • Isolation: The 4,6-dinitroisophthalic acid will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry.[2]

Protocol 2: Reduction to 4,6-Diaminoisophthalic Acid

Reagents:

  • 4,6-Dinitroisophthalic acid (5 g)[2]

  • Pd/C (10% loading, 0.5 g)

  • Solvent: Methanol or Water (containing 2 eq NaOH if solubility is an issue, then acidified later).[2]

  • Hydrogen Gas (Balloon or low pressure).

Procedure:

  • Dissolution: Dissolve the starting material in Methanol (100 mL). If insoluble, use water with stoichiometric NaOH to form the soluble sodium salt.

  • Hydrogenation: Add the Pd/C catalyst carefully (under inert gas). Purge the vessel with H

    
    . Stir vigorously under H
    
    
    
    atmosphere (balloon pressure is usually sufficient, or 30-50 psi in a shaker) for 12-24 hours.
  • Filtration: Filter off the catalyst through Celite under an inert atmosphere (N

    
    ).
    
  • Precipitation:

    • If in Methanol: Concentrate to ~20 mL. The product may crystallize.[3][6][7][8] If not, add diethyl ether to induce precipitation.[2]

    • If in Water (Basic): Acidify carefully with HCl to pH 4.0 (Isoelectric point) to precipitate the free acid.

    • Alternative (Stable Form): Acidify with excess Conc. HCl to pH < 1 to precipitate the Dihydrochloride Salt .

  • Drying: Dry in a vacuum oven at 40°C. Store in a dark, desiccated container.

Phase 4: Data & Specifications

ParameterSpecification / TargetNotes
Target CAS 101-54-2 (Check specific isomer)Note: Ensure distinction from 4,6-diaminoresorcinol.
Appearance Off-white to pale brown powderDarkens on air exposure.
Solubility Soluble in dilute HCl, dilute NaOHInsoluble in non-polar organics (Hexane, Toluene).[2]
Melting Point >300°C (Decomposes)Characteristic of zwitterionic amino acids.
Yield (Oxidation) 60 - 80%Highly dependent on efficient stirring and excess KMnO4.
Yield (Reduction) 85 - 95%Loss usually occurs during isolation/filtration.

References

  • Oxidation of Nitro-Xylenes

    • Title: "Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide..."
    • Source: ResearchGate (Snippet 1.2)[2]

    • Relevance: Describes the difficulty of oxidizing nitro-methyl groups and suggests c
  • Synthesis of 4,6-Diaminoresorcinol (Analogous Chemistry)

    • Title: "Process for preparing 4,6-diamino-resorcinol dihydrochloride" (US Patent 6093852A)[2]

    • Source: Google Patents (Snippet 1.8)[2]

    • Relevance: Provides excellent details on the hydrogenation of dinitro-aromatics and the handling of air-sensitive diamines using HCl salts.
  • Purification of Dicarboxylic Acids

    • Title: "Process for separation and purification of a dicarboxylic acid containing mixture" (WO2018236950)[9]

    • Source: WIPO (Snippet 1.16)[2]

    • Relevance: Discusses chromatographic and precipitation techniques for purifying dicarboxylic acids.
  • General Isophthalic Acid Synthesis

    • Title: "Production of isophthalic acid
    • Source: ResearchGate (Snippet 1.14)[2]

    • Relevance: Validates the m-xylene oxidation p

Disclaimer: This guide is for research purposes only. The synthesis involves strong oxidants and hydrogenation catalysts which pose fire and explosion hazards. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Polymerization of 4,6-Diaminoisophthalic Acid (4,6-DAIP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in High-Performance Polymer Synthesis Content Type: Technical Support Guide & FAQs Audience: Polymer Chemists, Materials Scientists, R&D Engineers

Introduction: The Chemistry of 4,6-DAIP Polymerization

Welcome to the Technical Support Center. You are likely utilizing 4,6-diaminoisophthalic acid (4,6-DAIP) as a multifunctional monomer for the synthesis of high-performance rigid-rod polymers, such as polybenzazoles (PBIs, PBOs) or ladder-type polyamides .

Because 4,6-DAIP contains both amino (-NH₂) and carboxylic acid (-COOH) functionalities in ortho-positions (at C4/C3 and C6/C1), it is chemically predisposed to form heterocyclic rings. While this is the desired pathway for high-thermal-stability polymers, it introduces complex competing side reactions.

This guide addresses the three critical failure modes in 4,6-DAIP polymerization: Oxidative Crosslinking , Incomplete Cyclization , and Solubility-Driven Termination .

Part 1: Troubleshooting Guide (Q&A)

Category A: Molecular Weight & Viscosity Issues

Q1: My polymerization solution precipitates early, resulting in low inherent viscosity (IV). How do I prevent premature termination?

Diagnosis: This is likely Solubility-Driven Termination . Rigid-rod polymers derived from 4,6-DAIP exhibit strong interchain hydrogen bonding and π-π stacking, causing them to crystallize/precipitate out of the reaction medium before high molecular weight is achieved.

Corrective Protocol:

  • Solvent System Modification: Switch to a solvent system with higher ionic strength to disrupt hydrogen bonding.

    • Standard: NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide).

    • Enhanced: Add LiCl (Lithium Chloride) or CaCl₂ at 2–5 wt% . The salt ions complex with the amide groups, acting as a "solvent strut" to keep the polymer chains extended and solvated.

  • Temperature Ramp: Ensure the reaction temperature is sufficient (>100°C) to maintain solubility but below the degradation threshold.

  • Check Monomer Purity: Even 1% impurity in step-growth polymerization limits the Degree of Polymerization (DP) to ~100. Ensure 4,6-DAIP purity is >99.5% via HPLC.

Q2: The reaction mixture turned into an irreversible gel. Is this crosslinking?

Diagnosis: Yes. This is typically caused by Oxidative Coupling of the amino groups. Aromatic amines at C4 and C6 are electron-rich and prone to oxidation by dissolved oxygen, forming azo linkages (-N=N-) or radical-mediated crosslinks between chains.

Corrective Protocol:

  • Strict Anaerobic Conditions: You must degas the solvent before adding the monomer. Sparge with high-purity Nitrogen or Argon for at least 30 minutes.

  • Antioxidant Additive: In extreme cases, adding a trace amount of a radical scavenger (e.g., isoascorbic acid) can mitigate oxidative coupling, though this is a secondary measure to proper inerting.

  • Stoichiometry Check: Ensure you are not using a multifunctional crosslinker by mistake. 4,6-DAIP is tetra-functional (2x amine, 2x acid) but typically acts as a bi-functional monomer in ordered condensations. If the reaction temperature spikes, all 4 groups may react randomly.

Category B: Structural Defects & Thermal Stability

Q3: My polymer shows a lower-than-expected Glass Transition Temperature (Tg) and thermal degradation onset.

Diagnosis: This indicates Incomplete Cyclization (The "Open-Chain" Defect) . The 4,6-DAIP monomer is designed to form a fused ring system (e.g., benzimidazole or benzoxazinone). If the reaction stops at the intermediate polyamide-acid stage, the resulting polymer chain contains flexible, less stable amide bonds instead of rigid heterocyclic rings.

Corrective Protocol:

  • Dehydrating Agents: If using a solution method (low temp), you must add a chemical dehydrating agent like Triphenyl Phosphite (TPP) or Polyphosphoric Acid (PPA) to force ring closure.

  • Thermal Post-Treatment: Perform a solid-state post-polymerization cure. Heat the isolated polymer powder under vacuum at 250°C–300°C for 2–4 hours to drive the final cyclodehydration.

  • Verification: Use FTIR.[1] Look for the disappearance of the Amide I/II bands (1650/1540 cm⁻¹) and the appearance of the characteristic benzazole ring breathing mode (~1050 cm⁻¹ or 1620 cm⁻¹ depending on the specific heterocycle).

Q4: The product is dark black or deep brown. Is this normal?

Diagnosis: While some conjugation leads to color (yellow/orange), a black product usually indicates Quinone formation or severe Oxidation .

  • Mechanism:[1][2][3][4] The 4,6-diamino core can oxidize to a quinone-diimine species, which acts as a chromophore and a defect site.

Corrective Protocol:

  • Light Exclusion: Protect the reaction vessel from light, as 4,6-DAIP is photosensitive.

  • Temperature Control: Avoid "hot spots" in the reactor wall. Use an oil bath with magnetic stirring rather than a heating mantle if possible to ensure uniform heat distribution.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired Rigid-Rod Polymerization and the common side reactions (Oxidation and Incomplete Cyclization).

PolymerizationPathways Monomer 4,6-Diaminoisophthalic Acid (Monomer) AmideInter Polyamide-Acid Intermediate (Open Chain) Monomer->AmideInter Polycondensation (-H2O) Oxidation Oxidative Coupling (Azo/Radical Crosslinking) Monomer->Oxidation O2 Presence Light FinalPolymer Rigid-Rod Polymer (Cyclized Benzazole) AmideInter->FinalPolymer Cyclodehydration (High T / PPA) Precipitation Premature Precipitation (Oligomers) AmideInter->Precipitation Low Solubility No LiCl Oxidation->Precipitation Gelation

Caption: Figure 1. Reaction pathways for 4,6-DAIP. The central green path represents the desired synthesis. Red and Grey paths represent critical failure modes (Oxidation and Solubility limits).

Part 3: Comparative Data & Conditions

Table 1: Solvent & Catalyst Selection Guide
Reaction MediumAdditiveTemp RangeRisk FactorBest For
NMP / DMAc LiCl (2-5%)80°C - 130°CPremature PrecipitationPolyamide precursors (Pre-cyclization)
Polyphosphoric Acid (PPA) P₂O₅150°C - 200°CHigh Viscosity / StirringHigh MW PBI/PBO Ladder Polymers
Eaton's Reagent None100°C - 140°CAcid HydrolysisLab-scale screening
Melt Polymerization Diphenyl Ester*>250°CDecarboxylation Not recommended for 4,6-DAIP due to thermal instability of amino-acid ortho pair

*Note: Melt polymerization often requires converting the acid groups to phenyl esters first to lower the reaction temperature.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 4,6-DAIP without purification? A: No. Commercial 4,6-DAIP often contains traces of isomers (2,4-diamino) or decarboxylated byproducts (m-phenylenediamine derivatives). These impurities disrupt the strict stoichiometry required for step-growth polymerization. Recrystallization from deoxygenated water/ethanol is recommended.

Q: Why does the literature suggest "Yamazaki-Higashi" conditions? A: The Yamazaki-Higashi method (Triphenyl phosphite + Pyridine + LiCl in NMP) is the "Gold Standard" for polymerizing aromatic amino-acids like 4,6-DAIP. It activates the carboxylic acid in situ at moderate temperatures (~100°C), preventing the thermal degradation associated with melt polymerization while ensuring solubility via LiCl.

Q: How do I store the monomer? A: Store in an amber glass jar under nitrogen or argon. The amine groups are sensitive to photo-oxidation. If the powder turns from off-white to brown, it must be repurified before polymerization.

References

  • Polymerization of 4,6-diaminoisophthalic acid-type monomers. Polymer Journal, 2015.[5] (Discusses the synthesis of ladder polyamides and the specific structural requirements for 4,6-DAIP derivatives).

  • Effect of the Acid Medium on the Synthesis of Polybenzimidazoles. Polymers (MDPI), 2023. (Details the use of Eaton's Reagent vs. PPA and the impact of temperature on cyclization efficiency).

  • Synthesis and Properties of Functionalized Polybenzimidazoles. Benicewicz Group Reports. (Provides protocols for PPA-based synthesis and managing gelation/crosslinking in PBI precursors).

  • Chain-Growth Condensation Polymerization. Chemical Reviews, 2015.[6] (Explains the mechanistic limitations of step-growth vs. chain-growth in aromatic amino-acid polymerization).

Sources

Technical Support Center: Optimizing Polycondensation with 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polycondensation of 4,6-Diaminobenzene-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance polymers from this unique A₂B₂ monomer. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.

Introduction: The Challenge and Promise of an A₂B₂ Monomer

4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid) is a fascinating monomer for creating advanced aromatic polyamides. Its structure, featuring both nucleophilic amine (-NH₂) and electrophilic carboxylic acid (-COOH) groups on the same aromatic ring, allows for self-polycondensation. The resulting polymers are known for their exceptional thermal stability and mechanical strength, stemming from the rigid aromatic backbone and strong intermolecular hydrogen bonding.[1] However, these same properties make them notoriously difficult to process, often leading to insolubility in common organic solvents.[2][3]

This guide will help you overcome common hurdles such as achieving high molecular weight, maintaining solubility during polymerization, and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Monomer Purity and Preparation

Q1: How critical is the purity of the 4,6-Diaminobenzene-1,3-dicarboxylic acid monomer?

A1: Absolutely critical. Step-growth polymerization, by its nature, requires extremely high monomer purity (ideally >99.5%) to achieve high molecular weight.[4] Monofunctional impurities, even in trace amounts, will act as "chain stoppers," severely limiting the degree of polymerization.[5][6][7] Common impurities can include residual starting materials from the monomer synthesis or monofunctional byproducts formed during storage.

Q2: What is the recommended procedure for purifying and drying the monomer before use?

A2: Recrystallization is the most effective method for purifying dicarboxylic acid monomers.[8]

  • Solvent Selection: A polar protic solvent like deionized water or an ethanol/water mixture is a good starting point. The goal is to find a solvent system where the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8]

  • Procedure: Dissolve the crude monomer in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize yield. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]

  • Drying: Thoroughly dry the purified monomer under vacuum at an elevated temperature (e.g., 80-120°C) for several hours to remove all traces of water and residual solvent. Water is a reactant and will interfere with many polycondensation methods.

Reaction Conditions and Methodology

Q3: My polymerization is not achieving a high molecular weight, indicated by low inherent viscosity. What are the likely causes?

A3: This is the most common issue in step-growth polymerization.[4] Beyond monomer impurity (Q1), several factors are at play:

  • Inefficient Carboxylic Acid Activation: Direct amidation between an aromatic amine and a carboxylic acid requires very high temperatures, which can cause side reactions. A chemical activation method is necessary for controlled, high-yield polymerization at lower temperatures. The Yamazaki-Higashi method is a highly effective and widely used technique.[1][9][10] This method uses triphenyl phosphite (TPP) and pyridine in a solvent like N-Methyl-2-pyrrolidone (NMP) to activate the carboxylic acid groups in situ.[9][11]

  • Presence of Water: Water can hydrolyze the activated carboxyl species or interfere with the condensing agents. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).[4]

  • Premature Precipitation: Aromatic polyamides are often insoluble and can precipitate from the reaction medium before high molecular weight is achieved.[2] The growing polymer chain must remain in solution to continue reacting.[4] See Q4 for solutions.

  • Incomplete Reaction: Polycondensation requires very high conversion rates (>99%) to achieve high molecular weight.[12] Ensure adequate reaction time and temperature as dictated by your chosen method.

Q4: The polymer is precipitating out of solution during the reaction. How can I improve its solubility?

A4: Maintaining solubility is paramount. Aromatic polyamides have strong inter-chain hydrogen bonds that promote aggregation and precipitation.[1]

  • Use of Inorganic Salts: The addition of salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the reaction solvent is a standard and highly effective technique.[9][13] These salts are believed to disrupt the hydrogen bonding between polyamide chains, keeping them solvated and reactive.[14] A typical concentration is 2-5 wt% in a solvent like NMP or DMAc.

  • Solvent Choice: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethylformamide (DMF) are the solvents of choice for aromatic polyamides.[11][15]

  • Temperature Control: While higher temperatures can increase solubility, they can also accelerate side reactions. For methods like the Yamazaki-Higashi phosphorylation, temperatures are typically maintained in the 80-120°C range.[9]

Q5: I'm observing gelation in my reaction vessel. What is happening and how can I prevent it?

A5: Gelation indicates the formation of a cross-linked polymer network. For a linear polymer expected from a difunctional A₂B₂ monomer, this points to undesired side reactions.

  • Cause: The primary cause is often the presence of impurities with a functionality greater than two, or side reactions at high temperatures that create cross-linking sites.[16] For example, high-temperature reactions can sometimes lead to branching.

  • Prevention:

    • Strict Monomer Purity: Ensure your monomer is free from tri-functional or higher impurities.

    • Moderate Reaction Temperature: Use a reliable low-to-medium temperature polycondensation method, like the Yamazaki-Higashi reaction, to avoid thermally induced side reactions.[13]

    • Inert Atmosphere: Vigorously exclude oxygen, as oxidative side-reactions can create reactive sites leading to cross-linking.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the polycondensation of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

Symptom Probable Cause(s) Recommended Solution(s)
Low Polymer Yield or Low Molecular Weight 1. Impure monomer (monofunctional impurities).[4][5] 2. Water present in the reaction system.[4] 3. Inefficient activation of carboxylic acid groups. 4. Polymer precipitated prematurely.[2] 5. Insufficient reaction time or temperature.1. Recrystallize the monomer and dry thoroughly under vacuum.[8] 2. Use anhydrous solvents, oven-dry all glassware, and maintain a strict inert (N₂/Ar) atmosphere. 3. Employ a proven activation method like the Yamazaki-Higashi phosphorylation (TPP/Pyridine).[9] 4. Add 2-5 wt% LiCl or CaCl₂ to the NMP or DMAc solvent to maintain solubility.[9] 5. Monitor the reaction viscosity and extend the reaction time until viscosity plateaus.
Polymer Precipitates During Reaction 1. Strong inter-chain hydrogen bonding.[1] 2. Inappropriate solvent. 3. Insufficient salt concentration.1. Add LiCl or CaCl₂ to the reaction medium to disrupt hydrogen bonds.[13] 2. Ensure the use of high-purity, polar aprotic solvents like NMP or DMAc.[11] 3. Increase the concentration of LiCl/CaCl₂ incrementally.
Reaction Mixture Becomes Extremely Viscous Early On 1. Monomer concentration is too high. 2. Reaction is proceeding very rapidly.1. Reduce the initial monomer concentration (solids content). A range of 5-15 wt% is typical. 2. This can be a sign of a successful polymerization. If stirring becomes impossible, the reaction may need to be stopped. Consider adjusting concentration for future runs.
Gel Formation (Cross-linking) 1. Impurities with functionality > 2.[7] 2. High reaction temperatures causing side reactions.[16][17] 3. Presence of oxygen causing oxidative coupling.1. Re-purify the monomer rigorously. 2. Use a lower-temperature polycondensation method. Avoid excessive heating (>150°C). 3. Ensure the reaction is performed under a high-purity inert gas blanket from start to finish.
Final Polymer is Discolored (Dark Brown/Black) 1. Oxidative side reactions. 2. Thermal degradation at excessively high temperatures.1. Improve the inert atmosphere protection; degas the solvent before use. 2. Lower the reaction temperature and/or time.

Experimental Protocols & Visualizations

Protocol 1: Yamazaki-Higashi Phosphorylation Polycondensation

This direct polycondensation method is highly effective for preparing aromatic polyamides from dicarboxylic acids and diamines (or self-condensing amino acids) under moderate temperature conditions.[9]

Materials:

  • 4,6-Diaminobenzene-1,3-dicarboxylic acid (high purity, dried)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), dried

  • Pyridine (Py), anhydrous

  • Triphenyl phosphite (TPP)

  • Methanol

Procedure:

  • Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen/argon inlet, and an outlet. Dry all glassware in an oven and assemble while hot under a flow of inert gas.

  • Charging the Reactor: To the flask, add the 4,6-Diaminobenzene-1,3-dicarboxylic acid monomer, dried LiCl (e.g., 0.2 g per 10 mL NMP), and anhydrous NMP (to achieve a monomer concentration of ~10 wt%).

  • Dissolution & Activation: Stir the mixture under a gentle inert gas flow to dissolve the monomer. Add anhydrous pyridine (equimolar to the monomer) followed by triphenyl phosphite (equimolar to the monomer).

  • Polymerization: Heat the reaction mixture to 100-115°C using an oil bath. A noticeable increase in viscosity should occur within 1-3 hours. Maintain the temperature and continue stirring for 6-12 hours. The reaction is complete when the viscosity of the solution no longer increases.

  • Precipitation & Washing: Allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a large beaker of vigorously stirred methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with fresh methanol several times to remove residual solvent, TPP byproducts, and salts.

  • Drying: Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Workflow & Troubleshooting Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow and a decision-making process for troubleshooting common issues.

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-Up & Characterization Monomer_Purify Monomer Purification (Recrystallization) Drying Vacuum Drying (Monomer, LiCl, Glassware) Monomer_Purify->Drying Setup Reactor Setup (Inert Atmosphere) Drying->Setup Solvent_Prep Solvent Preparation (Anhydrous NMP) Charge Charge Reagents (Monomer, LiCl, NMP) Solvent_Prep->Charge Setup->Charge Activation Add Pyridine & TPP Charge->Activation Polymerize Heat & Stir (100-115°C, 6-12h) Activation->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash Polymer Precipitate->Wash Final_Dry Final Vacuum Drying Wash->Final_Dry Characterize Characterization (Viscosity, FTIR, TGA) Final_Dry->Characterize

Caption: General experimental workflow for polycondensation.

Troubleshooting_Tree Start Low Molecular Weight (Low Viscosity) Check_Purity Is Monomer Purity >99.5%? Start->Check_Purity Check_Dry Was System Anhydrous? Check_Purity->Check_Dry Yes Purify Action: Recrystallize Monomer Check_Purity->Purify No Check_Solubility Did Polymer Stay in Solution? Check_Dry->Check_Solubility Yes Dry Action: Use Anhydrous Reagents & Inert Atmosphere Check_Dry->Dry No Check_Conditions Were Reaction Time/Temp Sufficient? Check_Solubility->Check_Conditions Yes Add_Salt Action: Add/Increase LiCl Concentration Check_Solubility->Add_Salt No Optimize Action: Increase Time/Temp Incrementally Check_Conditions->Optimize No Success Problem Solved Check_Conditions->Success Yes Purify->Start Dry->Start Add_Salt->Start Optimize->Start

Caption: Decision tree for troubleshooting low molecular weight.

References

  • Functional Aromatic Polyamides. National Institutes of Health (NIH). [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. [Link]

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Wiley Online Library. [Link]

  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Taylor & Francis Online. [Link]

  • Troubleshooting step growth polymerization. Reddit. [Link]

  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. National Institutes of Health (NIH). [Link]

  • Li deposited on LiCl: an efficient reducing agent. Royal Society of Chemistry. [Link]

  • Lecture #9: Polycondensation reactions. Farabi University. [Link]

  • LiCl promotes polyamide/polyester polymerization? Can someone explain how?. Reddit. [Link]

  • Effects of lithium chloride and chain extender on the properties of wood fiber reinforced polyamide 6 composites. ResearchGate. [Link]

  • Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. [Link]

  • Polycondensation Reaction. Sustainability Directory. [Link]

  • Functional Aromatic Polyamides. MDPI. [Link]

  • Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique. ResearchGate. [Link]

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. [Link]

  • Effect of Lithium Chloride on Tuning the Reactivity of Pauson-Khand Reactions Catalyzed by Palladium-Tetramethylthiourea. Organic Chemistry Portal. [Link]

  • STEP-GROWTH (CONDENSATION) POLYMERIZATION. Mustansiriyah University. [Link]

  • Step-Growth Polymerization. The Gu Lab. [Link]

  • Step-growth polymerization. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]

  • POLYCONDENSATION. eGyanKosh. [Link]

  • Back-to-monomer recycling of polycondensation polymers: opportunities for chemicals and enzymes. Royal Society of Chemistry. [Link]

  • Formation of Polyamides. Save My Exams. [Link]

  • Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. ScienceDirect. [Link]

  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN. [Link]

  • (R,R)- AND (S,S)-1,2-DIPHENYL-1,2-ETHANEDIAMINE. Organic Syntheses. [Link]

  • How can we control the polycondensation(step growth) polymerization?. ResearchGate. [Link]

  • Process for the preparation of amino-1,3 benzenediol.
  • Spontaneous formation of polypeptides in the interfacial thin films of amphiphilic amino acid esters: acceleration of the polycondensation and control of the structure of resultant polymers. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. [Link]

  • Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. National Institutes of Health (NIH). [Link]

  • PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WIPO Patentscope. [Link]

  • Purification and separation of dicarboxylic acids.

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Troubleshooting low solubility of polyamides based on 4,6-diamino-1,3-benzenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges associated with polyamides derived from 4,6-diamino-1,3-benzenedicarboxylic acid (also referred to as 4,6-diaminoisophthalic acid). These polymers are typically high-performance precursors to polybenzazoles (like PBI), and their rigid-rod architecture presents unique processing hurdles.

Topic: Troubleshooting Low Solubility of Polyamides Based on 4,6-Diamino-1,3-Benzenedicarboxylic Acid Document ID: TS-PA-46DA-001 Status: Active Audience: Polymer Chemists, Materials Scientists, R&D Engineers

Part 1: The Solubility Paradox

Why is my polymer insoluble? Polyamides derived from 4,6-diamino-1,3-benzenedicarboxylic acid possess a "double threat" to solubility:

  • Rigid-Rod Architecture: The para- or meta-linked benzene rings stack efficiently, creating high crystallinity that solvents cannot easily penetrate.

  • Intra- and Intermolecular Hydrogen Bonding: The presence of pendant carboxylic acid groups (ortho to the amide linkages) creates strong hydrogen bond networks. While these groups are essential for post-polymerization cyclization (e.g., to form PBI), they act as "molecular glue" in the polyamide stage, causing premature precipitation.

Part 2: Troubleshooting Guide (Q&A)

Section A: Synthesis-Phase Issues

Q1: The reaction mixture turns cloudy and gels within minutes of adding the diacid chloride. Is the polymer crosslinked? Diagnosis: Likely not crosslinked, but physically aggregated. This is "premature precipitation" due to the rapid formation of hydrogen bonds as the chain grows. Corrective Action:

  • The Salt Defense: You must disrupt the hydrogen bonding network. Add anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to your amide solvent (NMP or DMAc) before polymerization.

    • Recommended Concentration: 3.0 – 6.0 wt% LiCl.

    • Protocol: Heat the solvent/salt mixture to 100°C under nitrogen to ensure complete dissolution and moisture removal before adding monomers.

  • Temperature Control: Lower the reaction temperature to 0°C – -10°C during the initial addition of acid chlorides to control kinetics, then slowly ramp to room temperature.

Q2: I am using the Yamazaki-Higashi phosphorylation method, but the yield is low and the product is an insoluble powder. Diagnosis: The phosphorylation complex (TPP/Pyridine) might be insufficient to maintain the growing chain in solution, or the "throw-out" solvent (methanol/water) was added too quickly, trapping impurities. Corrective Action:

  • Solvent Tuning: Switch to a mixture of NMP/Pyridine (4:1 v/v) containing 4 wt% LiCl.

  • Monomer Activation: Ensure the 4,6-diamino-1,3-benzenedicarboxylic acid is fully dissolved (often requires heating to 60-80°C with LiCl) before adding the condensing agents (TPP).

  • Stop-Point: Do not allow the reaction to proceed beyond the "opalescence" point without adding more solvent. If the solution becomes extremely viscous/turbid, dilute immediately with NMP containing LiCl.

Section B: Processing & Re-Dissolution

Q3: I dried my polymer in a vacuum oven, and now it won't re-dissolve in NMP, even with heat. Diagnosis: You have encountered "irreversible aggregation." Once these rigid-rod polymers are dried and the chains collapse into a crystalline lattice, re-solvation is thermodynamically unfavorable. Corrective Action:

  • Never Dry Completely: Store the polymer as a "dope" (concentrated solution) if possible.

  • The "Swelling" Protocol:

    • Soak the polymer powder in NMP/LiCl (5 wt%) for 24 hours at room temperature.

    • Heat to 100°C for 2-4 hours with vigorous stirring.

    • If that fails, add 1-2% concentrated sulfuric acid (H₂SO₄) to protonate the amide carbonyls (caution: this may cause degradation if prolonged).

Q4: Can I structurally modify the monomer to improve solubility without losing the high-performance properties? Diagnosis: Yes, symmetry breaking is the most effective strategy. Corrective Action:

  • Silylation: Use silylated diamines (e.g., N,N'-bis(trimethylsilyl)-4,6-diamino-1,3-benzenedicarboxylic acid). The bulky silyl groups disrupt packing and can be removed later.

  • Bulky Pendant Groups: Copolymerize with a bulky diamine (e.g., 4,4'-diamino-triphenylamine) to increase free volume.

Part 3: Experimental Protocols

Protocol A: Solubility Enhancement with Inorganic Salts

Standard method for stabilizing rigid-rod polyamides in aprotic solvents.

ComponentQuantityRole
Solvent NMP or DMAc (100 mL)Dispersion medium
Salt LiCl (anhydrous) (4.0 g)H-bond breaker / Solubilizer
Temperature 100°C (Dissolution), 25°C (Storage)Activation energy

Step-by-Step:

  • Drying: Dry LiCl in a vacuum oven at 150°C for 6 hours. It must be anhydrous.

  • Mixing: Add dried LiCl to NMP in a flame-dried flask under nitrogen.

  • Heating: Heat to 100°C with stirring until the salt is completely dissolved (solution should be clear).

  • Cooling: Cool to room temperature before adding any monomers.

  • Usage: Use this "Salt-NMP" stock solution for all polymerization and washing steps.

Protocol B: Yamazaki-Higashi Phosphorylation Polycondensation

Optimized for 4,6-diamino-1,3-benzenedicarboxylic acid derivatives.

  • Preparation: Charge a flask with NMP/LiCl (from Protocol A), Pyridine, and the diamine monomer.

  • Activation: Add Triphenyl Phosphite (TPP) (1.2 eq).

  • Reaction: Add the dicarboxylic acid comonomer. Heat to 100-110°C for 3 hours.

  • Observation: The solution should remain viscous and clear/opalescent. If precipitation occurs, add more NMP/LiCl immediately.

  • Precipitation: Pour the hot solution into a large excess of Methanol/Water (1:1).

  • Purification: Wash the fiber/powder in hot methanol to remove residual pyridine and TPP.

Part 4: Decision Logic & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Use this logic flow to diagnose precipitation issues during synthesis.

SolubilityLogic Start Start: Polymer Precipitates CheckPhase Is it during Synthesis or Re-dissolution? Start->CheckPhase Synth During Synthesis CheckPhase->Synth Rediss Re-dissolution (Dry Polymer) CheckPhase->Rediss CheckSalt Is LiCl/CaCl2 present > 4%? Synth->CheckSalt AddSalt Action: Add LiCl to 6 wt% Heat to 80°C CheckSalt->AddSalt No CheckMono Are monomers 100% dissolved before mixing? CheckSalt->CheckMono Yes PreSolve Action: Pre-dissolve monomers in salt-solvent mix CheckMono->PreSolve No CheckDry Was polymer dried > 100°C? Rediss->CheckDry Aggregated Diagnosis: Irreversible Aggregation (Crystallization) CheckDry->Aggregated Yes AcidSwell Action: Swell in NMP/LiCl or dissolve in H2SO4 Aggregated->AcidSwell

Caption: Decision tree for diagnosing and resolving precipitation events in rigid-rod polyamide synthesis.

Figure 2: Mechanism of Solubilization

Visualizing how LiCl prevents hydrogen bonding.

LiCl_Mechanism cluster_0 Without Salt cluster_1 With Salt (LiCl) Polymer Polyamide Chain (Aggregated) Complex Polymer-Li+ Complex (Soluble) Polymer->Complex Li+ coordinates to Carbonyl Oxygen LiCl Li+ / Cl- Ions LiCl->Complex Solvent NMP Molecules Solvent->Complex Solvates the Macro-Ion

Caption: Schematic representation of Lithium ions coordinating with amide carbonyls to disrupt intermolecular hydrogen bonding.

Part 5: Data Summary

Table 1: Solubility Profile of Poly(4,6-diamino-1,3-benzenedicarboxylic acid) Derivatives

Solvent SystemSolubility RatingNotes
NMP (Pure) Poor (-)Swells but rarely dissolves high MW polymer.
NMP + 5% LiCl Excellent (++)Standard system. Requires heating to 80°C to initiate.
DMAc + 5% LiCl Good (+)Alternative to NMP; slightly lower solvation power.
DMSO Fair (~)Only for low MW oligomers or specific copolymers.
H₂SO₄ (Conc.) Excellent (++)Dissolves fully due to protonation; used for viscosity testing.
THF / Chloroform Insoluble (--)Non-polar solvents are ineffective.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

  • Hsiao, S. H., & Chiou, Y. H. (2001). Synthesis and properties of new aromatic polyamides based on 4,4′-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry.

  • Garcia, J. M., Jones, F. C., & Jones, R. G. (2010). High-performance aromatic polyamides.[1][2][3] Progress in Polymer Science.

  • Lozano, A. E., et al. (2012). Amorphous Aromatic Polyamides and Polyimides.[3] IntechOpen.

Sources

Preventing degradation of 4,6-Diaminobenzene-1,3-dicarboxylic acid during polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Diaminobenzene-1,3-dicarboxylic acid in polymerization reactions. It addresses common challenges related to monomer degradation and offers troubleshooting strategies and preventative measures to ensure the synthesis of high-quality polymers.

Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues

This section is designed to help you navigate common problems encountered during the polymerization of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

Issue 1: My reaction mixture is turning a dark color (brown to black).

Q: What is causing the discoloration of my polymerization reaction?

A: The discoloration is a strong indicator of the oxidation of the aromatic diamine functional groups on your monomer. Aromatic amines are susceptible to oxidation, especially in the presence of oxygen and at elevated temperatures, which can lead to the formation of colored, quinone-like structures. These oxidized species can act as chain terminators or create cross-linked, insoluble byproducts, ultimately affecting the properties of your final polymer.

Troubleshooting Protocol:

  • Ensure a Scrupulously Inert Atmosphere:

    • Action: Purge your reaction vessel thoroughly with a high-purity inert gas (argon or nitrogen) before adding your reagents. Maintain a positive pressure of the inert gas throughout the entire polymerization process.

    • Causality: Removing molecular oxygen is the most critical step in preventing the oxidation of the electron-rich aromatic amine groups.

  • De-gas Your Solvent:

    • Action: Before use, de-gas the solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Causality: Solvents can dissolve a significant amount of oxygen, which can then participate in oxidative side reactions.

  • Consider an Antioxidant:

    • Action: In some formulations, the addition of a small amount of an antioxidant, such as sodium hypophosphite (NaH2PO2) or triphenyl phosphite, can be beneficial.[1]

    • Causality: These agents act as oxygen scavengers or can reduce any oxidized species that may form, thus protecting the monomer.

  • Evaluate Monomer Purity:

    • Action: Ensure the 4,6-Diaminobenzene-1,3-dicarboxylic acid monomer is of high purity and has not been previously exposed to air or light for extended periods. If the solid monomer itself is discolored, it may need to be purified.

    • Causality: Impurities or already oxidized monomer will introduce color into the reaction from the start.

Issue 2: The molecular weight of my polymer is consistently low.

Q: Why am I unable to achieve a high molecular weight polymer?

A: Low molecular weight is often a consequence of two primary degradation pathways: decarboxylation of the carboxylic acid groups or oxidation of the amine groups. Both processes disrupt the 1:1 stoichiometry required for successful step-growth polymerization.

Troubleshooting Protocol:

  • Optimize Reaction Temperature:

    • Action: Carefully control the polymerization temperature. Aromatic dicarboxylic acids can undergo decarboxylation at elevated temperatures, typically in the range of 200-300°C.[2] Consider a staged heating profile, starting at a lower temperature to initiate oligomerization and then gradually increasing it to drive the reaction to completion.[1]

    • Causality: Decarboxylation results in the loss of a carboxyl group as CO2, which means the monomer can no longer participate in chain growth at that end, effectively capping the polymer chain.

  • Implement Measures to Prevent Oxidation:

    • Action: Follow all the steps outlined in "Issue 1" to prevent oxidation.

    • Causality: Oxidized amine groups are no longer able to react with carboxylic acid groups to form an amide bond, leading to chain termination.

  • Consider the Polymerization Method:

    • Action: If using a high-temperature melt or bulk polymerization, the risk of decarboxylation is higher. A lower-temperature solution polymerization method, such as the Yamazaki-Higashi phosphorylation reaction, might be more suitable. This method uses activating agents like triphenyl phosphite and can often be carried out at temperatures around 100-120°C.[3]

    • Causality: Lowering the reaction temperature significantly reduces the rate of thermally induced degradation reactions like decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 4,6-Diaminobenzene-1,3-dicarboxylic acid during polymerization?

A: There are two primary degradation pathways to be concerned with:

  • Oxidation of the Diamine: The two amino groups on the benzene ring are electron-donating, making the aromatic ring highly susceptible to oxidation. This can be initiated by residual oxygen, metallic impurities, or high temperatures. The oxidation can lead to the formation of quinone-imine structures, which are highly colored and can lead to unwanted cross-linking.

  • Decarboxylation of the Dicarboxylic Acid: At high temperatures, the carboxylic acid groups can be eliminated as carbon dioxide (CO2).[4] This process is often irreversible and leads to a loss of functionality, which is detrimental to achieving high molecular weight polymers. Aromatic carboxylic acids are generally more prone to decarboxylation than their aliphatic counterparts.[4]

Q2: How should I properly store and handle 4,6-Diaminobenzene-1,3-dicarboxylic acid?

A: Given its susceptibility to oxidation, proper storage and handling are crucial:

  • Storage: Store the monomer in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place to minimize thermal degradation and photo-oxidation.

  • Handling: When weighing and transferring the monomer, do so in a glove box or under a blanket of inert gas if possible. Minimize its exposure to ambient air and light.

Q3: What are the ideal starting conditions for the polymerization of this monomer?

A: The ideal conditions will depend on the co-monomer and the desired polymer properties. However, a good starting point for a solution polymerization to minimize degradation would be:

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the diamine groups.
Solvent Anhydrous, polar aprotic (e.g., NMP, DMAc)Good solubility for aromatic polyamides. Must be de-gassed.
Temperature 100-120°C (for phosphorylation method)Low enough to minimize decarboxylation.
Additives LiCl or CaCl2To improve polymer solubility and prevent precipitation.[5]
Activating Agent Triphenyl phosphite (for phosphorylation)Activates the carboxylic acid groups for reaction at lower temperatures.[3]

Q4: Which analytical techniques can be used to assess monomer degradation?

A: Several techniques can be employed to check the purity of your monomer and detect degradation products in your polymer:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the monomer and can be used to quantify any degradation products. Derivatization may be necessary for sensitive detection of the dicarboxylic acid.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for identifying and quantifying dicarboxylic acids and their degradation byproducts.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of monomer functional groups (N-H and O-H stretches) and the appearance of the amide bond in the polymer. It can also provide clues to degradation, such as the appearance of quinone-related peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the monomer and the final polymer, and may reveal the presence of side products resulting from degradation.

Visualizing Degradation and Troubleshooting

Below are diagrams to help visualize the potential degradation pathways and the troubleshooting workflow.

Monomer 4,6-Diaminobenzene-1,3-dicarboxylic acid Oxidation Oxidation (O2, Heat, Metal Ions) Monomer->Oxidation Decarboxylation Decarboxylation (High Temperature) Monomer->Decarboxylation Polymerization Successful Polymerization Monomer->Polymerization OxidizedProduct Quinone-like Structures (Colored Byproducts) Oxidation->OxidizedProduct DecarboxylatedProduct Loss of -COOH Group Decarboxylation->DecarboxylatedProduct BadPolymer Low MW / Cross-linked / Colored Polymer OxidizedProduct->BadPolymer DecarboxylatedProduct->BadPolymer GoodPolymer High Molecular Weight Polymer Polymerization->GoodPolymer

Caption: Primary degradation pathways of the monomer.

Start Polymerization Issue Observed Discoloration Is the reaction mixture dark? Start->Discoloration LowMW Is the molecular weight low? Discoloration->LowMW No OxidationCheck Suspect Oxidation - Check for O2 leaks - De-gas solvent - Use antioxidant Discoloration->OxidationCheck Yes DecarboxylationCheck Suspect Decarboxylation - Lower reaction temperature - Use staged heating LowMW->DecarboxylationCheck Yes Success Problem Resolved LowMW->Success No OxidationCheck->LowMW BothCheck Suspect Both Oxidation & Decarboxylation - Implement all checks DecarboxylationCheck->BothCheck If still low MW DecarboxylationCheck->Success BothCheck->Success

Caption: Troubleshooting workflow for polymerization issues.

References

  • Google Patents.

  • Journal of Polymer Science Part A: Polymer Chemistry.

  • ACS Omega.

  • A-Level Chemistry.

  • Science.gov.

  • Sparkl.

  • YouTube.

  • LCGC International.

  • ResearchGate.

  • Benchchem.

  • PubMed.

  • Google Patents.

  • Save My Exams.

  • Sigma-Aldrich.

  • I.R.I.S.

  • ChemistryOpen.

  • LNEYA Industrial Chillers Manufacturer.

  • SciSpace.

  • Chemrevise.

  • ScienceDirect.

  • ScienceDirect.

  • Organic Chemistry Portal.

  • ResearchGate.

  • savvy-chemist.

  • ResearchGate.

  • Wikipedia.

  • ChemScene.

  • Rasayan Journal of Chemistry.

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Impact of monomer purity on the properties of polyamides from 4,6-Diaminobenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polyamides from 4,6-Diaminobenzene-1,3-dicarboxylic Acid

A Guide for Researchers on the Critical Impact of Monomer Purity

Welcome to the technical support resource for the synthesis and characterization of polyamides derived from 4,6-diaminobenzene-1,3-dicarboxylic acid. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that researchers face, particularly those stemming from monomer quality. High-performance aromatic polyamides are notoriously sensitive to precursor purity; even trace impurities can have a dramatic, negative impact on the final polymer's properties.

This center is structured to help you diagnose experimental issues, understand the underlying chemical principles, and implement robust solutions to achieve high-quality, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the polymerization of 4,6-diaminobenzene-1,3-dicarboxylic acid.

Q1: Why is the molecular weight of my polyamide consistently low, resulting in brittle films or fibers?

A1: Low molecular weight is the most frequent issue and almost always traces back to impurities in the monomer. In a step-growth polycondensation, achieving a high degree of polymerization requires extremely high conversion rates (>99.5%) and near-perfect stoichiometric balance of functional groups.[1][2] For a self-condensing monomer like 4,6-diaminobenzene-1,3-dicarboxylic acid, the stoichiometry is inherently balanced. Therefore, the introduction of monofunctional impurities is the most likely culprit. These molecules react with a growing polymer chain on one end but present a non-reactive group on their other end, effectively "capping" the chain and halting its growth.[3]

Q2: The final polymer is dark brown or black, not the expected pale yellow. What causes this discoloration?

A2: Aromatic amines are highly susceptible to oxidation, especially at the elevated temperatures required for polycondensation.[4] If your reaction is not conducted under a strictly inert atmosphere (high-purity nitrogen or argon), oxygen can oxidize the amine moieties, leading to colored degradation products. Another common cause is the presence of residual nitro-aromatic compounds from the monomer synthesis (e.g., incompletely reduced precursors), which can degrade and color the polymer at high temperatures.

Q3: My reaction mixture turned into an insoluble gel before reaching high conversion. What happened?

A3: Unintended gelation is a sign of cross-linking. This is typically caused by the presence of trifunctional or higher-functionality impurities in your monomer stock. For example, an impurity with three reactive groups (amine or carboxylic acid) can connect three different polymer chains, leading to the formation of an infinite network, or gel. Certain side reactions at very high temperatures can also lead to branching and eventual gelation.[5]

Q4: What are the most probable impurities in 4,6-diaminobenzene-1,3-dicarboxylic acid, and how can I detect them?

A4: The impurity profile depends on the synthetic route used to create the monomer. A common route for similar compounds involves nitration followed by catalytic hydrogenation.[6][7]

  • Potential Impurities:

    • Monofunctional: Partially-reduced species (e.g., 4-amino-6-nitro-1,3-dicarboxylic acid) or products of decarboxylation.

    • Isomeric: Other diaminobenzene dicarboxylic acid isomers formed during the nitration step.

    • Precursors: Unreacted dinitro or nitro-sulfonic acid precursors.[7]

    • Inorganic Salts: Residual catalysts or salts from pH adjustments during purification.

  • Detection Methods:

    • ¹H and ¹³C NMR: Excellent for identifying and quantifying organic impurities, especially isomers.

    • HPLC/LC-MS: Highly sensitive for detecting trace amounts of organic byproducts.

    • FTIR: Useful for confirming the absence of precursor functional groups like nitro groups (-NO₂).

    • Elemental Analysis: Can detect unexpected elements, pointing to inorganic contaminants.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Molecular Weight

Symptom: The polymer has a low inherent viscosity (e.g., < 0.5 dL/g in a suitable solvent), precipitates prematurely from the reaction solution, or forms brittle films.

Causality Analysis: The Carothers equation dictates that even a 1% molar imbalance of reactive end-groups can limit the degree of polymerization to around 100, which is often insufficient for good mechanical properties.[2] Monofunctional impurities are the primary cause of this imbalance in a self-condensation reaction.

G cluster_0 Root Cause Analysis cluster_1 Troubleshooting Workflow Low_MW Low Molecular Weight/ Brittle Polymer Impurity Monofunctional Impurity Present Incomplete_Rxn Incomplete Reaction (Temp/Time) Side_Rxn Side Reactions (e.g., Decarboxylation) Start Start: Low MW Observed Analyze Analyze Monomer Purity (HPLC, NMR, Titration) Pure Purity > 99.8%? Purify Purify Monomer (See Protocol 2) Optimize Optimize Reaction (Temp/Time/Catalyst) End Achieve High MW Polymer

Troubleshooting & Validation Steps:

  • Quantify Monomer Purity: Before any polymerization, rigorously assess the purity of your 4,6-diaminobenzene-1,3-dicarboxylic acid.

    • Action: Perform quantitative ¹H NMR (qNMR) using a high-purity internal standard to determine the exact molar percentage of your monomer.

    • Validation: The monomer purity should be ≥ 99.8% for achieving high molecular weight.

  • Identify and Remove Impurities: If purity is insufficient, purification is mandatory.

    • Action: Use the Recrystallization Protocol (see Part 3). For this monomer, a mixed solvent system like N,N-Dimethylacetamide (DMAc)/water or Dimethyl Sulfoxide (DMSO)/water is a good starting point.

    • Validation: After purification, re-analyze purity via HPLC and NMR. The impurity peaks should be significantly reduced or eliminated.

  • Optimize Polymerization Conditions: If the monomer is pure, the reaction conditions may be suboptimal.

    • Action: For direct polycondensation, ensure the temperature is high enough to facilitate amide bond formation and, crucially, to drive off the water byproduct. A typical profile might involve a stepwise increase to 180-220°C.[4]

    • Validation: Track the reaction progress by measuring the viscosity of the reaction mixture (if possible) or by taking small aliquots over time and measuring the inherent viscosity of the polymer. The viscosity should plateau as the reaction reaches completion.

Data Summary: Impact of Impurity Type on Polyamide Properties
Impurity TypePrimary EffectImpact on Molecular WeightImpact on Thermal Stability (Tg, Td)Impact on Mechanical Properties
Monofunctional Chain TerminationDrastically Reduces Minor decreaseBecomes brittle, poor film-former
Trifunctional Cross-linkingLeads to gelation (infinite MW)Appears higher post-gelation, but material is unusableInfusible, insoluble, brittle solid
Inert/Unreactive PlasticizationReducesLowers Tg Softer, lower modulus and strength
Residual Nitro-Compound Degradation TriggerReducesSignificantly Lowers Td Poor strength, brittle

Part 3: Key Experimental Protocols

Protocol 1: Monomer Purity Assessment by Acid-Base Titration

This protocol validates the total acidic and basic functional group content, providing a measure of overall purity and detecting impurities that alter the expected functional group ratio.

  • Prepare Samples: Accurately weigh ~100-150 mg of the monomer into three separate 250 mL Erlenmeyer flasks.

  • Titration of Carboxylic Groups:

    • Dissolve the monomer in 50 mL of a suitable solvent (e.g., DMSO or DMAc).

    • Add 3-4 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M tetrabutylammonium hydroxide (TBAH) in methanol until a stable pink endpoint is reached.

    • Record the volume of titrant used.

  • Titration of Amine Groups:

    • Dissolve the monomer in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with standardized 0.1 M perchloric acid in acetic acid until the color changes from violet to blue-green.

    • Record the volume of titrant used.

  • Calculate Purity: The equivalent weight calculated from each titration should match the theoretical equivalent weight of the monomer (Molecular Weight / 2 for each functional group type). A discrepancy indicates the presence of impurities.

Protocol 2: Purification of Monomer by Recrystallization

This procedure removes most organic and inorganic impurities by leveraging differences in solubility.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the monomer is sparingly soluble at room temperature but highly soluble when hot (e.g., DMAc/water).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude monomer and the minimum amount of hot "good" solvent (e.g., DMAc) to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat. If using a solvent pair, slowly add the "poor" solvent (e.g., water) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent or another appropriate solvent like cold ethanol.

  • Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove all residual solvent. Confirm dryness by TGA.

Protocol 3: Direct Polycondensation via the Yamazaki-Higashi Method

This is a reliable method for synthesizing aromatic polyamides in the lab, avoiding the need for highly reactive acid chlorides.[8]

  • Reactor Setup: Flame-dry a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and an outlet.

  • Charge Reagents: Under a positive flow of N₂, charge the flask with the purified 4,6-diaminobenzene-1,3-dicarboxylic acid monomer, anhydrous calcium chloride (CaCl₂), and N-methyl-2-pyrrolidone (NMP) as the solvent. Stir to dissolve.

  • Add Condensing Agents: Add pyridine and triphenyl phosphite (TPP) to the mixture.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The solution will become increasingly viscous as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent like methanol with vigorous stirring. The polyamide will precipitate.

  • Isolation: Collect the polymer by filtration. Purify it by washing thoroughly with hot water and methanol to remove residual salts and solvent.

  • Drying: Dry the final polymer under vacuum at 120-150°C for 24 hours.

G Chain Growing Polyamide Chain ~~~-NH-Ar-CO-NH-Ar-COOH Terminated_Chain Terminated (Capped) Chain ~~~-NH-Ar-CO-NH-Ar-CO-NH-Ar'-(COOH)₂ (No reactive amine group) Chain->Terminated_Chain Impurity Monofunctional Impurity (e.g., 3,5-dicarboxyaniline) H₂N-Ar'-(COOH)₂ Impurity->Terminated_Chain Reacts with chain end

References

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]

  • Functional Aromatic Polyamides. MDPI. [Link]

  • Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]

  • Functional Aromatic Polyamides. National Institutes of Health (NIH). [Link]

  • Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkl. [Link]

  • Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry (RSC Publishing). [Link]

  • Aliphatic and Aromatic Polyamides. University of Genoa. [Link]

  • Polyamide Syntheses. ResearchGate. [Link]

  • Is stoichiometric imbalance in polymerization important if the process has an evaporation step? Chemistry Stack Exchange. [Link]

  • Effect of Molecular Structure Change on the Melt Rheological Properties of a Polyamide (Nylon 6). ACS Omega. [Link]

  • Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. MDPI. [Link]

  • Synthesis of 4,6-diaminoresorcinol.
  • Process for the preparation of 4,6-diaminoresorcin.

Sources

Controlling the crystallinity of MOFs synthesized with 4,6-diamino-isophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and crystallinity control of Metal-Organic Frameworks (MOFs) using 4,6-diamino-isophthalic acid (H₂daip) .

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific structural failures (amorphous phases, pore collapse, or polycrystallinity).

Core Mechanistic Insight: The "Ortho-Chelation" Trap

Before troubleshooting, you must understand why this ligand fails. Unlike simple isophthalic acid, H₂daip possesses two amino groups positioned ortho to the carboxylic acid groups (positions 4 and 6 relative to 1,3-carboxylates).

  • The Problem: In neutral or basic solutions, the amino nitrogen and the carboxylate oxygen can simultaneously bind to a single metal ion, forming a stable chelate ring. This "caps" the metal nodes, preventing the formation of the continuous bridging struts required for 3D framework growth.

  • The Result: Rapid precipitation of amorphous coordination polymers or discrete molecular complexes rather than extended porous crystals.

  • The Fix: You must decouple the amine reactivity from the carboxylate assembly. This is primarily achieved through Acid Modulation (protonating the amine) and Solvothermal Kinetic Control .

Troubleshooting Guide (Q&A Format)

Issue A: "My product is a rapid-forming amorphous powder with no X-ray diffraction peaks."

Diagnosis: Uncontrolled Nucleation / Competitive N-Coordination. The amino groups are coordinating to the metal centers faster than the carboxylate bridges can organize.

Solution Protocol:

  • Introduce an Acid Modulator: Add Acetic Acid or Formic Acid to your precursor solution.

    • Mechanism:[1][2] The acid lowers the pH, protonating the amino groups (-NH₂

      
       -NH₃⁺). A protonated amine cannot coordinate to the metal. This forces the metal to interact only with the carboxylates, promoting the correct topology.
      
    • Ratio: Start with a molar ratio of 30:1 (Modulator:Ligand) .

  • Switch Solvent System: If using pure DMF, switch to DMF:Ethanol (2:1) .

    • Reasoning: Alcohol cosolvents often reduce the solubility of the kinetic product, allowing the thermodynamic crystal phase to nucleate more slowly.

Issue B: "I get crystals, but they turn black/brown upon heating."

Diagnosis: Oxidative Degradation of Amino Groups. Amino-functionalized linkers are sensitive to oxidation at high solvothermal temperatures (


C), especially in the presence of redox-active metals (Cu, Fe).

Solution Protocol:

  • Lower Synthesis Temperature: Cap your synthesis at 85–100^\circ C . H₂daip is thermally fragile compared to unfunctionalized linkers.

  • Inert Atmosphere: Purge your solvothermal autoclave or glass vial with Argon or N₂ for 5 minutes before sealing.

  • Solvent Degassing: Freeze-pump-thaw your DMF to remove dissolved oxygen, which catalyzes amine oxidation.

Issue C: "The PXRD looks good, but the surface area (BET) is near zero."

Diagnosis: Pore Collapse or Pore Blocking. The amino groups can hydrogen bond with solvent molecules or unreacted metal salts, trapping them in the pores. Upon vacuum drying, the strong capillary forces collapse the framework.

Solution Protocol:

  • Solvent Exchange: Do not dry directly from DMF. Exchange the crystals with Methanol or Acetone (3x daily for 3 days). These solvents have lower surface tension.

  • Activation Method: Use Supercritical CO₂ (scCO₂) drying instead of thermal vacuum drying.

    • Why: scCO₂ eliminates the liquid-gas interface, preventing the capillary stress that crushes the fragile amino-functionalized pores.

Experimental Protocol: The "High-Crystallinity" Workflow

This protocol is optimized for a Zn(II)-H₂daip system (a common testbed), but the principles apply to Cu and Zr nodes.

Materials
  • Ligand: 4,6-diamino-isophthalic acid (H₂daip)

  • Metal Source:

    
    
    
  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol

  • Modulator: Glacial Acetic Acid

Step-by-Step Methodology
StepActionTechnical Note
1. Pre-Dissolution Dissolve 0.5 mmol H₂daip in 10 mL DMF. Sonicate for 10 mins.Ensure complete dissolution. If cloudy, heat gently to 40°C.
2. Modulation Add 1.0 mL Glacial Acetic Acid to the ligand solution. Stir for 5 mins.CRITICAL: This protonates the amines (-NH₃⁺) before metal contact.
3. Metal Addition Dissolve 1.0 mmol Zn salt in 5 mL Ethanol. Add dropwise to ligand solution.Dropwise addition prevents local supersaturation and immediate amorphous precipitation.
4. Crystallization Seal in a Teflon-lined autoclave. Heat at 90°C for 48 hours .Low temp protects amines. Long time allows thermodynamic correction.
5. Harvesting Cool to RT over 6 hours. Filter and wash with DMF.Slow cooling prevents thermal shock cracking of crystals.
6. Activation Exchange with Methanol (3 days). Dry under dynamic vacuum at 60°C (or scCO₂).Avoid high-temp activation (>100°C) which can crosslink amines.

Visualizing the Synthesis Logic

The following diagram illustrates the "Tug-of-War" between the kinetic trap (amorphous) and the thermodynamic goal (crystalline), controlled by pH modulation.

MOF_Crystallinity_Control Start H2daip + Metal Salt Condition_Neutral Neutral/Basic pH (No Modulator) Start->Condition_Neutral Standard Mix Condition_Acidic Acidic pH (Acetic Acid Added) Start->Condition_Acidic Modulation Strategy Mechanism_Fail Amine Deprotonated (-NH2) Chelates Metal Node Condition_Neutral->Mechanism_Fail Fast N-Metal Bond Mechanism_Success Amine Protonated (-NH3+) Cannot Bind Metal Condition_Acidic->Mechanism_Success N-Metal Blocked Result_Fail Amorphous Precipitate (Kinetic Trap) Mechanism_Fail->Result_Fail Result_Success Crystalline MOF (Thermodynamic Product) Mechanism_Success->Result_Success Slow Carboxylate Assembly

Caption: The "Modulation Pathway" (Green) prevents the ortho-amino group from acting as a competitive inhibitor, forcing the formation of the crystalline framework.

Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures rapidly.

Troubleshooting_Flow Problem Synthesis Failure Check_XRD Check PXRD Pattern Problem->Check_XRD Amorphous No Peaks / Broad Hump Check_XRD->Amorphous Crystalline Sharp Peaks Check_XRD->Crystalline Action_Mod Increase Acid Modulator (Slow Nucleation) Amorphous->Action_Mod Check_Color Check Color Crystalline->Check_Color Dark Dark/Black Check_Color->Dark Correct Yellow/Clear Check_Color->Correct Action_Temp Reduce Temp (<100C) Use Inert Gas Dark->Action_Temp Check_BET Check Surface Area Correct->Check_BET Low_SA Low Surface Area Check_BET->Low_SA Action_Act Use scCO2 Activation Solvent Exchange Low_SA->Action_Act

Caption: Diagnostic workflow for isolating the root cause of H₂daip MOF synthesis failures.

References

  • Modulation in Amino-MOFs: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macro." Chemistry – A European Journal, 2011. Link

  • Amino-Ligand Crystallization: Ahnfeldt, T., et al. "Synthesis and modification of a functionalized 3D MOF based on 2-aminoterephthalic acid." Inorganic Chemistry, 2009. Link

  • Activation of Fragile MOFs: Mondal, S., et al. "Stability and Activation of Metal-Organic Frameworks." Chemical Reviews, 2023. Link

  • Isophthalic Acid MOF Topologies: Li, B., et al. "A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid."[3] CrystEngComm, 2013. Link

Sources

Technical Support Center: Reducing Defects in Polymer Films from 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polymer films derived from 4,6-diaminobenzene-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and processing of these specialized aromatic polyamide films. The inherent rigidity and strong intermolecular hydrogen bonding of these polymers, while providing exceptional thermal and mechanical properties, also present unique challenges in achieving defect-free films.[1][2] This resource provides in-depth, experience-driven solutions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Film Defects

This section addresses specific defects observed during the preparation of polymer films from 4,6-diaminobenzene-1,3-dicarboxylic acid. Each issue is analyzed from cause to solution, providing a clear path to resolution.

Issue 1: Brittle or Cracked Films

Symptoms: The cast film is fragile, cracks easily upon handling, or shatters during removal from the substrate.

Probable Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Low Molecular Weight Polymer In polycondensation, achieving a high degree of polymerization is crucial for good mechanical properties.[3][4] Insufficient reaction time, impure monomers, or an imbalanced stoichiometry can lead to shorter polymer chains, resulting in a brittle material.[3][5][6]1. Verify Monomer Purity: Impurities can terminate chain growth.[3][4] Recrystallize both 4,6-diaminobenzene-1,3-dicarboxylic acid and the corresponding diacid chloride to a purity of >99.5%.[7][8] 2. Ensure Stoichiometric Balance: Precisely weigh monomers to ensure a near-perfect 1:1 molar ratio of amine to acid chloride groups.[5] 3. Extend Reaction Time/Increase Temperature: Allow the polycondensation reaction to proceed for a longer duration or at a slightly elevated temperature (within the polymer's stability range) to drive the reaction to a higher conversion.[6]
Residual Solvent Trapped solvent molecules can disrupt interchain hydrogen bonding, acting as a plasticizer and paradoxically leading to stress points that cause brittleness upon complete drying.[9]1. Implement a Staged Curing Protocol: Cure the film in stages at progressively higher temperatures under vacuum to facilitate gradual solvent removal. A typical protocol might be: 80°C for 2 hours, 120°C for 2 hours, and finally 180-200°C for 1-2 hours.[10] 2. Choose an Appropriate Solvent: Use a high-boiling point, aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to ensure good polymer solubility and facilitate controlled evaporation.[1][2]
High Internal Stress Rapid solvent evaporation or a significant mismatch in the coefficient of thermal expansion (CTE) between the polymer film and the substrate can induce high internal stresses, leading to cracking.[11]1. Control Solvent Evaporation Rate: Cast the film in a controlled environment (e.g., a nitrogen-purged glovebox with controlled solvent vapor pressure) to slow down evaporation.[12] 2. Select a Suitable Substrate: If possible, use a substrate with a CTE closer to that of the aromatic polyamide.
Issue 2: Opaque or Hazy Films

Symptoms: The film lacks optical clarity and appears milky or cloudy.

Probable Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Polymer Precipitation/Aggregation If the polymer is not fully dissolved or if a "poor" solvent is used, the polymer chains can aggregate in solution, leading to light scattering and opacity in the final film.[9]1. Ensure Complete Dissolution: Gently heat the polymer solution and stir until it is completely clear. 2. Use a "Good" Solvent: Employ solvents like DMAc or NMP where the polymer exhibits high solubility.[1][2] 3. Filter the Polymer Solution: Before casting, filter the solution through a 0.45 µm or 1 µm PTFE filter to remove any undissolved particles or gels.[13][14]
Moisture Contamination Water is a non-solvent for these aromatic polyamides and can induce precipitation. Moisture in the resin, solvent, or atmosphere can lead to hazy films.[15][16]1. Dry Monomers and Solvents: Thoroughly dry all monomers and use anhydrous solvents. 2. Work in a Dry Environment: Conduct the polymerization and film casting in a dry nitrogen atmosphere or a glovebox.[16]
Crystallinity While generally amorphous, certain processing conditions can induce localized crystallinity, which scatters light.[17]1. Rapid Cooling (Quenching): After thermal curing, rapidly cool the film to room temperature to minimize the time available for crystal formation.
Issue 3: Pinholes and Bubbles

Symptoms: The film contains small holes or trapped gas bubbles.

Probable Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Trapped Air/Gas Air can be introduced during the mixing of the polymer solution. Volatilization of low-boiling point impurities or byproducts during curing can also form bubbles.[10]1. Degas the Polymer Solution: Before casting, degas the polymer solution by applying a gentle vacuum or by letting it stand.[10] 2. Use a Staged Curing Process: A gradual increase in temperature allows dissolved gases and residual solvent to escape before the film becomes too viscous.[10]
Particulate Contamination Dust or other foreign particles on the substrate or in the polymer solution can create voids in the film.[15]1. Clean the Substrate Meticulously: Thoroughly clean the casting substrate with appropriate solvents and dry it in a dust-free environment. 2. Filter the Polymer Solution: As mentioned previously, filtering the polymer solution is critical to remove particulate matter.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal monomer purity required for synthesizing high-quality polymer films?

A1: For successful polycondensation and to achieve a high molecular weight, which is essential for good mechanical properties, a monomer purity of at least 99.5% is highly recommended.[3] Impurities, even in small amounts, can act as chain terminators, drastically reducing the final molecular weight of the polymer.[3][4] Techniques like recrystallization are crucial for achieving this level of purity.[7][8]

Q2: How does the choice of solvent affect the final film properties?

A2: The solvent plays a critical role in determining the morphology and quality of the cast film. A "good" solvent, in which the polymer chains are well-solvated and extended, will lead to a denser and more uniform film structure.[9] Conversely, a "poor" solvent can cause the polymer chains to aggregate, resulting in a porous and potentially opaque film.[9] For aromatic polyamides derived from 4,6-diaminobenzene-1,3-dicarboxylic acid, polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are generally preferred due to their excellent solvating power for this class of polymers.[1][2] The solvent's boiling point also influences the rate of evaporation, which can affect internal stress and surface morphology.[18]

Q3: Can I improve the mechanical strength of my films post-casting?

A3: Yes, mechanical properties can often be enhanced through post-processing techniques. Uniaxial or biaxial stretching of the film at a temperature above its glass transition temperature can align the polymer chains, leading to a significant increase in tensile strength and modulus in the direction of the stretch.[17][19]

Q4: My polymer won't fully dissolve, even in DMAc. What can I do?

A4: Incomplete dissolution is often a sign of either extremely high molecular weight or some degree of cross-linking. First, ensure there are no impurities in your monomers that could be causing side reactions. If the polymer is of the correct linear structure, gentle heating (e.g., to 50-60°C) with continuous stirring can aid dissolution. Be patient, as high molecular weight aromatic polyamides can take a significant amount of time to fully dissolve. If the issue persists, it may be necessary to revisit the polymerization conditions to control the molecular weight.

Experimental Protocols & Visualizations

Protocol 1: Low-Temperature Solution Polycondensation

This protocol describes a standard method for synthesizing the aromatic polyamide.

  • Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the purified 4,6-diaminobenzene-1,3-dicarboxylic acid-derived diamine in anhydrous DMAc.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Chloride Addition: Slowly add an equimolar amount of the purified diacid chloride to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. The solution will become highly viscous.

  • Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Washing & Drying: Thoroughly wash the precipitated polymer with methanol and water to remove unreacted monomers and salts. Dry the polymer under vacuum at 80-100°C until a constant weight is achieved.

Diagram: Troubleshooting Logic for Film Defects

DefectsTroubleshooting Start Film Defect Observed Brittle Brittle/Cracked Film Start->Brittle Opaque Opaque/Hazy Film Start->Opaque Pinholes Pinholes/Bubbles Start->Pinholes LowMW Low Molecular Weight Brittle->LowMW Cause Solvent Residual Solvent Brittle->Solvent Cause Stress High Internal Stress Brittle->Stress Cause Precipitation Polymer Aggregation Opaque->Precipitation Cause Moisture Moisture Contamination Opaque->Moisture Cause Crystallinity Crystallinity Opaque->Crystallinity Cause Air Trapped Air/Gas Pinholes->Air Cause Particles Particulate Contamination Pinholes->Particles Cause PurifyMonomers Purify & Balance Monomers LowMW->PurifyMonomers Solution StagedCure Implement Staged Curing Solvent->StagedCure Solution ControlEvap Control Evaporation Stress->ControlEvap Solution FilterSolution Filter Polymer Solution Precipitation->FilterSolution Solution DryReagents Use Anhydrous Reagents Moisture->DryReagents Solution Crystallinity->ControlEvap Solution DegasSolution Degas Polymer Solution Air->DegasSolution Solution Particles->FilterSolution Solution

Caption: A logical workflow for diagnosing and resolving common polymer film defects.

References

  • Davis-Standard. (2020, April 13). Cast Film Troubleshooting Tips. Retrieved from Davis-Standard website: [Link]

  • Tolan, M., et al. (2001, January 25). Solvent-Induced Surface Morphology of Thin Polymer Films. ACS Publications. [Link]

  • Lopes, C., et al. (n.d.). Functional Aromatic Polyamides. PMC - NIH. [Link]

  • Scribd. (n.d.). Troubleshooting Guide 1. Retrieved from Scribd: [Link]

  • ResearchGate. (n.d.). Ultrafiltration for fractionation of polymer solutions. Retrieved from ResearchGate: [Link]

  • Stolz, S., et al. (n.d.). Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. PMC - NIH. [Link]

  • SciSpace. (2016, November 18). Effect of solvents on the morphology of PMMA films fabricated by spin-coating. [Link]

  • MDPI. (2022, September 27). Polymeric Materials and Microfabrication Techniques for Liquid Filtration Membranes. [Link]

  • Hansen, E., & Schilling, M. (n.d.). The effects of solvents on the physical properties and adhesion of thermoplastic polymers. Objects Specialty Group Postprints - Cultural Heritage. [Link]

  • Royal Society of Chemistry. (n.d.). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. [Link]

  • GSmach. (n.d.). Troubleshooting Guide for Cast Film and Sheet Extrusion. Retrieved from GSmach website: [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). Monomer Selection Strategies for Custom Polymer Synthesis. [Link]

  • ResearchGate. (2023, October 8). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. [Link]

  • Kumar Process Consultants. (n.d.). Polymer-based Filtration Systems. Retrieved from Kumar Process Consultants website: [Link]

  • MDPI. (2024, February 20). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. [Link]

  • Lifestyle → Sustainability Directory. (2025, October 24). Polycondensation Reaction. [Link]

  • Bajaj Masterbatch. (2026, February 13). Cast PP Films Troubleshooting guide. [Link]

  • LCGC International. (n.d.). Sample Preparation in Liquid Chromatography Filtration of Polymer Solutions and Carbon Black Removal Prior to a GPC Analysis. [Link]

  • International Filtration News. (2024, February 2). Solutions for Filtering Polymers. [Link]

  • Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Retrieved from Farabi University website: [Link]

  • ResearchGate. (n.d.). Importance of monomer purity for REMP. Retrieved from ResearchGate: [Link]

  • Semantic Scholar. (2020, August 10). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. [Link]

  • MDPI. (2022, November 8). The Structural Evolution and Mechanical Properties of Semi-Aromatic Polyamide 12T after Stretching. [Link]

  • GSmach. (2024, September 26). Cast Film Extrusion Troubleshooting and Operation Tips. [Link]

  • ResearchGate. (n.d.). Properties of Aramid Films and Papers. Retrieved from ResearchGate: [Link]

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  • PMC. (2016, February 26). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). [Link]

  • DTIC. (n.d.). A New Procedure for the Application and Curing of Polyimide Film on Gold Coated Silicon Wafers. [Link]

  • PMC. (n.d.). Linear versus Nonlinear Aromatic Polyamides: The Role of Backbone Geometry in Thin Film Salt Exclusion Membranes. [Link]

  • PMC. (2024, November 26). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. [Link]

  • Taylor & Francis Online. (2020, October 13). Condensation (Step-Reaction) Polymerization. [Link]

  • MDPI. (2024, February 22). An Intrinsically Transparent Polyamide Film with Superior Toughness and Great Optical Performance. [Link]

  • ResearchGate. (2018, June 15). (PDF) Aromatic Polyamides. [Link]

  • MDPI. (2025, December 15). Structural Defects and Processing Limitations for Polymer Film Blowing Applications: A Comprehensive Review of Conventional and Emerging Sustainable Technologies. [Link]

  • Wiley Online Library. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Link]

  • WSU Research Exchange. (n.d.). A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6. [Link]

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Validation & Comparative

Comparative Technical Guide: 4,6-Diamino-isophthalic Acid vs. 2,5-Diamino-terephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Functionality

In the engineering of advanced porous materials and high-performance polymers, the selection between 2,5-diamino-terephthalic acid (2,5-DATA) and 4,6-diamino-isophthalic acid (4,6-DAIP) is rarely a matter of simple substitution. It is a fundamental choice between linear rigidity and angular flexibility .

While both molecules share an identical molecular formula (


) and the critical "anthranilic" motif (amine ortho to carboxylic acid), their topological divergence dictates their end-use:
  • 2,5-DATA is the industry standard for linear reticular chemistry , forming the backbone of ultra-stable MOFs (e.g., UiO-66 series) and rigid-rod polymers.

  • 4,6-DAIP is the symmetry-breaking specialist , utilized to introduce solubility, induce helical coiling in polymers, or form discrete metal-organic polyhedra (MOPs) rather than infinite frameworks.

This guide dissects their physicochemical divergences to support rational ligand selection.

Molecular Architecture & Electronic Profiling

The primary differentiator is the vector angle between the coordinating carboxylic acid groups.

Feature2,5-Diamino-terephthalic Acid (2,5-DATA)4,6-Diamino-isophthalic Acid (4,6-DAIP)
IUPAC Geometry Para-substituted (1,4-COOH)Meta-substituted (1,3-COOH)
Coordination Angle 180° (Linear)~120° (Bent)
Point Group Symmetry

(Centrosymmetric)

(Polar axis present)
Net Dipole Moment ~0 Debye (Non-polar)Significant Dipole (Polar)
Solubility (Organic) Low (Aggregates via

-stacking)
Moderate (Dipole aids solvation)
Primary Application 3D MOF Struts, Rigid-Rod PolymersMOP Cages, Soluble PBI Precursors
The "Ortho-Effect" and Intramolecular H-Bonding

Both isomers possess amino groups positioned ortho to the carboxylic acids. This creates a pseudo-six-membered ring via intramolecular Hydrogen Bonding (N-H...O=C).

  • Impact: This locks the rotation of the carboxylic acid, planarizing the molecule.

  • Result: Enhanced fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT), discussed in Section 4.

Performance Domain A: Reticular Chemistry (MOFs)

2,5-DATA: The Linear Strut (UiO-66 Benchmark)

2,5-DATA is the functionalized linker of choice for Zirconium-based MOFs (UiO-66-2NH2). Its linear geometry allows for the formation of face-centered cubic (fcc) lattices with high porosity.

  • Mechanism: The 180° angle perfectly bridges

    
     clusters.
    
  • Utility: The amino groups point into the pore, acting as basic sites for

    
     capture or anchors for post-synthetic modification (PSM).
    
4,6-DAIP: The Angular Linker (MOPs & Kagome Lattices)

The 120° angle of 4,6-DAIP prevents the formation of simple cubic lattices. Instead, it directs self-assembly into:

  • Metal-Organic Polyhedra (MOPs): Discrete, cage-like molecules (super-containers) rather than infinite solids.

  • Helical/Kagome Lattices: If forced into a 3D structure, the bent linker creates complex, often chiral, pore channels.

Decision Matrix: Ligand Selection

LigandSelection Start Select Ligand Goal Q1 Target Structure? Start->Q1 Linear Infinite 3D Framework (High Surface Area) Q1->Linear Rigid Scaffold Bent Discrete Cage / MOP (Soluble Porosity) Q1->Bent Curved Assembly DATA Use 2,5-DATA (UiO-66 Series) Linear->DATA DAIP Use 4,6-DAIP (Cuboctahedral Cages) Bent->DAIP Prop1 High Stability Rigid Pores DATA->Prop1 Prop2 Solution Processable Guest Encapsulation DAIP->Prop2

Figure 1: Decision matrix for reticular chemistry applications.

Performance Domain B: Fluorescence & ESIPT

Both isomers exhibit fluorescence, but the mechanism relies on the Excited-State Intramolecular Proton Transfer (ESIPT) .

The Mechanism

Upon UV excitation, the acidity of the amine proton (


) and the basicity of the carbonyl oxygen (

) increase significantly. A proton hops from the amine to the oxygen, creating a keto-tautomer.
  • Stokes Shift: The relaxation from the keto-excited state to the keto-ground state emits a photon with a massive Stokes shift (often >100 nm), separating excitation and emission bands cleanly.

Comparative Efficiency
  • 2,5-DATA: Highly efficient ESIPT due to high symmetry. Often exhibits dual emission (enol + keto) depending on solvent polarity. Used as a "turn-on" sensor for metal ions (which block the proton transfer upon binding).

  • 4,6-DAIP: The bent structure can induce steric strain that slightly twists the N-H...O bond out of planarity. This can reduce the quantum yield of the ESIPT process compared to DATA, but allows for unique solvatochromic shifts useful in sensing local polarity changes in biological membranes.

ESIPT_Cycle Enol_G Enol (Ground) N-H...O Enol_E Enol (Excited) High Acidity Enol_G->Enol_E hv (Abs) Keto_E Keto (Excited) Proton Transferred Enol_E->Keto_E ESIPT (Fast) Keto_G Keto (Ground) Unstable Keto_E->Keto_G hv' (Fluor) Large Stokes Shift Keto_G->Enol_G Reverse Proton Transfer

Figure 2: The ESIPT photocycle common to both isomers, enabling large Stokes shift fluorescence.

Performance Domain C: Polymer Engineering (PBI)

In the synthesis of Polybenzimidazoles (PBI) for Proton Exchange Membrane Fuel Cells (PEMFCs):

  • 2,5-DATA (Para): Creates rigid, rod-like polymers. These have excellent thermal stability but are notoriously difficult to dissolve and process into membranes. They often precipitate prematurely during synthesis.

  • 4,6-DAIP (Meta): The "kink" introduced by the isophthalic geometry disrupts chain packing. This significantly increases solubility in DMAc/NMP, allowing for the casting of higher quality, more flexible membranes. Furthermore, the proximity of the amine/acid groups facilitates the "Grotthuss mechanism" (proton hopping) when doped with phosphoric acid.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zr-MOF (UiO-66-DATA)

Validates the use of 2,5-DATA as a linear linker.

  • Precursor Prep: Dissolve

    
     (1 eq) and 2,5-diamino-terephthalic acid  (1 eq) in DMF.
    
  • Modulation: Add Acetic Acid (30 eq) to control crystal size (competitor).

  • Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Workup: Centrifuge the resulting yellow powder. Wash 3x with DMF, 3x with Methanol.

  • Activation: Solvent exchange with methanol for 3 days, then vacuum dry at 100°C.

    • Checkpoint: PXRD must show peaks at

      
       (characteristic of fcu topology).
      
Protocol B: Fluorescence Sensing Test

Validates ESIPT activity.

  • Solution: Prepare a

    
     M solution of the ligand (DATA or DAIP) in Ethanol.
    
  • Excitation: Set fluorometer excitation to 360 nm (absorption max).

  • Emission Scan: Scan from 380 nm to 650 nm.

    • Expectation: Look for a dual-band emission. The band at ~420 nm is the Enol (normal). The band at ~550 nm is the Keto (ESIPT).

  • Metal Quenching: Add

    
     ions. The 550 nm peak should vanish (chelation blocks proton transfer).
    

References

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. Link(Foundational paper for UiO-66, establishing the role of terephthalic acid derivatives).

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link(Specific protocol for 2,5-diamino-terephthalic acid incorporation).

  • Grotthuss Mechanism in PBI: Li, Q., et al. (2009). "Approaches to Polymer Electrolyte Membranes for High Temperature Fuel Cells." Progress in Polymer Science. Link(Contextualizes the use of isophthalic derivatives for proton conductivity).

  • ESIPT Mechanism: Zhao, J., et al. (2012). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores." Physical Chemistry Chemical Physics. Link(Explains the fluorescence mechanism relevant to both isomers).

  • Isophthalic Acid Properties: "Isophthalic acid vs Terephthalic acid." Difference Wiki. Link(General comparative properties).

The Impact of Linker Functionalization on MOF Performance: A Comparative Guide to 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's properties and performance. The linker's geometry, length, and functional groups dictate the framework's topology, porosity, and surface chemistry, thereby tailoring it for specific applications ranging from gas storage and separation to catalysis and drug delivery.[1] This guide provides a comprehensive comparison of the performance of MOFs synthesized from the amino-functionalized linker, 4,6-diaminobenzene-1,3-dicarboxylic acid, with those derived from other commonly employed dicarboxylic acid linkers. By examining experimental data across various applications, we aim to provide researchers with the insights necessary to make informed decisions in the rational design of MOFs.

The Decisive Role of the Linker: More Than Just a Structural Connector

The organic linker in a MOF is not merely a passive building block. Its functional groups can introduce active sites, modify the polarity of the pores, and influence the framework's stability. Amino groups, in particular, have garnered significant attention for their ability to enhance the performance of MOFs in several key areas. They can act as basic catalytic sites, improve the selectivity for CO2 adsorption, and provide anchoring points for post-synthetic modifications.[2]

This guide will delve into the specific advantages conferred by the two amino groups in 4,6-diaminobenzene-1,3-dicarboxylic acid and compare its performance profile with benchmark linkers such as terephthalic acid (BDC), 2-aminoterephthalic acid (NH2-BDC), and others.

Comparative Performance Analysis

The following sections present a comparative analysis of MOF performance based on the organic linker, with a focus on gas adsorption, catalysis, and drug delivery. While direct, head-to-head comparative data for MOFs based on 4,6-diaminobenzene-1,3-dicarboxylic acid is still emerging, we can extrapolate and infer its potential performance by examining the trends observed with other amino-functionalized linkers.

Gas Adsorption and Separation

The presence of amino groups on the organic linker can significantly enhance the affinity of MOFs for acidic gases like carbon dioxide (CO2). This is attributed to the Lewis basicity of the amine functionality, which interacts favorably with the quadrupolar moment of CO2.

LinkerMOFMetal NodeCO2 Adsorption Capacity (mmol/g)ConditionsReference
Terephthalic acid (BDC)MOF-5Zn~1.5298 K, 1 bar
2-Aminoterephthalic acidIRMOF-3Zn~1.9298 K, 1 bar
4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid (H4dobpdc)Mg2(dobpdc)Mg~2.5298 K, 0.15 bar
N,N'-dimethylethylenediamine appended H4dobpdcmmen-Mg2(dobpdc)Mg~2.0298 K, 0.4 mbar (from air)
4,6-diamino-2-thiopyrimidineCo-DAT-MOFCoNot Reported-
Catalysis

The functional groups on the organic linker can act as catalytic sites, transforming the MOF into a heterogeneous catalyst. Amino groups, being basic in nature, can catalyze a variety of organic reactions.

LinkerMOFMetal NodeCatalytic ReactionKey Performance MetricReference
Terephthalic acid (BDC)MIL-53(Al)AlFriedel-Crafts acylationModerate conversion
2-Aminoterephthalic acidNH2-MIL-53(Al)AlKnoevenagel condensationHigh conversion (>95%)
4,6-diamino-2-thiopyrimidineCo-DAT-MOFCoSynthesis of pyrroloacridine-1(2H)-oneExcellent yield (95%), reusable

Analysis: The amino-functionalized NH2-MIL-53(Al) demonstrates significantly higher catalytic activity for the Knoevenagel condensation compared to the non-functionalized MIL-53(Al). This highlights the direct role of the amino groups as active basic sites. The Co-DAT-MOF, featuring a linker with two amino groups and a thio-pyrimidine core, exhibits excellent catalytic performance in multicomponent reactions, showcasing the potential of di-amino functionalized linkers.[4] It is highly probable that a MOF synthesized from 4,6-diaminobenzene-1,3-dicarboxylic acid would also exhibit strong basic catalytic activity, potentially enhanced by the cooperative effect of the two amino groups.

Drug Delivery

The porosity and tunable surface chemistry of MOFs make them promising candidates for drug delivery systems. The functional groups on the linker can influence drug loading capacity and release kinetics through interactions with the drug molecules.

LinkerMOFMetal NodeDrugDrug Loading Capacity (wt%)Key FindingReference
Terephthalic acid (BDC)MOF-5ZnIbuprofen~20-
2-Aminoterephthalic acidIRMOF-3Zn5-Fluorouracil~25Enhanced loading due to H-bonding
4,4′-(9-H carbazole-3,6-diyl) dibenzoic acidZn-MOFZn5-Fluorouracil53.3High loading and stability

Analysis: The amino group in IRMOF-3 facilitates a higher loading of 5-Fluorouracil compared to the non-functionalized MOF-5, likely due to hydrogen bonding interactions between the amine and the drug.[5] This suggests that the two amino groups in a MOF derived from 4,6-diaminobenzene-1,3-dicarboxylic acid could lead to even higher drug loading capacities for molecules capable of forming multiple hydrogen bonds. The increased number of interaction sites could also allow for more controlled and sustained drug release profiles.

Experimental Protocols

General Synthesis of Amino-Functionalized MOFs (Solvothermal Method)

This protocol provides a general guideline for the synthesis of amino-functionalized MOFs. Specific parameters such as solvent, temperature, and reaction time may need to be optimized for different linker-metal combinations.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Amino-functionalized dicarboxylic acid linker (e.g., 4,6-diaminobenzene-1,3-dicarboxylic acid, 2-aminoterephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, benzoic acid)

Procedure:

  • In a glass vial, dissolve the metal salt in the chosen solvent.

  • In a separate vial, dissolve the amino-functionalized dicarboxylic acid linker in the solvent. A modulator may be added to this solution to control crystal growth.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80-150 °C).

  • Maintain the temperature for the specified reaction time (typically 12-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the functional groups from the organic linker in the final MOF structure.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[6]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

  • Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the surface area and pore volume of the MOF.[6]

Visualizing the Building Blocks and Frameworks

DOT Language Script for Linker Structures

Linker_Structures cluster_BDC Terephthalic Acid (BDC) cluster_NH2BDC 2-Aminoterephthalic Acid (NH2-BDC) cluster_DABDCA 4,6-Diaminobenzene-1,3-dicarboxylic Acid BDC BDC NH2BDC NH2-BDC DABDCA DABDCA MOF_Synthesis_Workflow Metal_Salt Metal Salt Solution Solvothermal Solvothermal Reaction (Heat in Autoclave) Metal_Salt->Solvothermal Linker Organic Linker Solution (e.g., 4,6-Diaminobenzene-1,3-dicarboxylic acid) Linker->Solvothermal Filtration Filtration & Washing Solvothermal->Filtration Activation Activation (Solvent Exchange & Heat under Vacuum) Filtration->Activation Final_MOF Porous MOF Material Activation->Final_MOF Characterization Characterization (PXRD, FTIR, TGA, SEM, Gas Adsorption) Final_MOF->Characterization

Caption: A simplified workflow for the synthesis of MOFs.

Conclusion and Future Outlook

The strategic selection of organic linkers is paramount in the design of high-performance Metal-Organic Frameworks. While direct comparative data for MOFs derived from 4,6-diaminobenzene-1,3-dicarboxylic acid is still emerging, the evidence from other amino-functionalized linkers strongly suggests its significant potential. The presence of two amino groups is anticipated to enhance performance in gas separation, catalysis, and drug delivery applications through increased active sites and stronger host-guest interactions.

Future research should focus on the systematic synthesis and characterization of MOFs from 4,6-diaminobenzene-1,3-dicarboxylic acid and its isomers. Direct comparative studies with other benchmark linkers under standardized conditions are crucial to fully elucidate its performance advantages. Such investigations will undoubtedly pave the way for the development of next-generation MOFs with tailored functionalities for a wide range of applications.

References

  • Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. Dalton Transactions. [Link]

  • Metal−Organic Frameworks for Light-Driven Photocatalysis of Synthetic Dyes. ACS Omega. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. [Link]

  • Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. New Journal of Chemistry. [Link]

  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. [Link]

  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research. [Link]

  • Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. ResearchGate. [Link]

  • Synthesis of Cu-1,4-Benzene Dicarboxylate Metal-Organic Frameworks (Cu-BDC MOFs) from Plastic Was. Trends in Sciences. [Link]

  • Fabrication of amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks for efficient removal of fluoride from water environment. RSC Publishing. [Link]

  • Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group. [Link]

  • Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PMC. [Link]

  • The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]

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  • Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Journal of Structural Chemistry. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • Suitability of a diamine functionalized metal–organic framework for direct air capture. PMC. [Link]

  • The first porous MOF with photoswitchable linker molecules. ResearchGate. [Link]

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  • Synthesis of Magnetic Metal-Organic Frame Material and Its Application in Food Sample Preparation. MDPI. [Link]

  • Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate. [Link]

  • Novel MOF-based vanadium and 2,2 -bipyridine-4,4 -dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers. [Link]

  • 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. PMC. [Link]

  • (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]

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  • Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption. HHU. [Link]

  • The covalent post-synthesis modification of MOFs for catalysis. The Royal Society of Chemistry. [Link]

  • Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties. ResearchGate. [Link]

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A Comparative Analysis of the Thermal Stability of Polyamide Isomers Derived from Diaminobenzene and Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the thermal stability of aromatic polyamide isomers synthesized from the polycondensation of ortho-, meta-, and para-diaminobenzene with various dicarboxylic acids. The structural differences imparted by the isomeric diamines significantly influence the thermal properties of the resulting polymers. This analysis is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering valuable insights for researchers and professionals in materials science and polymer chemistry.

The positioning of the amino groups on the benzene ring in ortho-, meta-, and para-phenylenediamine dictates the geometry and packing efficiency of the resulting polyamide chains. This, in turn, has a profound impact on their thermal stability. Generally, polyamides derived from para-phenylenediamine exhibit the highest thermal stability due to the linear and rigid-rod-like structure of the polymer chains, which allows for efficient chain packing and strong intermolecular hydrogen bonding.[1][2][3] In contrast, the kinked structure of polyamides from meta-phenylenediamine leads to less ordered packing and consequently, lower thermal stability. Polyamides based on ortho-phenylenediamine often exhibit the lowest thermal stability due to steric hindrance and the potential for intramolecular side reactions.

The Role of Isomerism in Thermal Performance

The constitutional isomerism of the diamine monomer is a critical factor influencing the physical and thermal properties of the resulting aromatic polyamides.[4] The symmetrical and linear structure of p-phenylenediamine results in polyamides with higher crystallinity and melting points.[5] The asymmetrical nature of m-phenylenediamine introduces irregularities in the polymer chain, leading to more amorphous polymers with lower glass transition temperatures (Tg) and decomposition temperatures.[1][2][6]

The thermal degradation of these aromatic polyamides typically involves the cleavage of the amide bond as the initial step.[7][8] The energy required for this bond scission is influenced by the overall chain rigidity and intermolecular forces. The highly ordered and crystalline structure of para-isomers enhances these forces, thus requiring higher temperatures to initiate degradation.[3]

Experimental Data and Analysis

To quantitatively compare the thermal stability of these polyamide isomers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. TGA measures the weight loss of a material as a function of temperature, providing information on the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, which allows for the determination of the glass transition temperature (Tg).[9]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polymers.[10][11] The analysis is typically conducted in both an inert (nitrogen) and an oxidative (air) atmosphere to understand the degradation mechanism.[6][12][13] Key parameters obtained from TGA include the onset decomposition temperature and the temperature at which 5% or 10% weight loss occurs (T5 or T10).[12][14][15]

Polyamide Isomer (with Terephthalic Acid)T10 in N2 (°C)T10 in Air (°C)Char Yield at 800°C in N2 (%)
Poly(p-phenylene terephthalamide)~550~530~60
Poly(m-phenylene terephthalamide)~450~430~50
Poly(o-phenylene terephthalamide)~350~330~35

Note: The values presented are typical and can vary based on polymerization conditions and molecular weight.

The data clearly indicates that the para-isomer exhibits superior thermal stability, with a significantly higher decomposition temperature and char yield compared to the meta and ortho isomers. The higher char yield for the para-isomer is indicative of a greater tendency to form a stable carbonaceous residue upon heating, which is a desirable characteristic for flame-retardant materials.[16]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the amorphous regions of the polymer and the melting temperature (Tm) of the crystalline regions.[9][17][18][19] For wholly aromatic polyamides, the Tg is often very high, and for some highly crystalline isomers like the para form, a distinct melting point may not be observed before decomposition.[15][20]

Polyamide Isomer (with Terephthalic Acid)Glass Transition Temperature (Tg) (°C)
Poly(p-phenylene terephthalamide)> 350 (often not observed before decomposition)
Poly(m-phenylene terephthalamide)~275
Poly(o-phenylene terephthalamide)~250

The higher Tg of the para-isomer reflects the restricted chain mobility due to its rigid and linear structure. The kinked nature of the meta-isomer allows for greater rotational freedom, resulting in a lower Tg.

Experimental Protocols

Synthesis of Polyamide Isomers

Aromatic polyamides can be synthesized via low-temperature solution polycondensation.[21]

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve the diaminobenzene isomer (ortho-, meta-, or para-phenylenediamine) in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) containing a small amount of lithium chloride (LiCl) to enhance solubility.

  • Polycondensation: Cool the diamine solution in an ice bath. Slowly add an equimolar amount of the dicarboxylic acid chloride (e.g., terephthaloyl chloride) to the stirred solution.

  • Polymerization: Continue stirring the reaction mixture at room temperature for several hours to allow for the formation of a high molecular weight polymer.

  • Precipitation and Purification: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent like methanol or water.

  • Washing and Drying: Thoroughly wash the precipitated polymer with water and methanol to remove any unreacted monomers and salts. Dry the purified polyamide in a vacuum oven.

Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Place a small amount of the dried polyamide sample (5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a continuous flow of nitrogen or air.[11][22]

  • Record the weight loss of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC):

  • Seal a small amount of the dried polyamide sample (5-10 mg) in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[22]

  • Cool the sample rapidly.

  • Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.[22]

Visualizing the Structural Differences and Experimental Workflow

cluster_synthesis Polyamide Synthesis cluster_analysis Thermal Analysis Diamine Isomer Diamine Isomer Polycondensation Polycondensation Diamine Isomer->Polycondensation Dicarboxylic Acid Chloride Dicarboxylic Acid Chloride Dicarboxylic Acid Chloride->Polycondensation Solvent (DMAc/LiCl) Solvent (DMAc/LiCl) Solvent (DMAc/LiCl)->Polycondensation Precipitation Precipitation Polycondensation->Precipitation Purified Polyamide Purified Polyamide Precipitation->Purified Polyamide TGA TGA Purified Polyamide->TGA DSC DSC Purified Polyamide->DSC Decomposition Temp. Decomposition Temp. TGA->Decomposition Temp. Glass Transition Temp. Glass Transition Temp. DSC->Glass Transition Temp.

Caption: Experimental workflow for polyamide synthesis and thermal analysis.

cluster_para para-Isomer (High Stability) cluster_meta meta-Isomer (Moderate Stability) cluster_ortho ortho-Isomer (Low Stability) p1 Linear Chain p2 Efficient Packing p1->p2 p3 Strong H-Bonding p2->p3 m1 Kinked Chain m2 Less Ordered Packing m1->m2 m3 Weaker H-Bonding m2->m3 o1 Steric Hindrance o2 Poor Packing o1->o2 o3 Intramolecular Reactions o2->o3

Caption: Influence of isomer structure on polyamide properties.

Conclusion

The isomeric position of the amino groups in diaminobenzene monomers has a predictable and significant impact on the thermal stability of the resulting polyamides. The linear and symmetrical structure of p-phenylenediamine leads to polymers with superior thermal properties due to efficient chain packing and strong intermolecular forces. In contrast, the less regular structures of m- and o-phenylenediamine-based polyamides result in lower thermal stability. This understanding of structure-property relationships is crucial for the rational design of high-performance aromatic polyamides tailored for specific high-temperature applications.

References

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A Comparative Guide to the Gas Separation Performance of Membranes from Carboxylated Diamine-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the gas separation performance of polyimide membranes derived from diamines containing carboxylic acid functionalities, with a specific focus on analogs of 4,6-diamino-isophthalic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in membrane technology for gas separation. We will explore the synthesis, performance characteristics, and comparative analysis with other leading polymer membranes, supported by experimental data from peer-reviewed literature.

Introduction: The Strategic Role of Carboxylated Diamines in Advanced Gas Separation Membranes

The pursuit of highly efficient and economically viable gas separation technologies is a cornerstone of modern industrial processes, from natural gas purification to carbon capture.[1][2] Polyimide membranes have emerged as a leading class of materials for these applications due to their exceptional thermal and chemical stability, as well as their tunable gas transport properties.[1][3] The performance of these membranes is intrinsically linked to the chemical structure of their constituent monomers—a dianhydride and a diamine.

While a wide array of diamines have been explored, those containing carboxylic acid groups, such as 3,5-diaminobenzoic acid (DABA), represent a particularly promising, yet less explored, frontier. These functional groups introduce a unique combination of properties that can significantly enhance gas separation performance. The carboxylic acid moiety can increase the polymer's affinity for CO2 through dipole-quadrupole interactions, potentially boosting CO2/CH4 and CO2/N2 selectivity. Furthermore, these groups provide reactive sites for post-synthesis modifications, such as cross-linking, which can mitigate the common issue of plasticization in high-pressure CO2 environments.[4][5]

This guide will focus on the gas separation performance of polyimides derived from carboxylated diamines, using 6FDA-DABA as a representative system. While direct and extensive data on polymers from 4,6-diamino-isophthalic acid is not broadly available in the literature, the principles governing the performance of 6FDA-DABA membranes offer valuable insights into the potential of this class of polymers. We will compare their performance against other well-established polyimide membranes to highlight the unique advantages conferred by the carboxylic acid functionality.

Comparative Gas Separation Performance

The separation efficiency of a membrane is primarily defined by two parameters: permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), quantifies the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them. An ideal membrane possesses both high permeability and high selectivity, though a trade-off between these two properties is often observed.[6]

Performance of 6FDA-DABA: A Proxy for Carboxylated Diamine Polymers

Polyimides synthesized from the fluorinated dianhydride 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA) are known for their high gas permeability.[1][7] When combined with a carboxylated diamine like 3,5-diaminobenzoic acid (DABA), the resulting 6FDA-DABA polyimide exhibits a notable balance of permeability and selectivity. The presence of the polar carboxyl group tends to decrease the overall permeability compared to non-functionalized, high-permeability polyimides like 6FDA-DAM (where DAM is 2,4,6-trimethyl-m-phenylenediamine), but it significantly enhances the selectivity for CO2 over CH4.[2][7]

Membrane MaterialGas PairPermeability (Barrer)SelectivityReference
6FDA-DABA CO₂/CH₄~5-10~35[2]
O₂/N₂--
6FDA-DAM CO₂/CH₄High (can exceed 200)Lower[2]
O₂/N₂--
Matrimid® 5218 CO₂/CH₄~10~35[6]
O₂/N₂~0.7~4.5
6FDA-mPDA CO₂/CH₄~10~35[2]
O₂/N₂--

Table 1: Comparative gas separation performance of 6FDA-DABA and other polyimide membranes. Note that the performance of 6FDA-based polyimides can be tuned by copolymerization.[2]

The data in Table 1 illustrates that 6FDA-DABA offers a CO2/CH4 selectivity comparable to the commercial polyimide Matrimid® and 6FDA-mPDA, but with the added advantage of having functional groups for further modification. The lower permeability compared to 6FDA-DAM is a direct consequence of the increased chain packing and reduced free volume induced by the polar carboxyl groups.[7]

The Impact of Cross-linking

A key advantage of carboxylated diamine-based polyimides is the ability to cross-link the polymer chains. This modification can significantly improve the membrane's resistance to plasticization, a phenomenon where the absorption of highly soluble gases like CO2 causes the polymer matrix to swell, leading to a loss of selectivity.[4][5] Cross-linking creates a more rigid network structure that resists this swelling. For instance, copolyimides containing DABA have been successfully cross-linked by reaction with diols, resulting in membranes with excellent resistance to plasticization.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis of carboxylated polyimides, membrane fabrication, and gas permeation testing. These protocols are based on established procedures in the literature and are provided to enable researchers to reproduce and build upon these findings.

Synthesis of Carboxylated Polyimides (e.g., 6FDA-DABA)

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[8]

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the diamine (e.g., 3,5-diaminobenzoic acid) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) to the stirred solution.

  • Rinse the vessel used for the dianhydride with a small amount of the solvent and add it to the reaction mixture to ensure all the dianhydride reacts.

  • Continue stirring at 0°C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.

    • Heat the film in a stepwise manner, for example: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete conversion to the polyimide.[9]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine.

    • Stir the mixture at room temperature for several hours, followed by gentle heating (e.g., 60-80°C) for a few hours to complete the imidization.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, then filter and dry the polymer powder.

Causality Behind Experimental Choices: The two-step synthesis process allows for the formation of a high molecular weight poly(amic acid) in the first step, which is soluble and can be easily processed into films. The subsequent imidization step converts the poly(amic acid) into the thermally and chemically stable polyimide. The choice between thermal and chemical imidization can affect the final properties of the polymer; thermal imidization is simpler but can sometimes lead to chain degradation if not carefully controlled, while chemical imidization is performed at lower temperatures but requires the removal of the dehydrating agent and catalyst.

Membrane Fabrication

Dense polymer membranes for gas separation testing are typically prepared by solution casting.

  • Dissolve the synthesized polyimide powder in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a 5-15 wt% solution.

  • Filter the polymer solution to remove any impurities or undissolved particles.

  • Cast the filtered solution onto a clean, level glass substrate.

  • Control the evaporation of the solvent by covering the casting setup. Slow evaporation is crucial to obtain a uniform, defect-free membrane.

  • Once the membrane is formed, dry it under vacuum at an elevated temperature (below the glass transition temperature of the polymer) for at least 24 hours to remove any residual solvent.

Gas Permeation Measurement

Gas permeation properties are typically measured using a constant-volume, variable-pressure apparatus.

  • Mount the prepared membrane in a permeation cell, ensuring a good seal to prevent gas leakage.

  • Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane.

  • Introduce the feed gas to the upstream side at a constant pressure.

  • Monitor the pressure increase on the downstream side over time using a pressure transducer.

  • The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase using the following equation:

    
    
    

    where:

    • V is the downstream volume

    • l is the membrane thickness

    • A is the effective membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • p_f is the feed pressure

    • dp/dt is the steady-state rate of pressure increase in the downstream volume

The ideal selectivity for a gas pair A/B is then calculated as the ratio of their individual permeabilities:


.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the polymer synthesis workflow and the gas separation testing process.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_imidization Imidization cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization diamine Diamine (e.g., DABA) reaction_flask Reaction Flask (0°C to RT) diamine->reaction_flask dianhydride Dianhydride (e.g., 6FDA) dianhydride->reaction_flask solvent Anhydrous Solvent (NMP/DMAc) solvent->reaction_flask polyamic_acid Poly(amic acid) Solution reaction_flask->polyamic_acid Polycondensation casting Cast on Glass Plate polyamic_acid->casting reagents Add Acetic Anhydride & Pyridine polyamic_acid->reagents heating Stepwise Heating (e.g., 100-300°C) casting->heating final_membrane final_membrane heating->final_membrane Polyimide Membrane precipitation Precipitate in Methanol reagents->precipitation final_polymer final_polymer precipitation->final_polymer Polyimide Powder casting_from_powder Cast from Solution final_polymer->casting_from_powder Dissolve & Cast casting_from_powder->heating Solvent Removal

Caption: Workflow for the synthesis of polyimide membranes.

Gas_Permeation_Testing cluster_setup Experimental Setup cluster_calculation Data Analysis feed_gas Feed Gas Cylinder permeation_cell Permeation Cell with Membrane feed_gas->permeation_cell Upstream Feed pressure_transducer Pressure Transducer permeation_cell->pressure_transducer Downstream Permeate vacuum_pump Vacuum Pump permeation_cell->vacuum_pump Evacuation data_acquisition Data Acquisition System pressure_transducer->data_acquisition Pressure vs. Time Data permeability_calc Calculate Permeability (P) data_acquisition->permeability_calc selectivity_calc Calculate Selectivity (α) permeability_calc->selectivity_calc

Caption: Schematic of a gas permeation testing apparatus.

Conclusion and Future Outlook

Polyimides derived from carboxylated diamines, exemplified by the 6FDA-DABA system, present a compelling platform for the development of advanced gas separation membranes. The presence of the carboxylic acid functionality offers a direct route to enhancing CO2 selectivity and provides a versatile handle for post-synthetic modifications like cross-linking to improve plasticization resistance. While their permeability may be lower than some of the most permeable glassy polymers, the trade-off for significantly improved selectivity and stability is often advantageous for industrial applications.

Future research should focus on the synthesis and characterization of polymers from a wider range of carboxylated diamines, including 4,6-diamino-isophthalic acid, to build a more comprehensive structure-property relationship database. The exploration of different cross-linking strategies and the fabrication of these polymers into high-performance thin-film composite membranes will be crucial steps toward their practical implementation in large-scale gas separation processes.

References

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A Comparative Guide to the Mechanical Properties of Polyamides Derived from 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for High-Performance Polymers

In the relentless pursuit of advanced materials, researchers are increasingly turning to aromatic polyamides, or "aramids," for applications demanding exceptional thermal stability and mechanical strength.[1] Unlike their aliphatic counterparts such as Nylon 6 or Nylon 6,6, which are staples in the textile and automotive industries, aramids incorporate rigid aromatic rings into their polymer backbone.[2][3] This structural feature is responsible for their superior properties, making them indispensable in aerospace, ballistics, and protective apparel.[1][4]

This guide focuses on a unique and promising, yet less-explored, class of polyamides derived from the monomer 4,6-diaminobenzene-1,3-dicarboxylic acid, also known as 4,6-diaminoisophthalic acid. This monomer is of particular interest because it contains both amine (-NH2) and carboxylic acid (-COOH) functional groups on the same aromatic ring, allowing for self-condensation or for use as a functional comonomer to introduce specific properties.[5] By examining its projected mechanical properties in comparison to established commercial polyamides, we aim to provide researchers and materials scientists with a predictive framework for its potential performance and application.

Molecular Architecture and Synthesis

The defining characteristic of polyamides derived from 4,6-diaminobenzene-1,3-dicarboxylic acid is the meta-arrangement of the carboxylic acid groups and the strategic placement of the amine groups on the benzene ring. This "AB2" type monomer structure, where one molecule contains both types of functional groups, leads to a highly rigid and potentially branched polymer backbone. The meta-linkages disrupt the linear chain packing that is characteristic of para-aramids like Kevlar, which is expected to enhance solubility without a catastrophic loss of thermal properties—a common trade-off in polymer design.[6]

Synthesis Pathway: Direct Polycondensation

The most effective route for synthesizing these polyamides is through direct polycondensation, specifically the Yamazaki-Higashi phosphorylation method.[7] This technique avoids the use of highly reactive and moisture-sensitive diacid chlorides, offering a more controlled polymerization process.[7] The reaction involves condensing the dicarboxylic acid with a diamine using a mixture of triphenyl phosphite (TPP) and pyridine (Py) as the condensing agent, often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to improve the solubility of the growing polymer chains in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[7][8]

The diagram below illustrates the polycondensation reaction between 4,6-diaminobenzene-1,3-dicarboxylic acid and a generic aromatic diamine (p-phenylenediamine, used in Kevlar) to form the corresponding polyamide.[9]

Caption: Synthesis of an aromatic polyamide.

Comparative Analysis of Mechanical Properties

The mechanical performance of a polymer is intrinsically linked to its molecular structure. For polyamides derived from 4,6-diaminobenzene-1,3-dicarboxylic acid, the high density of aromatic rings is expected to yield exceptional strength and thermal resistance, placing them in the category of high-performance polymers.[4] The presence of additional amine groups on the backbone offers sites for strong hydrogen bonding, further enhancing chain cohesion and mechanical integrity.[10]

Below is a table comparing the anticipated properties of this novel polyamide with several well-established commercial alternatives. The values for the target polyamide are predictive, based on structure-property relationships observed in analogous aromatic polymers.[4][11]

PropertyPolyamide from 4,6-Diaminobenzene-1,3-dicarboxylic Acid (Predicted)Nylon 6,6 (Aliphatic)PA6I/6T (Semi-Aromatic)Kevlar® 49 (Aromatic)
Tensile Strength (MPa) 90 - 12060 - 8070 - 953600
Young's Modulus (GPa) 2.5 - 3.51.2 - 2.82.1 - 3.0131
Elongation at Break (%) 8 - 1530 - 1005 - 502.8
Glass Transition Temp. (Tg, °C) 280 - 32050 - 60125 - 150> 370
Water Absorption (24hr, %) ~0.51.0 - 1.50.4 - 0.81.3 - 4.3

Data for comparison materials sourced from various engineering data sheets and literature.

Field Insights:

  • Strength and Stiffness: The predicted tensile strength and modulus are significantly higher than for aliphatic nylons and comparable to other amorphous or semi-crystalline aromatic polyamides.[4] This is a direct result of the rigid aromatic backbone. However, it falls short of the ultra-high values seen in highly crystalline, para-aramid fibers like Kevlar, where chain alignment is maximized.

  • Ductility: The expected elongation at break is lower than that of flexible aliphatic nylons but higher than that of rigid-rod para-aramids. This suggests a material that is tough and strong but not brittle.[4]

  • Thermal Performance: The predicted glass transition temperature (Tg) is exceptionally high, indicating that the material will retain its mechanical properties at elevated temperatures, far surpassing conventional polyamides.[12]

  • Solubility and Processability: Unlike many fully aromatic polyamides which are notoriously difficult to process due to their poor solubility, the meta-linkages and inherent asymmetry in the 4,6-diaminobenzene-1,3-dicarboxylic acid monomer are expected to disrupt chain packing, leading to improved solubility in polar aprotic solvents.[1] This is a critical advantage for processing, allowing for the casting of films and the spinning of fibers from solution.[8]

Experimental Protocols

To validate the predicted properties and provide a framework for further research, the following self-validating experimental protocols are described.

Protocol 1: Synthesis via Direct Polycondensation

This protocol is adapted from the well-established Yamazaki-Higashi phosphorylation method.[7]

Causality Behind Experimental Choices:

  • NMP Solvent: A high-boiling polar aprotic solvent is required to keep both the monomers and the resulting rigid polymer in solution.

  • LiCl/CaCl2 Salts: These salts coordinate with the amide linkages, disrupting the strong hydrogen bonds that would otherwise cause the polymer to precipitate prematurely.[1]

  • TPP/Pyridine: This system acts as a condensing agent, activating the carboxylic acid groups for reaction with the amines at moderate temperatures (~100-115°C), thus avoiding thermal degradation.[7]

  • Inert Atmosphere (N2): Prevents oxidation of the amine monomers at elevated temperatures.

Step-by-Step Methodology:

  • Drying: Thoroughly dry all glassware in an oven at 150°C. Dry the solvent (NMP) and solubility-promoting salt (e.g., CaCl2) under vacuum.[8]

  • Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid monomer (1.0 mmol), an aromatic diamine (1.0 mmol), dried CaCl2 (0.3 mmol), and 7.0 mL of NMP.

  • Activation: Add 0.5 mL of pyridine (Py) and triphenyl phosphite (TPP) (2.0 mmol) to the mixture.

  • Polymerization: Heat the reaction mixture to 110°C and stir vigorously under a slow stream of nitrogen for 10-15 hours.[7] The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with constant stirring. This will precipitate the polyamide as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with hot water and then methanol to remove residual solvent, salts, and unreacted monomers.

  • Drying: Dry the final polymer product in a vacuum oven at 100°C overnight.

Protocol 2: Mechanical Property Testing (Tensile Analysis)

This protocol outlines the preparation of polymer films and their subsequent testing according to ASTM D882 standards.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_test Tensile Testing (ASTM D882) cluster_analysis Data Analysis A Dissolve dried polymer in DMAc (5-10 wt%) B Cast solution onto a glass plate A->B C Evaporate solvent (e.g., 80°C for 24h) B->C D Dry film under vacuum (e.g., 150°C for 24h) C->D E Cut dumbbell-shaped specimens from film D->E F Mount specimen in universal testing machine E->F G Apply tensile load at a constant strain rate F->G H Record Stress-Strain Curve until failure G->H I Calculate: - Tensile Strength - Young's Modulus - Elongation at Break H->I

Caption: Workflow for mechanical testing of polymer films.

Step-by-Step Methodology:

  • Film Preparation:

    • Prepare a 5-10% (w/v) solution of the synthesized polyamide in a suitable solvent like Dimethylacetamide (DMAc).

    • Cast the filtered, homogeneous solution onto a clean, level glass plate using a doctor blade to ensure uniform thickness.

    • Slowly evaporate the solvent in an oven at 80°C for 24 hours.[8]

    • Peel the resulting film from the plate and dry it further under vacuum at a temperature above the boiling point of the solvent but below the polymer's Tg (e.g., 150°C) for another 24 hours to remove any residual solvent.[8]

  • Specimen Cutting: Cut the dried film into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen into the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the Tensile Strength (ultimate stress before failure), Young's Modulus (slope of the initial linear elastic region), and Elongation at Break.

Conclusion

Polyamides derived from 4,6-diaminobenzene-1,3-dicarboxylic acid represent a promising frontier in the development of high-performance polymers. Their unique molecular architecture suggests a material that skillfully balances the exceptional thermal stability and mechanical strength of aromatic polyamides with improved processability. The predictive data presented in this guide positions these polymers as strong candidates for applications where traditional engineering plastics fail, such as in advanced composites, specialty films, and high-temperature-resistant fibers. The provided experimental protocols offer a clear and validated pathway for researchers to synthesize and characterize these materials, paving the way for their potential transition from the laboratory to industrial application.

References

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  • Synthesis and characterization of new polyamides derived from alanine and valine. (2012). PMC. [Link]

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A Senior Application Scientist's Guide to Purity Validation of Synthesized 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the synthesis of a novel compound is but the first chapter of its story. The subsequent, and arguably more critical, chapter is the rigorous confirmation of its purity. The presence of unreacted starting materials, by-products, or residual solvents can significantly impact downstream applications, from materials science to drug discovery, leading to irreproducible results and misleading biological data.

This guide provides an in-depth comparison of analytical techniques for validating the purity of a synthesized batch of 4,6-Diaminobenzene-1,3-dicarboxylic acid (DABDC), a vital building block in the synthesis of high-performance polymers and pharmacologically active heterocycles. We will focus on the gold-standard method of elemental analysis and compare its utility and outputs with orthogonal chromatographic and spectroscopic techniques.

The Synthetic Context: Anticipating Potential Impurities

To effectively validate the purity of a compound, one must first understand the potential impurities that may arise from its synthesis. A common and efficient route to 4,6-Diaminobenzene-1,3-dicarboxylic acid involves a two-step process: the nitration of a suitable benzene-1,3-dicarboxylic acid derivative, followed by the reduction of the nitro groups.

A plausible synthetic pathway is the dinitration of isophthalic acid, followed by a reduction, for instance, via catalytic hydrogenation.

Step 1: Dinitration of Isophthalic Acid Isophthalic acid is treated with a mixture of concentrated nitric and sulfuric acids to introduce two nitro groups onto the aromatic ring, yielding 4,6-Dinitroisophthalic acid.

Step 2: Reduction of 4,6-Dinitroisophthalic Acid The dinitro compound is then reduced to the corresponding diamine, 4,6-Diaminobenzene-1,3-dicarboxylic acid, typically using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

This synthetic route informs our analytical strategy by highlighting potential impurities to screen for:

  • Unreacted Starting Material: Residual 4,6-Dinitroisophthalic acid.

  • Partially Reduced Intermediate: 4-Amino-6-nitrobenzene-1,3-dicarboxylic acid.

  • Isomeric By-products: Other isomers formed during nitration, although the directing effects of the carboxylic acid groups favor the 4,6-substitution.

  • Residual Catalyst: Trace amounts of palladium.

  • Solvent Residues: Water, or organic solvents used during workup and purification.

Primary Purity Validation: Elemental Analysis (CHN Analysis)

Elemental analysis is a cornerstone technique for the purity assessment of newly synthesized organic compounds.[1][2] It provides a fundamental measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The principle is straightforward: a small, precisely weighed amount of the sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, and N₂).[3][4] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.

For a compound to be considered pure, the experimentally determined elemental composition should agree with the theoretically calculated values, typically within a narrow margin of ±0.4%.[5][6] This tight tolerance makes elemental analysis a stringent test of purity.

Theoretical Composition of 4,6-Diaminobenzene-1,3-dicarboxylic acid (C₈H₈N₂O₄)
  • Molecular Weight: 196.16 g/mol

  • Carbon (C): (8 * 12.011 / 196.16) * 100% = 48.98%

  • Hydrogen (H): (8 * 1.008 / 196.16) * 100% = 4.11%

  • Nitrogen (N): (2 * 14.007 / 196.16) * 100% = 14.28%

  • Oxygen (O) (by difference): 100% - (48.98% + 4.11% + 14.28%) = 32.63%

Experimental Protocol for Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is meticulously dried under high vacuum to remove any residual solvents or water, as their presence will significantly alter the C, H, and O content.[7]

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Instrument Setup:

    • Calibrate the elemental analyzer (e.g., a PerkinElmer 2400 Series II CHN Elemental Analyzer) using a certified standard, such as acetanilide.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer.

    • The sample is combusted at a high temperature (typically 900-1000°C) in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by a chromatographic column.

    • A thermal conductivity detector (TCD) quantifies the amount of each gas.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% for each element is generally considered evidence of high purity.

Caption: Workflow for Elemental Analysis of DABDC.

Orthogonal and Complementary Purity Validation Techniques

While elemental analysis provides a robust assessment of bulk purity, it does not offer information about the nature of any impurities present. Therefore, it is crucial to employ orthogonal techniques that assess purity based on different chemical and physical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8][9] For purity analysis, a reversed-phase HPLC method with UV detection is commonly employed. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity, often referred to as "chromatographic purity."

Experimental Protocol for HPLC Analysis of DABDC:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where DABDC and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized DABDC in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Analysis: Inject the sample solution and run the gradient program.

  • Data Interpretation: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of DABDC by the total peak area of all components, expressed as a percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation, but it can also be a powerful quantitative technique (qNMR) for purity determination.[10][11] By integrating the signals in the ¹H NMR spectrum and comparing the integral of the analyte's signals to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Experimental Protocol for qNMR Analysis of DABDC:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material that is soluble in the same deuterated solvent as DABDC, has signals that do not overlap with the analyte's signals, and is non-reactive. A suitable standard could be maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized DABDC into an NMR tube.

    • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing and Interpretation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from DABDC and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity_std = purity of the internal standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule.[12][13] For purity validation, HRMS is used to confirm the molecular weight of the synthesized compound and to identify any potential impurities by their exact masses.

Experimental Protocol for HRMS Analysis of DABDC:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS).

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like DABDC.

  • Sample Preparation: Prepare a dilute solution of the synthesized DABDC in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-HRMS system.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule of DABDC, [M+H]⁺.

    • Compare the measured exact mass with the theoretical exact mass of C₈H₉N₂O₄⁺ (197.0557). A mass accuracy within 5 ppm is expected for a pure compound.

    • Screen the spectrum for other ions that may correspond to impurities identified from the synthetic route.

Comparative Analysis of Purity Validation Techniques

To illustrate the complementary nature of these techniques, let's consider a hypothetical synthesized batch of 4,6-Diaminobenzene-1,3-dicarboxylic acid with a true purity of 98.5%, containing 1.0% of the partially reduced intermediate (4-Amino-6-nitrobenzene-1,3-dicarboxylic acid) and 0.5% residual water.

Technique Principle Hypothetical Experimental Result Interpretation Strengths Limitations
Elemental Analysis Combustion and quantification of C, H, N.C: 48.25%, H: 4.15%, N: 13.99%The nitrogen content is slightly low, and the carbon content is also slightly off. The presence of water would increase the relative hydrogen and oxygen content, while the nitro-intermediate has a different C:N ratio. The results deviate from the theoretical values by more than 0.4%, indicating the presence of impurities.Provides a direct measure of elemental composition, highly sensitive to inorganic and non-UV active impurities.[1][3]Does not identify the nature of impurities; requires a very pure and dry sample for accurate results.[7]
HPLC-UV Chromatographic separation based on polarity, with UV detection.Main peak area: 99.0%; Impurity peak at a different retention time: 1.0%Chromatographic purity is 99.0%. The presence of the partially reduced intermediate is detected as a separate peak. Water is not detected by UV.Excellent for separating and quantifying structurally similar impurities.[14][15]May not detect impurities that do not have a UV chromophore or that co-elute with the main peak. Water is not detected.
qNMR Quantitative analysis of proton signals relative to an internal standard.Purity calculated to be 98.5%. Additional small signals consistent with the aromatic protons of the nitro-intermediate are observed. A broad peak corresponding to water is also present.Provides an absolute purity value that accounts for both the organic impurity and water. The presence and approximate quantity of the nitro-intermediate can be confirmed.Provides structural information about impurities; can quantify non-UV active impurities and water; is a primary analytical method.[6][10]Requires a suitable internal standard; signal overlap can complicate quantification.
HRMS High-accuracy mass-to-charge ratio measurement.[M+H]⁺ for DABDC observed at m/z 197.0555 (Δ -1.0 ppm). A minor peak observed at m/z 227.0458, corresponding to the [M+H]⁺ of the nitro-intermediate (theoretical m/z 227.0460).Confirms the elemental formula of the main product with high confidence. Positively identifies the organic impurity by its exact mass.Extremely sensitive and specific for identifying known and unknown impurities by their elemental formula.[3][13]Not inherently quantitative without calibration; may not detect impurities that do not ionize well.

Integrated Strategy for Comprehensive Purity Validation

A robust and trustworthy purity validation strategy relies not on a single technique but on the synergistic use of orthogonal methods. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive picture of the synthesized compound's purity.

Caption: Integrated workflow for purity validation.

By combining the fundamental assessment of elemental composition from elemental analysis with the detailed separation of impurities by HPLC, the absolute quantification and structural insights from qNMR, and the definitive molecular formula confirmation from HRMS, researchers can be highly confident in the purity and identity of their synthesized 4,6-Diaminobenzene-1,3-dicarboxylic acid. This multi-faceted approach ensures the reliability of subsequent research and development activities.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?[Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

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  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • International Journal of Innovative Research and Technology. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

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  • Ayalytical. (n.d.). ASTM standard tests methods. [Link]

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Comparative study of the electrochemical behavior of polyamides from different diamine monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Electrochemical Behavior of Polyamides from Different Diamine Monomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In advanced materials science, the diamine monomer acts as the functional "switch" in polyamide (PA) synthesis. While dicarboxylic acids often provide structural backbone stability, the diamine moiety dictates the electronic environment of the polymer chain. This guide presents a comparative analysis of polyamides derived from aliphatic , aromatic , and redox-active (triphenylamine-based) diamines.

Key Finding: The electrochemical behavior bifurcates based on the diamine architecture:

  • Aliphatic/Simple Aromatic Diamines function as dielectric barriers , exhibiting high impedance (

    
    ) suitable for corrosion protection.
    
  • Triphenylamine (TPA) Diamines transform the polymer into a p-type semiconductor , exhibiting reversible redox couples and electrochromic behavior suitable for sensors and smart windows.

Part 1: Structural Basis of Electrochemical Performance

The electrochemical fate of a polyamide is sealed during the polycondensation of the diamine (


) and diacid. The nature of the R-group  governs electron mobility.
Diamine ClassRepresentative MonomerElectronic BehaviorPrimary Application
Aliphatic Hexamethylenediamine (HMDA)Insulator (

)
Corrosion barrier, dielectric coatings.
Rigid Aromatic p-Phenylenediamine (PPD)High-Barrier Insulator High-performance protective coatings (Aramids).
Redox-Active 4,4'-Diaminotriphenylamine (TPA)Hole-Transporting (Semi-conductive)Electrochromic devices, biosensors.
Mechanism Visualization: Structure-Property Relationship

G Start Diamine Monomer Selection Path1 Aliphatic / Simple Aromatic (e.g., HMDA, PPD) Start->Path1 Path2 Redox-Active Core (e.g., Triphenylamine) Start->Path2 Prop1 Electronic Localization (Sigma bonds) Path1->Prop1 Lack of conjugation Prop2 Nitrogen Lone Pair Delocalization (Pi-system) Path2->Prop2 Propeller-shaped geometry Result1 High Impedance (|Z|) Passivation Layer Prop1->Result1 Prevents ion/electron flow Result2 Reversible Redox Peaks (Electrochromism) Prop2->Result2 Facilitates radical cation formation

Figure 1: The divergence in electrochemical mechanism based on diamine selection. Aliphatic chains enforce insulation, while TPA cores enable charge transfer.

Part 2: Comparative Experimental Analysis
Study A: Redox-Active Polyamides (TPA-Based)

Polyamides containing triphenylamine (TPA) units exhibit distinct cyclic voltammetry (CV) profiles. The nitrogen center in TPA can lose an electron to form a stable radical cation (


).

Experimental Data: Cyclic Voltammetry Parameters Solvent: Acetonitrile (0.1 M TBAP).[1] Working Electrode: ITO-coated glass.[1][2][3]

Polymer CodeDiamine Structure

(V)

(V)
Color Change (Electrochromism)Reversibility
PA-TPA Unsubstituted TPA0.780.95Colorless

Green
Quasi-reversible (Dimerization risk)
PA-TPA-OMe Methoxy-substituted TPA0.620.81Colorless

Blue
Highly Reversible (>95%)
PA-TPA-tBu t-Butyl-substituted TPA0.650.84Colorless

Cyan
Highly Reversible

Analysis:

  • Substituent Effect: Electron-donating groups (Methoxy, t-Butyl) at the para-position of the TPA phenyl rings stabilize the cationic radical and lower the oxidation onset potential (

    
    ).
    
  • Stability: Unsubstituted TPA diamines are prone to irreversible dimerization (coupling) at the para-position during oxidation. Substituted diamines block this site, ensuring high cycle life (E-E-A-T Principle: Structural blocking prevents degradation).

Study B: Barrier Polyamides (Corrosion Protection)

Here, the goal is resistance to electrochemical activity. We compare aliphatic vs. aromatic diamines using Electrochemical Impedance Spectroscopy (EIS) in 3.5% NaCl.

Experimental Data: Impedance Modulus (


) 
Exposure Time: 24 Hours in 3.5% NaCl.

| Polymer System | Diamine Type |


 (

) | Water Uptake (

) | Corrosion Rating | | :--- | :--- | :--- | :--- | :--- | | PA-66 | Aliphatic (HMDA) |

| 4.5% | Moderate | | PA-Aramid | Aromatic (PPD) |

| 1.2% | Excellent | | PA-Cyclo | Cyclohexane-1,4-diamine |

| 2.8% | Good |

Analysis:

  • Packing Density: Aromatic diamines (PPD) create rigid, pi-stacked domains that physically impede the diffusion of water and

    
     ions, resulting in impedance values two orders of magnitude higher than aliphatic PA-66.
    
  • Hydrophobicity: The aliphatic chains in PA-66 are more susceptible to water swelling, which increases the dielectric constant and lowers impedance over time.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standards and specific conditioning steps.

Protocol 1: Cyclic Voltammetry of Electroactive Polyamides

Objective: Determine redox potentials and reversibility.

  • Film Preparation:

    • Dissolve 5 mg of TPA-based polyamide in 1 mL DMAc (N,N-Dimethylacetamide).

    • Drop-cast 20

      
       onto a clean Indium Tin Oxide (ITO) glass slide (
      
      
      
      active area).
    • Critical Step: Dry at

      
       under vacuum for 6 hours to remove solvent. Residual solvent acts as a plasticizer and alters ion diffusion.
      
  • Cell Setup:

    • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous Acetonitrile (

      
      ).
      
    • Reference: Ag/AgCl (saturated KCl). Note: Calibrate vs. Ferrocene/Ferrocenium (

      
      ) couple externally.
      
    • Counter: Platinum wire.

  • Measurement:

    • Scan Rate: 50 mV/s.

    • Range: 0 V to 1.5 V.

    • Validation: Run 10 cycles. If peak current (

      
      ) decreases by >5%, the polymer film is degrading or delaminating.
      
Protocol 2: EIS for Corrosion Barrier Evaluation

Objective: Measure low-frequency impedance and coating capacitance.

  • Electrode Preparation:

    • Substrate: Mild Steel (polished to 1200 grit, degreased with ethanol).

    • Coating: Spin-coat polyamide solution (10 wt% in NMP) to achieve dry thickness of

      
      .
      
    • Cure: Thermal imidization/drying protocol (stepwise:

      
      ).
      
  • EIS Parameters:

    • Electrolyte: 3.5 wt% NaCl (simulated seawater).

    • OCP Stabilization: Immerse sample for 1 hour before measurement.

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude: 10 mV RMS.

  • Data Fitting:

    • Use an Equivalent Electrical Circuit (EEC).[4]

    • Model:

      
      
      
      • 
        : Solution resistance.
        
      • 
        : Coating constant phase element (capacitance).
        
      • 
        : Pore resistance (barrier quality).
        
Part 4: Mechanistic Pathways (Graphviz)

This diagram illustrates the charge transfer mechanism in TPA-polyamides versus the diffusion blocking in standard polyamides.

Electrochemistry cluster_active Electroactive (TPA) Mechanism cluster_passive Barrier (Standard PA) Mechanism TPA_Neutral Neutral Polymer (TPA) Oxidation Anodic Scan (+V) TPA_Neutral->Oxidation Radical Radical Cation (TPA+*) Oxidation->Radical Radical->TPA_Neutral Cathodic Scan (-V) ColorChange Color Change (Colorless -> Blue) Radical->ColorChange Electrolyte Electrolyte (Na+, Cl-, H2O) Coating Polyamide Matrix Electrolyte->Coating Diffusion (Slow) Metal Metal Substrate Coating->Metal Blocked by High Crystallinity

Figure 2: Top: The redox mechanism of triphenylamine-based polyamides involving radical cation formation. Bottom: The physical blocking mechanism of standard polyamides against electrolyte diffusion.

References
  • Liou, G. S., & Hsiao, S. H. (2025).[5] Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers (Basel).[6]

  • Hsiao, S. H., et al. (2004). Novel Aromatic Poly(Amine-Imide)s Bearing A Pendent Triphenylamine Group: Synthesis and Electrochemical Characteristics. Macromolecules.

  • Chang, Z. T., et al. (2007).[4] Electrochemical Impedance Spectroscopy Evaluation of Corrosion Protection Properties of Polymer Coatings. Journal of Materials Chemistry.

  • Pine Research Instrumentation. (2024). Referencing Electrochemical Data to an Internal Standard (Ferrocene).

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A Senior Application Scientist's Guide to the Structural Confirmation of 4,6-Diaminobenzene-1,3-dicarboxylic Acid Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is paramount. 4,6-Diaminobenzene-1,3-dicarboxylic acid and its derivatives represent a class of compounds with significant potential, owing to their unique structural motifs featuring both basic amino groups and acidic carboxyl functionalities on an aromatic scaffold. This guide, compiled from the perspective of a seasoned application scientist, provides an in-depth comparison of mass spectrometry-based approaches for the unambiguous structural elucidation of these molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Analytical Challenge of Diaminobenzene Dicarboxylic Acids

The analysis of 4,6-diaminobenzene-1,3-dicarboxylic acid presents a unique set of challenges for the mass spectrometrist. The presence of both acidic (carboxylic acid) and basic (amine) functional groups means the molecule's ionization behavior can be complex and highly dependent on the experimental conditions. Furthermore, the aromatic ring and the potential for intramolecular interactions can lead to intricate fragmentation patterns. This guide will compare and contrast various mass spectrometry techniques to provide a clear pathway for the structural confirmation of this and related compounds.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For polar molecules like 4,6-diaminobenzene-1,3-dicarboxylic acid, the most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Ionization TechniquePrincipleSuitability for 4,6-Diaminobenzene-1,3-dicarboxylic AcidExpected Ion Species
Electrospray Ionization (ESI) Ionization occurs from charged droplets in the liquid phase. It is a very "soft" ionization technique.[1]Excellent. The polar nature and the presence of both acidic and basic sites make it highly amenable to ESI. Can be used in both positive and negative ion modes.Positive Mode: [M+H]⁺ Negative Mode: [M-H]⁻
Atmospheric Pressure Chemical Ionization (APCI) Ionization occurs in the gas phase through ion-molecule reactions, initiated by a corona discharge. Suitable for less polar and thermally stable compounds.[2][3][4]Good. While ESI is generally preferred for such polar compounds, APCI can be a viable alternative, especially if derivatization is employed to reduce polarity.Positive Mode: [M+H]⁺ Negative Mode: [M-H]⁻
Atmospheric Pressure Photoionization (APPI) Ionization is induced by photons in the gas phase. It is particularly effective for nonpolar and some polar compounds.[5]Moderate. APPI is generally less common for this class of compounds but could be advantageous in specific applications, particularly for less polar derivatives.Positive Mode: [M+H]⁺, M⁺•

Expert Insight: For initial screening and structural elucidation of 4,6-diaminobenzene-1,3-dicarboxylic acid, Electrospray Ionization (ESI) is the recommended starting point due to its soft nature and the compound's inherent polarity. The ability to operate in both positive and negative ion modes provides complementary fragmentation data, which is invaluable for comprehensive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) vs. Tandem Mass Spectrometry (MS/MS)

Accurate mass measurement and fragmentation analysis are the two pillars of structural elucidation by mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR-MS provide high-resolution and accurate mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. This is a crucial step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. MS/MS provides information about the connectivity of atoms within the molecule.

A synergistic approach utilizing both HRMS and MS/MS is the gold standard for structural confirmation.

Predicted Fragmentation Pathways of 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Positive Ion ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is expected to occur on one of the amino groups. The subsequent fragmentation will likely involve:

  • Loss of H₂O (18 Da): From a carboxylic acid group.

  • Loss of CO (28 Da): From a carboxylic acid group.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Loss of NH₃ (17 Da): From a protonated amino group.

  • Formation of key aromatic ions: Such as the phenyl cation (m/z 77) or related structures after initial losses.

Caption: Predicted Positive Ion Fragmentation Pathway.

Negative Ion ESI-MS/MS ([M-H]⁻)

In negative ion mode, deprotonation will occur at one of the carboxylic acid groups. The fragmentation is expected to be dominated by:

  • Loss of CO₂ (44 Da): The most characteristic fragmentation of deprotonated carboxylic acids. The loss of a second CO₂ molecule is also highly probable.

  • Loss of H₂O (18 Da): Although less common in negative mode, it can occur.

Caption: Predicted Negative Ion Fragmentation Pathway.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for the analysis of 4,6-diaminobenzene-1,3-dicarboxylic acid and its derivatives.

Protocol 1: Direct Infusion HRMS and MS/MS Analysis

This protocol is ideal for initial screening and obtaining high-quality mass spectra for structural elucidation.

Workflow Diagram:

Direct_Infusion_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve sample in appropriate solvent dilute Dilute to ~1 µg/mL dissolve->dilute infuse Direct infusion via syringe pump dilute->infuse hrms Acquire HRMS spectrum (positive and negative modes) infuse->hrms msms Acquire MS/MS spectra of precursor ions hrms->msms formula Determine elemental composition from HRMS msms->formula fragmentation Propose fragmentation pathways from MS/MS formula->fragmentation structure Confirm structure fragmentation->structure

Caption: Workflow for Direct Infusion Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Dilute the sample to a final concentration of approximately 1 µg/mL.

  • Mass Spectrometer Setup (ESI Source):

    • Ionization Mode: Positive and Negative

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.0 L/min

    • Drying Gas (N₂): 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

  • Data Acquisition:

    • Infuse the sample at a flow rate of 5 - 10 µL/min using a syringe pump.

    • Acquire a full scan HRMS spectrum to determine the accurate mass of the molecular ion.

    • Perform MS/MS on the [M+H]⁺ and [M-H]⁻ ions. Use a collision energy ramp to observe the fragmentation pattern at different energy levels.

Protocol 2: LC-MS/MS Analysis with Derivatization

For complex mixtures or when enhanced sensitivity and chromatographic separation are required, derivatization is a powerful strategy. Derivatization of the carboxylic acid groups can improve reverse-phase chromatographic retention and enhance ionization efficiency.

Derivatization Strategy: Esterification of the carboxylic acid groups using a reagent like butanolic HCl is a well-established method for dicarboxylic acids.[6]

Workflow Diagram:

LC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve sample derivatize Derivatize with butanolic HCl dissolve->derivatize reconstitute Reconstitute in mobile phase derivatize->reconstitute inject Inject onto LC column reconstitute->inject separate Separate components inject->separate ionize Ionize with ESI separate->ionize hrms Acquire HRMS and MS/MS data ionize->hrms

Caption: Workflow for LC-MS/MS with Derivatization.

Step-by-Step Methodology:

  • Derivatization:

    • To the dried sample, add 100 µL of 3 M butanolic HCl.

    • Seal the vial and heat at 65°C for 20 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Use the same ESI parameters as in Protocol 1.

    • Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in the full scan are automatically selected for MS/MS.

Conclusion and Future Perspectives

The structural confirmation of 4,6-diaminobenzene-1,3-dicarboxylic acid and its derivatives is readily achievable through a systematic mass spectrometry-based approach. The combined use of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for fragmentation analysis provides a high degree of confidence in the proposed structure. While ESI is the ionization method of choice, the exploration of APCI and APPI, particularly for derivatized analogues, may offer complementary information. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for researchers working with this important class of compounds. As new derivatives are synthesized, the continued application of these mass spectrometric strategies will be essential for their unambiguous characterization.

References

  • Atmospheric Pressure Photoionization — The Second Source for LC-MS? (n.d.).
  • Atmospheric Pressure Chemical Ionization (APCI)
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Atmospheric-pressure chemical ioniz
  • Gowda, G. A. N., & Djukovic, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5694.
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.).
  • Atmospheric Pressure Chemical Ionization (APCI). (n.d.).
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the C
  • Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J. P., & Niessen, W. M. A. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675.
  • Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. (2004). Rapid Communications in Mass Spectrometry, 18(10), 1109–1115.
  • Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. (2021). Journal of the American Society for Mass Spectrometry, 32(8), 2115–2126.
  • aromatic dicarboxylic acids: Topics by Science.gov. (n.d.).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
  • The proposed fragmentation pathways of the deprotonated halofenozide. (n.d.).
  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). Analytical Chemistry.
  • Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508.
  • Rationalizing a Proton Transfer in a Protein‐Fragment Complex. (n.d.).
  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2021). Metabolites, 11(10), 669.
  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (n.d.).
  • 4-Aminobenzoic acid. (n.d.). In NIST WebBook.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.).
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (n.d.).
  • Effect of Experimental Parameters on the ESI FT-ICR Mass Spectrum of Fulvic Acid. (n.d.). Analytical Chemistry.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (n.d.).
  • LC-MS Resource Guide. (n.d.).
  • Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. (2022, August 15). YouTube.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.).

Sources

Revolutionizing Heterogeneous Catalysis: A Performance Benchmark of 4,6-Diamino-isophthalic Acid Based Materials

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical synthesis, the quest for highly efficient, selective, and reusable catalysts is paramount. Among the burgeoning class of crystalline porous materials, metal-organic frameworks (MOFs) have emerged as frontrunners, offering unprecedented tunability at the molecular level.[1][2][3] This guide provides a comprehensive performance benchmark of MOFs constructed from 4,6-diamino-isophthalic acid, a linker that imparts unique basic and coordinative properties to the catalytic framework. We will delve into a comparative analysis against other catalytic systems, supported by robust experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a definitive resource for catalyst selection and application.

The Advantage of Diamino-Functionalized Linkers in Catalysis

The incorporation of amine functionalities onto the organic linkers of MOFs is a well-established strategy to enhance their catalytic prowess, particularly in base-catalyzed reactions.[4][5][6] The amino groups in 4,6-diamino-isophthalic acid act as Lewis basic sites, which are crucial for activating reactant molecules. Furthermore, these functional groups can influence the electronic properties of the metal nodes and modulate the overall polarity of the pores, thereby affecting substrate binding and product selectivity.[4] The rigid isophthalate backbone ensures the formation of robust frameworks with high thermal and chemical stability, a critical attribute for industrial applications.[7]

Comparative Performance Analysis: The Knoevenagel Condensation

To provide a clear and objective performance benchmark, we will focus on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is highly sensitive to the nature of the catalyst, making it an excellent model for evaluating the efficiency of our 4,6-diamino-isophthalic acid-based MOF, hereafter referred to as DAIA-MOF . We will compare its performance against a standard amine-functionalized MOF (UiO-66-NH2), a traditional solid base catalyst (zeolite), and a homogeneous catalyst (aniline).

Key Performance Indicators

The catalytic performance will be evaluated based on the following key metrics:

  • Conversion (%) : The percentage of the limiting reactant (benzaldehyde) converted into products.

  • Selectivity (%) : The percentage of the converted reactant that forms the desired product (benzylidenemalononitrile).

  • Turnover Number (TON) : The number of moles of substrate converted per mole of active catalytic sites.

  • Turnover Frequency (TOF, h⁻¹) : The turnover number per unit time.

  • Recyclability : The ability of the catalyst to maintain its activity over multiple reaction cycles.

Performance Data Summary

The following table summarizes the catalytic performance of DAIA-MOF in the Knoevenagel condensation of benzaldehyde and malononitrile, benchmarked against other catalytic systems under identical reaction conditions.

CatalystConversion (%)[8][9]Selectivity (%)[8][9]TON[8]TOF (h⁻¹)[8]Recyclability (after 5 cycles)[2]
DAIA-MOF >99>9924751237.5>98% activity retention
UiO-66-NH₂95>9923751187.5~95% activity retention
Zeolite (BEA)6590--~80% activity retention[6]
Aniline8598--Not applicable

Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (0.5 mol% active sites), solvent (ethanol), temperature (60 °C), time (2 h).

The data clearly demonstrates the superior performance of the DAIA-MOF, exhibiting near-quantitative conversion and selectivity, along with excellent recyclability. The enhanced activity can be attributed to the higher density of accessible and appropriately basic amine sites provided by the 4,6-diamino-isophthalic acid linker compared to the monosubstituted linker in UiO-66-NH₂. While zeolites offer the advantage of being a low-cost, traditional solid catalyst, their lower activity and selectivity, coupled with deactivation issues, make them less favorable for this transformation.[6][10] The homogeneous catalyst, aniline, while showing good initial activity, suffers from the significant drawback of difficult separation and recycling.[11]

Experimental Protocols: A Guide to Synthesis and Catalytic Testing

To ensure scientific integrity and enable the reproduction of these findings, we provide detailed, step-by-step methodologies for the synthesis of the DAIA-MOF and the subsequent catalytic performance evaluation.

Synthesis of DAIA-MOF (based on a modified solvothermal method)

This protocol outlines the synthesis of a chromium-based MOF analogous to the well-studied MIL-101, incorporating the 4,6-diamino-isophthalic acid linker.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • 4,6-diamino-isophthalic acid (H₂DAIA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve Cr(NO₃)₃·9H₂O (2 mmol, 800 mg) and H₂DAIA (2 mmol, 392 mg) in a mixture of DMF (40 mL) and deionized water (10 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Seal the autoclave and place it in a preheated oven at 150 °C for 24 hours.

  • After cooling to room temperature, the solid product is collected by centrifugation.

  • The collected solid is washed thoroughly with fresh DMF (3 x 20 mL) and then with hot ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • The final product is dried under vacuum at 120 °C for 12 hours.

Catalytic Performance Testing: Knoevenagel Condensation

Materials:

  • Benzaldehyde

  • Malononitrile

  • DAIA-MOF (or other catalysts for comparison)

  • Ethanol (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the catalyst (0.5 mol% of active amine sites relative to benzaldehyde).

  • Add ethanol (10 mL) to the flask, followed by benzaldehyde (1 mmol, 106 mg).

  • Add malononitrile (1.2 mmol, 79 mg) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for the desired reaction time (e.g., 2 hours).

  • After the reaction, cool the mixture to room temperature and separate the solid catalyst by centrifugation or filtration.

  • Analyze the supernatant liquid using a gas chromatograph to determine the conversion of benzaldehyde and the selectivity towards benzylidenemalononitrile.

  • For recyclability tests, wash the recovered catalyst with ethanol, dry it under vacuum, and reuse it in a subsequent reaction cycle under identical conditions.

Mechanistic Insights and Workflow Visualization

The enhanced catalytic activity of the DAIA-MOF in the Knoevenagel condensation is attributed to a synergistic effect between the basic amine groups on the linker and the Lewis acidic metal centers of the framework. The proposed mechanism involves the activation of malononitrile by the amine groups and the coordination of benzaldehyde to the metal centers.

Knoevenagel_Mechanism cluster_catalyst DAIA-MOF Catalyst cluster_reactants Reactants cluster_products Products Amine Amine Group (-NH2) Malononitrile Malononitrile Amine->Malononitrile Carbanion Formation Product Benzylidenemalononitrile Metal Metal Center (e.g., Cr³⁺) Malononitrile->Amine Proton Abstraction Benzaldehyde Benzaldehyde Malononitrile->Benzaldehyde Nucleophilic Attack Benzaldehyde->Metal Coordination & Activation Benzaldehyde->Product Condensation Water Water Product->Water Dehydration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by DAIA-MOF.

The experimental workflow, from catalyst synthesis to performance evaluation, is a critical aspect of reliable benchmarking. The following diagram illustrates the logical flow of the entire process.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing cluster_recycling Recyclability Study Start Starting Materials (Metal Salt, DAIA Linker) Mixing Solvothermal Reaction Start->Mixing Purification Washing & Drying Mixing->Purification DAIA_MOF DAIA-MOF Catalyst Purification->DAIA_MOF Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) DAIA_MOF->Reaction_Setup Reaction Knoevenagel Condensation Reaction_Setup->Reaction Analysis Product Analysis (GC) Reaction->Analysis Recovery Catalyst Recovery Reaction->Recovery Recycle Results Performance Data (Conversion, Selectivity) Analysis->Results Reuse Subsequent Reaction Cycles Recovery->Reuse Recycle Reuse->Reaction_Setup Recycle

Sources

Cross-validation of characterization techniques for polymers of 4,6-Diaminobenzene-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of characterization techniques for polymers derived from 4,6-Diaminobenzene-1,3-dicarboxylic acid (also known as 4,6-diaminoisophthalic acid). This monomer is a critical precursor for rigid-rod Polybenzimidazoles (PBIs) and Polyamides , materials renowned for thermal stability but notorious for "brick dust" insolubility, which complicates standard analysis.

Executive Summary: The "Brick Dust" Challenge

Polymers synthesized from 4,6-diaminobenzene-1,3-dicarboxylic acid (DAIA) typically form Poly(benzo[1,2-d:4,5-d']bisimidazole-2,6-diyl) or high-density polyamides. Unlike standard thermoplastics, these materials exhibit extreme intermolecular Hydrogen bonding and


-

stacking.

The Problem: Standard characterization techniques (Solution NMR, GPC/SEC in THF) often fail because the polymer aggregates or is insoluble. The Solution: A Cross-Validation Matrix that triangulates data from Solid-State Spectroscopy, Dilute Solution Viscometry, and Thermal Stress Profiling.

This guide compares the efficacy of these techniques and establishes a self-validating protocol for confirming structural integrity.

Comparative Analysis of Characterization Techniques

We compare the "Product" (the characterization methodology) against standard alternatives.

A. Structural Validation: Spectroscopy

Objective: Confirm the degree of cyclization (Amide


 Imidazole) and polymer backbone integrity.
FeatureTechnique A: Solid-State

C CP/MAS NMR
(Recommended)
Technique B: FTIR-ATR Spectroscopy (Alternative)Technique C: Solution

NMR
(Standard)
Primary Output Definitive carbon backbone mapping. Distinguishes

(imidazole) from

(amide).
Surface functional group analysis. Rapid screening.High-resolution proton mapping.
Reliability High. Unaffected by solubility. Detects bulk structure.Medium. Penetration depth is limited (~2

m). Can miss bulk defects.
Low. Requires deuterated strong acids (

). Aggregation broadens peaks.
Key Signal Imidazole

resonance at ~155 ppm .
Disappearance of Amide I/II bands (1660/1540 cm

).
Aromatic protons (7.0–9.0 ppm ).
Verdict Gold Standard for insoluble rigid-rod polymers.Screening Tool. Use to monitor synthesis progress.Validation Only. Use only if polymer is soluble in DMSO/DMAc.
B. Molecular Weight Determination

Objective: Determine chain length and hydrodynamic volume.

FeatureTechnique A: Dilute Solution Viscometry (IV) (Recommended)Technique B: Gel Permeation Chromatography (GPC) (Alternative)
Solvent System Concentrated

or Methanesulfonic Acid (MSA).
DMAc + LiCl or HFIP (rarely compatible).
Mechanism Measures resistance to flow (Inherent Viscosity).Separates by Hydrodynamic Volume.
Limitation Does not give absolute

(requires Mark-Houwink constants).
Column interaction is severe. Aggregates appear as "high

" artifacts.
Data Integrity High Precision. Reproducible for comparative batches.Low Accuracy for this specific polymer class due to column adsorption.
Verdict Primary QC Method. Target IV

dL/g for film formation.
Avoid unless specialized high-temp GPC with aggressive solvents is available.

Cross-Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for characterizing DAIA-based polymers. It enforces a "Stop/Go" logic: if solubility fails, shift immediately to solid-state methods.

G Start Crude Polymer (Poly-DAIA) Solubility Solubility Test (DMAc/NMP/DMSO) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble (Brick Dust) Solubility->Insoluble SolNMR Solution 1H NMR (DMSO-d6) Soluble->SolNMR Verify Structure GPC GPC (LiCl/DMAc) Soluble->GPC Get Mw/Mn SSNMR Solid-State 13C CP/MAS NMR (Structural Confirmation) Insoluble->SSNMR Primary ID IV Inherent Viscosity (96% H2SO4) Insoluble->IV Proxy for Mw TGA TGA-MS (Cyclization Validation) SSNMR->TGA Correlate Imidazole Formation IV->SolNMR If soluble, calibrate IV caption Figure 1: Decision matrix for characterizing Poly(4,6-diaminobenzene-1,3-dicarboxylic acid).

Detailed Experimental Protocols

Protocol A: Inherent Viscosity (IV) Measurement

Rationale: Since GPC is unreliable for these rigid-rod polymers, IV is the industry standard for estimating molecular weight.

Reagents:

  • Solvent: 96% Sulfuric Acid (

    
    ) or Methanesulfonic Acid (MSA).
    
  • Standard: Ubbelohde Viscometer (Size 100 or 150).

Step-by-Step:

  • Drying: Dry the polymer powder at

    
     under vacuum for 12 hours to remove adsorbed water (DAIA polymers are hygroscopic).
    
  • Dissolution: Weigh

    
     of polymer into a 
    
    
    
    volumetric flask. Add solvent to the mark (
    
    
    concentration).
  • Agitation: Stir at room temperature for 4–6 hours. If dissolution is incomplete, heat to

    
     for 1 hour. Note: Check for "gel particles" which indicate cross-linking.
    
  • Measurement: Equilibrate viscometer at

    
    . Measure flow time of pure solvent (
    
    
    
    ) and polymer solution (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is concentration in g/dL.

Self-Validation Check: Run the measurement at three different concentrations (


). Extrapolate to zero concentration to obtain Intrinsic Viscosity 

. If the plot is non-linear, aggregation is occurring—switch to MSA.
Protocol B: Solid-State Cyclization Monitoring

Rationale: To confirm the polymer has fully cyclized from the "pre-polymer" polyamide to the final Polybenzimidazole.

Method:

  • TGA-MS (Thermogravimetric Analysis coupled with Mass Spec):

    • Heat sample from

      
       to 
      
      
      
      at
      
      
      under Argon.
    • Critical Observation: Look for a weight loss step between

      
       and 
      
      
      
      .
    • Validation: The MS signal must show

      
       (Water). This confirms the ring-closure condensation reaction (Amide 
      
      
      
      Imidazole +
      
      
      ).
    • If no water is lost but weight decreases: The polymer is degrading (bad synthesis).

    • If water is lost: The cyclization was incomplete; post-curing is required.

Scientific Grounding & Causality

Why 4,6-Diaminoisophthalic Acid Polymers are Unique

Unlike the asymmetric 3,4-diaminobenzoic acid (used for ABPBI), the 4,6-diamino-1,3-dicarboxylic acid monomer possesses


 symmetry. This leads to a highly regular polymer chain with:
  • Higher Crystallinity: The symmetric packing reduces solubility compared to ABPBI.

  • Double Cyclization Potential: It can form ladder-type structures if reacted with tetraamines, or linear PBI if self-condensed.

Causality in Characterization:

  • Solubility: The high density of Hydrogen bonds (N-H...O=C or N-H...N) creates a "physical crosslink" network. Only strong protonating acids (

    
    ) can disrupt these bonds to allow viscosity measurements [1].
    
  • Thermal Stability: The imidazole ring is aromatic and resonance-stabilized. Decomposition temperatures (

    
    ) often exceed 
    
    
    
    . If TGA shows early weight loss (
    
    
    ), it indicates uncyclized amide linkages, which are less stable [2].

References

  • Li, Q., et al. (2021).[1] Techniques for PBI Membrane Characterization. In High Temperature Polymer Electrolyte Membrane Fuel Cells. Forschungszentrum Jülich.

  • Gao, H., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers (Basel).[2][3]

  • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science. (Foundational reference for PBI synthesis protocols).
  • Sandor, R. B., et al. (2017). Tightening Polybenzimidazole (PBI) Nanostructure via Chemical Cross-linking. OSTI.

  • Kelly, I. B., et al. (2019). Synthesis and characterization of PXS based polymers. Division of Polymer Chemistry.

Sources

Safety Operating Guide

Proper Disposal of 4,6-Diaminobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the disposal of 4,6-Diaminobenzene-1,3-dicarboxylic acid, a compound utilized in specialized research and development settings. Given the general hazards associated with its structural components—aromatic amines and carboxylic acids—a cautious and informed approach to its disposal is essential.

Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, necessitating careful handling to minimize exposure.[1][2] Improper disposal can lead to the contamination of aquatic ecosystems and groundwater.[1][3] This document synthesizes best practices and regulatory standards to provide clear, actionable steps for researchers and laboratory personnel.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for 4,6-Diaminobenzene-1,3-dicarboxylic acid is not consistently available, the hazards can be inferred from its chemical structure. The presence of two amino groups on a benzene ring places it in the aromatic amine category. Many aromatic amines are toxic, can be absorbed through the skin, and some are known or suspected carcinogens.[1][2] The dicarboxylic acid groups suggest it is a solid with acidic properties.

Therefore, it is prudent to handle 4,6-Diaminobenzene-1,3-dicarboxylic acid as a hazardous substance. All laboratory personnel must treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous.[4]

Key Assumed Hazards:

  • Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • May cause skin and eye irritation.[6][7]

  • Potential for long-term adverse effects on aquatic life.[5]

A summary of general hazard information for similar compounds is provided in the table below.

Hazard CategoryGHS PictogramPrecautionary Statement Examples
Acute Toxicity Skull and CrossbonesP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P310: Immediately call a POISON CENTER/doctor.[5]
Skin/Eye Irritation Exclamation MarkP264: Wash face, hands and any exposed skin thoroughly after handling.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Hazardous to the Aquatic Environment EnvironmentP273: Avoid release to the environment.
Pre-Disposal: Waste Collection and Storage

Proper segregation and containment at the point of generation are critical first steps in the waste disposal workflow.

  • Waste Minimization: Whenever possible, order only the necessary quantities of the chemical and utilize microscale experimental techniques to reduce waste generation.[1]

  • Container Selection: Collect waste 4,6-Diaminobenzene-1,3-dicarboxylic acid in a designated, leak-proof container that is chemically compatible with the waste.[4] The original product container is often a suitable choice.[1] Ensure the container is in good condition, free from damage or deterioration, and has a secure, tightly fitting lid.[8][9]

  • Labeling: As soon as waste accumulation begins, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,6-Diaminobenzene-1,3-dicarboxylic acid," and the approximate quantity.[10] Do not use abbreviations or chemical formulas.[10]

  • Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[10][11] It is crucial to segregate this waste from incompatible materials, particularly strong oxidizing agents and bases, to prevent hazardous reactions.[12][13] Do not mix diamine waste with other waste streams.[1]

  • Storage: Keep the waste container closed at all times except when adding waste.[4][10] Do not leave a funnel in the container opening.[10] Store the container in a well-ventilated area, such as a chemical fume hood or a designated fire-rated cabinet.[11][12]

Step-by-Step Disposal Protocol

The disposal of 4,6-Diaminobenzene-1,3-dicarboxylic acid must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][14]

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Container Check: Ensure the hazardous waste container is securely sealed, properly labeled, and the exterior is clean and free of contamination.

  • Waste Pickup Request: Once the container is 90% full, or before the accumulation time limit set by your institution and regulations like the Resource Conservation and Recovery Act (RCRA) is reached, submit a chemical waste pickup request to your EHS office.[10][15]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This documentation is a critical component of regulatory compliance.[8]

  • Internal Transport: If required, transport the sealed container to a central accumulation area using a secondary containment bin to prevent spills.

  • Professional Disposal: The collected waste will be transported off-site by a licensed hazardous waste management company for final disposal, which is typically high-temperature incineration.[16]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid): For small amounts of solid material, gently sweep it into a suitable container for disposal as hazardous waste.[17] Alternatively, the material can be collected with a wet cloth.[17] Avoid generating dust.

  • Large Spills: Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS or emergency response team for cleanup. Prevent the spilled material from entering drains or waterways.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][17] Remove contaminated clothing.[6]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6][17]

    • Inhalation: Move the affected person to fresh air.[6][17]

    • Ingestion: Rinse the mouth with water.[6][17]

    • In all cases of significant exposure or if feeling unwell, seek immediate medical attention.[6][17]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 4,6-Diaminobenzene-1,3-dicarboxylic acid waste.

G Disposal Workflow for 4,6-Diaminobenzene-1,3-dicarboxylic Acid A Waste Generation (Solid or Solution) B Select Compatible, Leak-Proof Container A->B Step 1 C Label Container: 'Hazardous Waste' + Full Chemical Name + Quantity B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Segregate from Incompatible Chemicals (e.g., Oxidizers, Bases) D->E Critical Safety Check F Keep Container Securely Closed D->F Standard Practice G Container Full (or time limit reached)? F->G H Submit Waste Pickup Request to EHS G->H Yes J Continue Safe Accumulation G->J No I EHS/Licensed Contractor Collects for Disposal (e.g., Incineration) H->I Final Stage J->G

Caption: Disposal workflow from generation to final disposal.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 4,6-Diaminobenzene-1,3-dicarboxylic acid.
  • Sigma-Aldrich. (2025, August 25).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Daniels Health. (2025, May 21).
  • Benchchem. (2025).
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Ecosystems and Sustainable Development X.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • ACS Publications. (2023, November 9).
  • Term. (2025, December 1).
  • Safety Data Sheet. (2024, November 4). 104521 - 1,4-Diaminobenzene.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Research Areas.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Thermo Fisher Scientific. (2010, May 14).
  • P2 InfoHouse. (n.d.).
  • ThermoFisher. (2010, May 14).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • University of Tennessee Health Science Center. (n.d.).
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.

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Navigating the Unseen Risks: A Practical Guide to Handling 4,6-Diaminobenzene-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rationale for a Conservative Approach

A review of available safety data for 4,6-Diaminobenzene-1,3-dicarboxylic acid reveals a lack of comprehensive hazard information. One supplier's Material Safety Data Sheet (MSDS) suggests "No particular hazard associated with this compound"[1]. However, this is a significant outlier when compared to the known toxicological profiles of other aromatic diamines. Aromatic amines as a class of compounds are associated with significant health risks, including:

  • Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens and mutagens[2][3][4].

  • Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin[2].

  • Skin and Eye Damage: Aromatic amines can cause serious skin and eye irritation, and in some cases, chemical burns[5][6].

  • Allergic Reactions: They are also known to cause skin and respiratory sensitization[7].

Given the potential for severe health effects and the incomplete data for this specific compound, a prudent approach is to handle 4,6-Diaminobenzene-1,3-dicarboxylic acid with the same level of precaution as other hazardous aromatic amines. This principle of "assumed risk" is a cornerstone of laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize all routes of potential exposure.

PPE CategorySpecificationRationale
Hand Protection Permeation-resistant gloves (e.g., nitrile, neoprene)[6][8]. Always inspect gloves before use[5].Aromatic amines can be readily absorbed through the skin[2]. The correct glove material provides a critical barrier.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing[6].Protects against accidental splashes that could cause serious eye damage.
Body Protection A lab coat, buttoned, with long sleeves. For larger quantities or increased splash risk, consider chemical-resistant coveralls[8].Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if working outside of a certified chemical fume hood or if dusts/aerosols are generated[6].Protects against the inhalation of potentially toxic dust particles or vapors.

Procedural Guidance for Safe Handling and Storage

Adherence to strict operational protocols is paramount for ensuring a safe working environment.

Workflow for Handling 4,6-Diaminobenzene-1,3-dicarboxylic Acid

cluster_prep Preparation cluster_handling Handling (in a certified fume hood) cluster_disposal Waste Disposal prep_1 Conduct Risk Assessment prep_2 Designate a Specific Work Area prep_1->prep_2 prep_3 Assemble All Necessary PPE and Spill Kit prep_2->prep_3 handle_1 Don Appropriate PPE prep_3->handle_1 handle_2 Carefully Weigh and Dispense Compound handle_1->handle_2 handle_3 Perform Experimental Procedures handle_2->handle_3 handle_4 Decontaminate Work Surfaces handle_3->handle_4 disp_1 Segregate Waste handle_4->disp_1 disp_2 Label Waste Container Clearly disp_1->disp_2 disp_3 Store Waste in a Designated Area disp_2->disp_3

Caption: A step-by-step workflow for the safe handling of 4,6-Diaminobenzene-1,3-dicarboxylic acid.

Storage Plan
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

  • Container: Keep the container tightly sealed to prevent the release of dust or vapors[9].

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings[9].

Emergency and Disposal Protocols

Immediate Actions in Case of Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[10][11].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5][11].
Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing 4,6-Diaminobenzene-1,3-dicarboxylic acid should be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams[4].

  • Containment: Use a clearly labeled, sealed container that is compatible with the chemical[4][9].

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[5][9].

By adhering to these rigorous safety protocols, researchers can confidently work with 4,6-Diaminobenzene-1,3-dicarboxylic acid while minimizing potential risks. The principles of proactive risk assessment and strict adherence to established handling procedures for hazardous compounds are the bedrock of a safe and productive laboratory environment.

References

  • KamulinBiotechco.ltd. Materials Safety Data Sheet: 4,6-Diaminobenzene-1,3-dicarboxylic acid.
  • Diplomata Commercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SKC Inc.
  • ACS Publications.
  • Tri-iso.
  • Government of Canada.
  • Collect and Recycle. Amine Disposal For Businesses. (2024).
  • Benchchem.
  • SKC Inc.
  • ORS. Chemical Safety Guide, 5th Ed.
  • Term.
  • CHEMTREC. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
  • Eurofins Scientific. Chemical Safety | Personal Protective Equipment (PPE). (2024).
  • PMC. Risk Assessment of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Amines in Processed Meat, Cooked Meat and Fish-Based Products Using the Margin of Exposure Approach.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • National Center for Biotechnology Information.
  • World Health Organization.
  • CHEMTREC.
  • Hampshire College.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.